Bergamotene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBGCMPRYFWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C1C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988677 | |
| Record name | beta-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6895-56-3 | |
| Record name | Bergamotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6895-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergamotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006895563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Bergamotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Isomers of Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. Found in the essential oils of numerous plants, including bergamot, carrot, lime, and citron, it is a significant contributor to their characteristic aromas. Beyond its aromatic properties, this compound and its isomers play crucial roles in ecological interactions, serving as insect pheromones and key components in plant defense mechanisms. This technical guide provides a comprehensive overview of the structural isomers of this compound, their chemical and physical properties, experimental protocols for their synthesis and isolation, their biosynthetic pathways, and their biological significance.
Structural Isomers of this compound
This compound exists as two primary structural isomers, α-bergamotene and β-bergamotene , which are distinguished by the position of a double bond within their bicyclo[3.1.1]heptane ring structure. Furthermore, both α- and β-bergamotene can exist as stereoisomers, specifically cis (endo) and trans (exo) isomers, based on the stereochemistry at the ring fusion.[1][2]
The four main structural and stereoisomers are:
-
α-trans-Bergamotene
-
α-cis-Bergamotene
-
β-trans-Bergamotene
-
β-cis-Bergamotene
| Isomer Name | IUPAC Name | CAS Number |
| α-Bergamotene | 2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | 17699-05-7 |
| α-trans-Bergamotene | (1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | 13474-59-4 |
| α-cis-Bergamotene | (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | 18252-46-5 |
| β-Bergamotene | 6-Methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane | 6895-56-3 |
| β-trans-Bergamotene | (1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane | 15438-94-5 |
| β-cis-Bergamotene | (1R,5R,6R)-6-Methyl-2-methylene-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]heptane | 15438-93-4 |
Quantitative Data of this compound Isomers
The following table summarizes the known physical and chemical properties of the this compound isomers. Data for some isomers is limited in the publicly available literature.
| Property | α-trans-Bergamotene | α-cis-Bergamotene | β-trans-Bergamotene | β-cis-Bergamotene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight ( g/mol ) | 204.35 | 204.35 | 204.35 | 204.35 |
| Boiling Point (°C) | 259-260 @ 760 mmHg | 259.5 (Predicted) | ~260-261 @ 760 mmHg | N/A |
| Density (g/cm³) | N/A | 0.881 (Predicted) | N/A | N/A |
| Appearance | Pale green clear liquid | N/A | N/A | N/A |
| Solubility in Water | Insoluble | 0.02985 mg/L @ 25 °C (est.) | N/A | N/A |
Experimental Protocols
Synthesis of this compound Isomers
The total synthesis of this compound isomers has been achieved through various chemical routes. These syntheses are often complex and serve as important examples in the field of natural product synthesis.
Synthesis of (±)-β-trans-Bergamotene (Corey & Desai, 1985)
A notable synthesis of (±)-β-trans-bergamotene was reported by E.J. Corey and M.C. Desai. While the full, step-by-step experimental details are extensive and proprietary to the original publication, the general strategy is outlined below. The synthesis involves a ketene (B1206846) cycloaddition as a key step.[3]
-
Starting Material: The synthesis commences from readily available starting materials, which are transformed over several steps into a precursor suitable for the key cycloaddition reaction.
-
Key Step (Ketene Cycloaddition): A vinylketene is generated in situ, which then undergoes an intramolecular [2+2] cycloaddition to form the bicyclo[3.1.1]heptanone core of the this compound skeleton.
-
Functional Group Manipulations: Following the cycloaddition, a series of functional group manipulations are carried out to convert the ketone into the exocyclic methylene (B1212753) group characteristic of β-bergamotene. This typically involves a Wittig reaction or a similar olefination procedure.
-
Final Product: The final steps of the synthesis yield racemic β-trans-bergamotene.
Synthesis of (-)-α-cis-Bergamotene
The synthesis of (-)-α-cis-bergamotene has also been reported, employing a prenylation procedure as a key step.[4]
-
Starting Material: The synthesis often starts from a chiral precursor, such as (-)-β-pinene, to establish the desired stereochemistry.
-
Key Step (Prenylation): A "prenyl" group (3-methyl-2-butenyl) is introduced onto the bicyclic core. This is a crucial step in constructing the full carbon skeleton of this compound.
-
Subsequent Transformations: Further chemical modifications are then performed to arrive at the final structure of (-)-α-cis-bergamotene.
Isolation of this compound Isomers from Natural Sources
This compound isomers are typically isolated from the essential oils of plants. The general procedure involves extraction of the essential oil followed by chromatographic separation of the individual isomers.
1. Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting essential oils from plant material.[5][6][7][8]
-
Apparatus: A steam distillation apparatus consists of a steam generator, a biomass flask, a condenser, and a collection vessel.
-
Procedure:
-
The plant material (e.g., bergamot peels) is placed in the biomass flask.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
The resulting liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil will typically form a separate layer from the water and can be physically separated.
-
2. Separation of Isomers by Preparative Gas Chromatography
Due to their similar boiling points and polarities, the separation of this compound isomers often requires high-resolution chromatographic techniques such as preparative gas chromatography (Prep-GC).[9][10]
-
Principle: Prep-GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
-
Instrumentation: A preparative gas chromatograph is equipped with a larger column and a collection system to isolate separated components.
-
Procedure:
-
The essential oil mixture is injected into the gas chromatograph.
-
The different this compound isomers will travel through the column at different rates and elute at distinct retention times.
-
As each isomer elutes from the column, it is directed to a collection trap, allowing for the isolation of the pure compound.
-
Biosynthesis of this compound Isomers
The biosynthesis of all this compound isomers originates from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway.[2][11] The cyclization of FPP to the various this compound skeletons is catalyzed by a class of enzymes known as terpene synthases.
Biological Roles of this compound Isomers
This compound isomers are involved in a variety of important biological interactions, particularly in the realms of chemical ecology.
Insect Pheromones
Certain this compound isomers function as pheromones, which are chemical signals used for communication between members of the same species. For example, β-trans-bergamotene is a known sex attractant pheromone for the parasitic wasp Melittobia digitata.[7][11] The male wasp releases the pheromone, which is detected by the female, initiating courtship behavior.
Plant Defense
Plants utilize this compound isomers as part of their chemical defense strategies against herbivores. The emission of these volatile compounds can have a dual effect: directly deterring herbivores and indirectly attracting the natural enemies of those herbivores.[11]
A well-documented example is the tobacco plant, Nicotiana attenuata. During the day, when herbivorous larvae are active, the plant's leaves produce α-trans-bergamotene . This volatile organic compound attracts predatory insects that feed on the larvae and their eggs. Interestingly, at night, the flowers of the same plant emit α-trans-bergamotene to attract hawk moths for pollination, showcasing a sophisticated, temporally regulated use of this chemical signal.[11]
Conclusion
The structural isomers of this compound represent a fascinating area of natural product chemistry with significant implications for chemical ecology and potentially for the development of novel bioactive compounds. The distinct structures of α- and β-bergamotene, along with their cis and trans stereoisomers, give rise to a diversity of biological activities, from insect communication to plant defense. While synthetic routes to these complex molecules have been developed, the isolation and purification of individual isomers from natural sources remain a challenge that often requires advanced chromatographic techniques. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic methods will undoubtedly open new avenues for their application in fields ranging from agriculture to pharmacology.
References
- 1. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 2. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-trans-Bergamotene [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. α-trans-Bergamotene [webbook.nist.gov]
- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]
The Botanical Architecture of α-Bergamotene: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bergamotene, a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, is a volatile organic compound found in a variety of plants, contributing to their characteristic aromas and playing a role in plant defense mechanisms.[1] Its presence in essential oils has garnered interest for potential applications in the pharmaceutical, fragrance, and agricultural industries. This technical guide provides an in-depth overview of the natural sources of α-bergamotene, its biosynthesis, and the key experimental protocols for its extraction and quantification.
Natural Sources of α-Bergamotene
Alpha-bergamotene is distributed across a range of plant species, where it is typically a component of the essential oil. The concentration of α-bergamotene can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. Below is a summary of notable natural sources and the reported concentration of α-bergamotene in their essential oils.
Quantitative Data on α-Bergamotene Content
| Plant Species | Family | Plant Part | α-Bergamotene Isomer(s) | Concentration (%) | Reference(s) |
| Daucus carota (Carrot) | Apiaceae | Seeds | trans-α-Bergamotene, cis-α-Bergamotene | 0.3 - 2.41 | [2] |
| Citrus bergamia (Bergamot) | Rutaceae | Peel | (E)-α-Bergamotene | 0.32 | [2] |
| Citrus aurantiifolia (Lime) | Rutaceae | Peel | α-Bergamotene | 3.15 | |
| Citrus medica (Citron) | Rutaceae | Peel | α-Bergamotene | Present | [1] |
| Gossypium hirsutum (Cotton) | Malvaceae | - | α-Bergamotene | Present | [1] |
| Fortunella japonica (Kumquat) | Rutaceae | Peel | α-Bergamotene | Present | [1] |
| Humulus lupulus (Hop) | Cannabaceae | Cones | α-trans-Bergamotene | 0.2 - 1.7 | [3] |
| Santalum album (Sandalwood) | Santalaceae | Heartwood | Bergamotenes | Present | |
| Valeriana officinalis (Valerian) | Caprifoliaceae | Roots | Not a major component | - | [2][4][5] |
| Aegopodium podagraria (Goutweed) | Apiaceae | Leaves | (E)-β-Bergamotene | 11.75 | [6] |
| Polygonum minus (Kesum) | Polygonaceae | - | α-Bergamotene | 0.801 | [7] |
| Impatiens glandulifera (Himalayan Balsam) | Balsaminaceae | Herb | cis-α-Bergamotene | 0.1 | [5] |
Biosynthesis of α-Bergamotene
The biosynthesis of α-bergamotene, like other sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[1] The cyclization of FPP is catalyzed by specific terpene cyclases, leading to the formation of the characteristic bicyclo[3.1.1]heptane skeleton of bergamotene.
Signaling Pathway
The formation of different α-bergamotene isomers is dependent on the specific synthase enzyme and the stereochemistry of the carbocation intermediates. Two key enzymes in this process are exo-α-bergamotene synthase and (-)-endo-α-bergamotene synthase.[8][9][10]
The general biosynthetic pathway from FPP involves the following key steps:
-
Ionization of FPP: The pyrophosphate group departs from FPP, generating a farnesyl cation.[10]
-
Cyclization Cascade: The farnesyl cation undergoes a series of intramolecular cyclizations. The initial cyclization can lead to different carbocation intermediates, such as the bisabolyl cation.[9][10]
-
Rearrangements and Deprotonation: The cyclic carbocation intermediates undergo further rearrangements and are finally quenched by deprotonation to yield the various α-bergamotene isomers.[9][10]
Experimental Protocols
Extraction of α-Bergamotene-Containing Essential Oil
A common method for extracting essential oils from plant material is hydrodistillation. The following is a generalized protocol that can be adapted for various plant matrices.
Objective: To extract essential oil containing α-bergamotene from plant material.
Materials:
-
Plant material (e.g., seeds, leaves, peels), fresh or dried and ground.
-
Distilled water.
-
Clevenger-type apparatus or similar hydrodistillation setup.[11]
-
Heating mantle.
-
Round-bottom flask.
-
Condenser.
-
Collection vessel.
-
Anhydrous sodium sulfate (B86663).
-
Glass vials for storage.
Procedure:
-
Preparation of Plant Material: Weigh a suitable amount of the plant material (e.g., 100 g). If using dried material, it may be ground to a coarse powder to increase the surface area for extraction.[11]
-
Apparatus Setup: Set up the hydrodistillation apparatus. Place the plant material in the round-bottom flask and add a sufficient volume of distilled water to cover the material completely (e.g., a 1:10 solid-to-liquid ratio).[12]
-
Distillation: Heat the flask using a heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.[13]
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.[14]
-
Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection vessel of the Clevenger apparatus. The essential oil, being less dense than water, will typically form a layer on top.[13]
-
Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.
Quantification of α-Bergamotene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like α-bergamotene in essential oils.
Objective: To identify and quantify α-bergamotene in an essential oil sample.
Materials and Equipment:
-
Essential oil sample.
-
Volatile solvent (e.g., n-hexane or dichloromethane, GC grade).
-
Internal standard (optional, for precise quantification).
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).[15]
-
Helium carrier gas.
-
Autosampler vials.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% v/v in n-hexane). If using an internal standard, add a known concentration to the sample.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.[16]
-
Oven Temperature Program: A typical temperature program for sesquiterpene analysis starts at a lower temperature and ramps up to a higher temperature. For example:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 4 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[8]
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[17]
-
Mass Spectrometer:
-
-
Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identification: Identify the α-bergamotene peak in the chromatogram by comparing its mass spectrum and retention index with those of a reference standard or with a library database (e.g., NIST, Wiley). The mass spectrum of α-bergamotene will show a characteristic molecular ion peak at m/z 204.
-
Quantification: The concentration of α-bergamotene is typically determined by the area of its corresponding peak in the chromatogram. It is often expressed as a relative percentage of the total essential oil composition. For more accurate quantification, a calibration curve with a pure standard or the use of an internal standard is recommended.[8]
-
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for α-bergamotene. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals interested in this promising sesquiterpene. Further research into a wider range of plant sources and the exploration of the pharmacological activities of α-bergamotene are warranted to fully realize its potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial Biosynthesis of Terpenoids through Mix-and-Matching of Sesquiterpene Cyclase and Cytochrome P450 Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. scielo.br [scielo.br]
- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 14. galbanum.co [galbanum.co]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biosynthesis of β-Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Bergamotene is a bicyclic sesquiterpenoid of significant interest due to its presence in various plant essential oils and its role as a precursor in the biosynthesis of other complex natural products. Understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of β-bergamotene, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of β-bergamotene originates from the general isoprenoid pathway, common to all terpenoids. The key precursor molecule is farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. The cyclization of FPP to form the characteristic bicyclic structure of β-bergamotene is catalyzed by a class of enzymes known as terpene synthases, specifically bergamotene synthases.
The primary enzyme responsible for the direct synthesis of (+)-endo-β-bergamotene is (+)-endo-β-bergamotene synthase (EC 4.2.3.53). This enzyme catalyzes the conversion of (2Z,6Z)-farnesyl diphosphate (B83284) to (+)-endo-β-bergamotene and diphosphate.[1][2] It is important to note that this enzyme, like many sesquiterpene synthases, is often a multiproduct enzyme, yielding a mixture of sesquiterpenoids.
The reaction mechanism proceeds through the ionization of FPP to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements. A key intermediate in the formation of this compound isomers is the (6S)-bisabolyl cation.[1][2] This cation can then undergo further cyclization and deprotonation to yield various sesquiterpenes, including (+)-endo-β-bergamotene and (–)-endo-α-bergamotene.[1][2]
Quantitative Data
The product distribution of this compound synthases can vary depending on the specific enzyme and reaction conditions. One of the most well-characterized this compound synthases is the santalene and this compound synthase (SBS) from the wild tomato species Solanum habrochaites. This enzyme utilizes (Z,Z)-Farnesyl diphosphate as a substrate and produces a mixture of sesquiterpenes.
| Enzyme | Substrate | Product | Relative Abundance (%) |
| S. habrochaites SBS | (Z,Z)-Farnesyl diphosphate | (+)-α-Santalene | 45 |
| (+)-endo-β-Bergamotene | 25 | ||
| (-)-endo-α-Bergamotene | 15 | ||
| Other sesquiterpenes | 15 |
Data adapted from Sallaud, C., et al. (2009). A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites. The Plant Cell, 21(1), 301-317.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of β-bergamotene biosynthesis.
Cloning and Heterologous Expression of (+)-endo-β-bergamotene Synthase
This protocol describes the cloning of the synthase gene from plant tissue and its expression in a microbial host for subsequent purification and characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the trichomes of young leaves of Solanum habrochaites using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
PCR Amplification: The full-length open reading frame of the putative (+)-endo-β-bergamotene synthase is amplified by PCR using gene-specific primers designed based on sequence information.
-
Cloning into Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector, such as pET28a, which often includes a polyhistidine (His) tag for affinity purification.
-
Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The His-tagged recombinant protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay
This protocol is for determining the enzymatic activity and product profile of the purified (+)-endo-β-bergamotene synthase.
Methodology:
-
Reaction Mixture: The standard assay mixture contains the purified enzyme, the substrate (2Z,6Z)-farnesyl diphosphate, and a suitable buffer containing divalent cations such as MgCl₂.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted from the aqueous phase using an organic solvent such as n-hexane or by using a solid-phase microextraction (SPME) fiber.
-
GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sesquiterpenes produced.
GC-MS Analysis of Sesquiterpene Products
This protocol outlines the typical parameters for the analysis of the products from the in vitro enzyme assay.
Methodology:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different sesquiterpenes, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).
-
Conclusion
The biosynthesis of β-bergamotene is a fascinating example of the chemical diversity generated by terpene synthases. The detailed understanding of this pathway, from the precursor molecule to the enzymatic mechanism and the resulting product profile, is essential for harnessing its potential in various biotechnological applications. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and engineer the biosynthesis of this valuable sesquiterpenoid.
References
An In-depth Technical Guide to the Chemical Properties of cis- and trans-α-Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bergamotene, a bicyclic sesquiterpene, exists as two primary geometric isomers, cis- and trans-α-bergamotene. These compounds are prevalent in the essential oils of numerous plants and have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties of cis- and trans-α-bergamotene, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their known and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Sesquiterpenes are a large and diverse class of naturally occurring C15 isoprenoids that exhibit a wide range of biological activities. Among these, α-bergamotene is a notable bicyclic sesquiterpene found in various plant species, contributing to their characteristic aromas. The spatial arrangement of the substituents around the double bond in the side chain gives rise to two geometric isomers: cis-(Z)-α-bergamotene and trans-(E)-α-bergamotene. While structurally similar, these isomers can exhibit differences in their physicochemical properties and biological effects. Understanding these differences is crucial for their potential application in the pharmaceutical and nutraceutical industries. This guide aims to provide a detailed comparative analysis of the chemical and biological properties of these two isomers.
Physicochemical Properties
The fundamental physicochemical properties of cis- and trans-α-bergamotene are summarized in the tables below for easy comparison. These properties are critical for understanding their behavior in various chemical and biological systems.
Table 1: General Physicochemical Properties
| Property | cis-α-Bergamotene | trans-α-Bergamotene |
| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₄ |
| Molecular Weight | 204.357 g/mol [1] | 204.357 g/mol |
| CAS Number | 18252-46-5[1] | 13474-59-4[2] |
| Appearance | - | Pale green clear liquid |
| Aroma | - | Warm, earthy, woody, tea |
| Solubility | Insoluble in water | Insoluble in water |
Table 2: Thermal and Density Properties
| Property | cis-α-Bergamotene | trans-α-Bergamotene |
| Boiling Point | ~260 °C (500 °F) | 254 - 260 °C (489-500 °F) |
| Flash Point | ~113.6 °C (236.5 °F) | ~100.6 °C (213 °F) |
| Density | 0.910 g/mL | - |
Table 3: Chromatographic Properties
| Property | cis-α-Bergamotene | trans-α-Bergamotene |
| Kovats Retention Index (Semi-standard non-polar column) | 1414, 1428, 1435, 1438, 1439, 1440, 1441, 1459[1] | 1496[2] |
| Kovats Retention Index (Standard polar column) | 1637[1] | - |
Experimental Protocols
Accurate characterization and quantification of cis- and trans-α-bergamotene are essential for research and development. This section provides detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is the gold standard for the analysis of volatile compounds like bergamotene isomers.
-
Sample Preparation:
-
For essential oils or plant extracts, dilute the sample in a suitable organic solvent (e.g., hexane, ethyl acetate, or ethanol).
-
If isolating from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.
-
For quantitative analysis, add an appropriate internal standard.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of terpene isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identification of isomers is based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantification is achieved by integrating the peak areas of the isomers and comparing them to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural identification of isomers.
-
Sample Preparation:
-
Dissolve a pure sample of the this compound isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Acquire carbon spectra to determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons and confirming the isomeric structure.
-
-
Data Analysis:
-
The chemical shifts and coupling constants will differ between the cis and trans isomers due to the different spatial arrangements of the atoms, allowing for their unambiguous identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation:
-
A standard FTIR spectrometer.
-
-
Data Acquisition:
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the alkene groups, will be prominent. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed between the cis and trans isomers.
-
Biological Activity and Signaling Pathways
While much of the research on the biological effects of this compound has been conducted using bergamot essential oil, which is a complex mixture of compounds, these studies provide valuable insights into the potential activities of the individual isomers.
Biosynthesis of α-Bergamotene
The biosynthesis of α-bergamotene isomers begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The cyclization of FPP is catalyzed by specific terpene synthases.
Caption: Biosynthesis pathway of α-bergamotene isomers from farnesyl pyrophosphate.
Anti-inflammatory Activity
Studies on bergamot essential oil have demonstrated significant anti-inflammatory effects.[3] The proposed mechanism involves the downregulation of pro-inflammatory cytokines.[3] While the specific contribution of each this compound isomer is not yet fully elucidated, it is hypothesized that they may inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. alpha-CIS-BERGAMOTENE | C15H24 | CID 6429303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans-alpha-Bergamotene | C15H24 | CID 6429302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Bergamotene in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bergamotene, a significant bicyclic sesquiterpene found in a wide array of plant essential oils. It details the natural occurrence, biosynthesis, and chemical properties of its various isomers. This document outlines detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, it presents a consolidated view of its prevalence across different essential oils through structured data tables and illustrates key biological and experimental processes with detailed diagrams. This guide is intended to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (C₁₅H₂₄) is a group of isomeric sesquiterpene hydrocarbons that are integral components of many essential oils, contributing to their characteristic aromas and potential biological activities.[1] These compounds are found in various plants, including citrus species, carrots, and lavender.[1][2] The primary structural isomers are α-bergamotene and β-bergamotene, which are further classified into cis/endo and trans/exo stereoisomers.[1] The distribution and concentration of these isomers can vary significantly between plant species and even different parts of the same plant, influencing the oil's sensory profile and therapeutic properties. This guide delves into the technical details of this compound's occurrence, biosynthesis, and the methodologies for its precise analysis.
Chemical Structure and Isomers
Bergamotenes are bicyclic monoterpenes. The two main structural isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond within their bicyclo[3.1.1]heptane framework.[1] Both α- and β-bergamotene exist as stereoisomers, most commonly as cis (endo) and trans (exo) forms.[1]
Occurrence of this compound in Essential Oils
Bergamotenes are widely distributed in the plant kingdom and are significant constituents of many commercially important essential oils.[3] α-Bergamotene is notably present in the essential oils of bergamot, carrot, lime, and citron.[1] β-Bergamotene has been identified in the essential oils of plants such as Eryngium yuccifolium and Solanum tuberosum (potato) leaves.[3] The following table summarizes the quantitative occurrence of this compound isomers in various essential oils as reported in scientific literature.
Table 1: Quantitative Occurrence of this compound in Select Essential Oils
| Essential Oil Source | Plant Part | Isomer | Concentration (%) | Reference |
| Citrus bergamia (Bergamot) | Rind | trans-α-Bergamotene | 0.22 - 0.55 | [4] |
| Citrus bergamia (Bergamot) | Rind | α-Bergamotene | 0.63 | [5] |
| Alpinia galanga | α-Bergamotene | 10.70 | [6] | |
| Calamus root (Mongolia) | Root | α-Bergamotene | 1.00 | [6] |
| Lavandula angustifolia (Lavender) | β-Bergamotene | 0.11 - 0.22 | [7] | |
| Lavandula x intermedia 'Grosso' | (E)-β-Bergamotene | trace | [8] | |
| Lavandula x intermedia 'Abrialis' | (E)-β-Bergamotene | 0.39 | [8] | |
| Anise (Star) | Seed | (E)-β-Bergamotene | 0.14 | [8] |
| Parsley (Cuba) | Leaf | (E)-β-Bergamotene | 0.02 | [8] |
| Petitgrain Mandarin | (E)-β-Bergamotene | 0.03 | [8] | |
| Rose otto (Bulgaria) | (E)-β-Bergamotene | 0.17 | [8] | |
| Snake root (Canada) | (E)-β-Bergamotene | 0.40 | [8] |
Note: Concentrations can vary based on factors such as geographical origin, harvesting time, and extraction method.
Biosynthesis of this compound
The biosynthesis of all this compound isomers originates from farnesyl pyrophosphate (FPP), a central precursor in the terpene synthesis pathway.[1][9] Specific enzymes known as terpene synthases catalyze the cyclization of FPP to form the characteristic bicyclic structure of bergamotenes.[2][10] For instance, exo-α-bergamotene synthase converts (2E,6E)-farnesyl diphosphate (B83284) into (–)-exo-α-bergamotene.[2] Similarly, (-)-endo-α-bergamotene synthase acts on (2Z,6Z)-farnesyl diphosphate to produce (–)-endo-α-bergamotene.[11]
The following diagram illustrates the general biosynthetic pathway leading to the formation of α-bergamotene.
Experimental Protocols
Extraction of Essential Oils Containing this compound
Several methods are employed for the extraction of essential oils from plant materials. The choice of method can influence the final composition of the oil, including the concentration of bergamotenes.
5.1.1. Steam Distillation
Steam distillation is a common method for extracting volatile compounds from plant material.[12][13]
-
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.
-
Protocol:
-
Fresh or dried plant material (e.g., citrus peels, flowers) is placed in a distillation flask.
-
Steam is generated in a separate vessel and introduced into the bottom of the distillation flask.
-
The steam permeates the plant material, causing the essential oil to vaporize.
-
The steam and essential oil vapor mixture passes into a condenser.
-
The condensate, a mixture of water and essential oil, is collected in a separator.
-
Due to their immiscibility, the essential oil and water form distinct layers and can be separated.
-
5.1.2. Cold Pressing (Expression)
This method is primarily used for citrus peel oils, such as bergamot essential oil.[14]
-
Principle: The oil-containing glands in the citrus peel are ruptured mechanically to release the essential oil.
-
Protocol:
-
The rinds of the citrus fruit are mechanically grated or pressed.
-
This action ruptures the oil sacs, releasing the essential oil.
-
The resulting mixture of essential oil, water, and solid particles is then centrifuged to separate the essential oil.
-
5.1.3. Solvent Extraction
Solvent extraction is used for plant materials with a low yield of essential oil or for compounds that are sensitive to heat.[13][15]
-
Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.
-
Protocol:
-
The plant material is macerated in a suitable organic solvent (e.g., hexane, ethanol).
-
The solvent penetrates the plant tissue and dissolves the essential oil.
-
The resulting solution (miscella) is filtered to remove solid plant material.
-
The solvent is then removed by evaporation under reduced pressure to yield the concrete, a semi-solid mixture of essential oil, waxes, and other plant components.
-
The concrete can be further processed with ethanol (B145695) to obtain the absolute.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.[5][16][17]
-
Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.
-
Protocol:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration.
-
GC System:
-
Injector: Inject a small volume (typically 1 µL) of the diluted sample into the heated injector port of the gas chromatograph.
-
Column: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) suitable for separating terpenes.
-
Oven Program: Employ a temperature program that starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.
-
Carrier Gas: Use an inert carrier gas, typically helium or hydrogen, at a constant flow rate.
-
-
MS System:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identification: Identify the this compound isomers by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each this compound isomer by peak area normalization. For absolute quantification, use a calibration curve prepared with a certified reference standard.
-
-
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the occurrence of this compound in essential oils, its biosynthetic origins, and the analytical methodologies required for its study. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the analysis of essential oils and the development of new therapeutic agents based on natural products. The continued investigation into the distribution and biological activities of this compound isomers will undoubtedly unveil further applications in the pharmaceutical and fragrance industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EC 4.2.3.81 [iubmb.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-bergamotene, 17699-05-7 [thegoodscentscompany.com]
- 7. This compound, 6895-56-3 [thegoodscentscompany.com]
- 8. (E)-beta-bergamotene, 55123-21-2 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. Exo-alpha-bergamotene synthase - Wikipedia [en.wikipedia.org]
- 11. enzyme-database.org [enzyme-database.org]
- 12. [Comparison study of different methods for extracting volatile oil from bergamot] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bergamot essential oil - Wikipedia [en.wikipedia.org]
- 15. CN105670797A - Bergamot essential oil extraction method - Google Patents [patents.google.com]
- 16. Rapid Analysisnof Bergamot Oil and Patchouli Oil by Fast GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
Farnesyl Pyrophosphate: A Keystone Precursor in the Biosynthesis of Bergamotene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of bergamotene, a significant bicyclic sesquiterpene, from its precursor, farnesyl pyrophosphate (FPP). It delves into the enzymatic conversion facilitated by this compound synthases, detailing the reaction mechanisms, key intermediates, and regulatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of terpenoid biosynthesis. The guide summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of the pertinent biochemical pathways and workflows to facilitate a deeper understanding of this critical biosynthetic process.
Introduction
Bergamotenes are a class of bicyclic sesquiterpenes found in various plants and are known for their characteristic aroma and diverse biological activities.[1] The biosynthesis of these C15 isoprenoid compounds originates from the central precursor in sesquiterpene synthesis, farnesyl pyrophosphate (FPP). The conversion of the acyclic FPP into the complex bicyclic structure of this compound is a fascinating enzymatic process catalyzed by a class of enzymes known as this compound synthases. Understanding the intricacies of this biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This guide will explore the core aspects of this compound biosynthesis, from the precursor molecule to the final product, with a focus on the enzymatic machinery and its regulation.
The Precursor: Farnesyl Pyrophosphate (FPP)
Farnesyl pyrophosphate is a central intermediate in the mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis in the cytosol of plants and other eukaryotes.[1][2] The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently FPP (C15).
The production of FPP is a critical regulatory point in sesquiterpene biosynthesis. The availability of the FPP pool can be a limiting factor for this compound production. Metabolic engineering strategies often focus on enhancing the flux through the MVA pathway to increase the supply of FPP for downstream terpene synthases.[3][4]
The Key Players: this compound Synthases
The cyclization of FPP to form the various isomers of this compound is catalyzed by specific terpene synthases known as this compound synthases. These enzymes belong to the broader class of sesquiterpene synthases and exhibit remarkable catalytic promiscuity, often producing a mixture of sesquiterpene products from a single FPP substrate.[5]
Several this compound synthase enzymes have been identified and characterized from different plant species, each with its own product specificity. Notable examples include:
-
Santalene and this compound Synthase (SBS) from the wild tomato Solanum habrochaites. This multiproduct enzyme is known to produce (+)-α-santalene, (+)-endo-β-bergamotene, and (-)-endo-α-bergamotene from (2Z,6Z)-farnesyl diphosphate (B83284).[5][6]
-
(+)-endo-β-Bergamotene Synthase (EC 4.2.3.53), which specifically catalyzes the formation of (+)-endo-β-bergamotene.[7][8]
-
(-)-endo-α-Bergamotene Synthase (EC 4.2.3.54), responsible for the synthesis of (-)-endo-α-bergamotene.[9][10]
-
exo-α-Bergamotene Synthase (EC 4.2.3.81), which produces (–)-exo-α-bergamotene along with other sesquiterpenoids.[11]
Enzymatic Reaction Mechanism
The conversion of the linear FPP molecule into the bicyclic this compound skeleton involves a complex series of carbocation-driven cyclizations and rearrangements. The general mechanism initiated by a this compound synthase can be outlined as follows:
-
Ionization of FPP: The enzyme facilitates the departure of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization: The highly reactive carbocation undergoes an initial cyclization to form a monocyclic intermediate, such as the bisabolyl cation.[7][10]
-
Secondary Cyclization and Rearrangements: This monocyclic intermediate then undergoes further intramolecular cyclization and a series of hydride and alkyl shifts to form the characteristic bicyclo[3.1.1]heptane ring system of the this compound core.[12][13] The specific stereochemistry of the final this compound isomer is determined by the precise folding of the substrate within the enzyme's active site and the specific sequence of rearrangements.
-
Deprotonation: The reaction terminates with the abstraction of a proton, leading to the formation of the final, neutral this compound molecule.
Quantitative Data
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Santalene and this compound Synthase (SBS) | Solanum habrochaites | (2Z,6Z)-FPP | N/A | N/A | N/A | N/A | [6] |
| α-Humulene Synthase (for comparison) | Zingiber zerumbet | FPP | 1.5 | 0.03 | 7.0 | 30 | [14] |
N/A: Data not available in the cited literature.
Regulation of this compound Biosynthesis
The production of this compound, like other sesquiterpenes, is tightly regulated at multiple levels, from the expression of biosynthetic genes to the availability of the precursor FPP.
Transcriptional Regulation
The expression of sesquiterpene synthase genes, including this compound synthases, is often induced in response to various biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in this regulation.[15][16] Upon perception of a stimulus, such as herbivory or pathogen attack, the levels of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increase. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating transcription factors like MYC2 .[15][17] MYC2 and other transcription factors can then bind to specific motifs in the promoters of sesquiterpene synthase genes, activating their transcription and leading to increased enzyme production.[15][17]
Metabolic Regulation
The flux through the MVA pathway, which supplies the FPP precursor, is another critical point of regulation. The activity of key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), can be modulated to control the overall production of sesquiterpenes. Metabolic engineering strategies often involve the overexpression of HMGR to increase the pool of FPP available for this compound synthesis.[3]
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase in E. coli
This protocol provides a general framework for the expression and purification of a plant-derived this compound synthase in Escherichia coli.
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized coding sequence of the target this compound synthase gene.
- Clone the gene into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
2. Expression in E. coli:
- Transform E. coli BL21(DE3) cells with the expression construct.
- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
3. Cell Lysis and Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
- Elute the His-tagged this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Analyze the purified protein by SDS-PAGE.
- Desalt and concentrate the purified enzyme using ultrafiltration.
In Vitro Enzyme Assay for this compound Synthase
This protocol describes a method for assaying the activity of a purified this compound synthase in vitro.
1. Reaction Setup:
- Prepare a reaction mixture in a glass vial containing:
- Assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT)
- Purified this compound synthase (1-5 µg)
- Farnesyl pyrophosphate (FPP) substrate (10-50 µM)
- Overlay the aqueous reaction mixture with an organic solvent (e.g., pentane (B18724) or hexane) to trap the volatile terpene products.
2. Incubation:
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
3. Product Extraction:
- Vortex the vial to ensure complete extraction of the terpene products into the organic layer.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
4. GC-MS Analysis:
- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound isomers and any other sesquiterpene products.
- Use authentic standards for product identification and quantification where available.
GC-MS Analysis of this compound Isomers
1. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS).
- A capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).
- For chiral analysis of this compound isomers, a chiral column (e.g., a cyclodextrin-based column) is required.[18]
2. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program:
- Initial temperature: 60°C, hold for 2 min
- Ramp: 5°C/min to 240°C
- Hold at 240°C for 5 min
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
3. MS Conditions (Example):
- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-400
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
4. Data Analysis:
- Identify this compound isomers based on their retention times and mass spectra by comparison with spectral libraries (e.g., NIST) and authentic standards.
- Quantify the products by integrating the peak areas and comparing them to a calibration curve of a standard or by using an internal standard.
Conclusion
The biosynthesis of this compound from farnesyl pyrophosphate is a sophisticated enzymatic process with significant implications for the production of valuable natural products. This guide has provided a detailed overview of the key components of this pathway, including the precursor molecule, the this compound synthase enzymes, and the regulatory mechanisms that govern its production. The provided experimental protocols offer a practical starting point for researchers interested in studying and manipulating this biosynthetic pathway. Further research into the kinetic properties of different this compound synthases and the intricate details of their reaction mechanisms will undoubtedly pave the way for more efficient metabolic engineering strategies and the development of novel applications for these fascinating molecules.
References
- 1. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering approaches for production of biochemicals in food and medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARTS-DB [tpsdb.uochb.cas.cz]
- 7. EC 4.2.3.53 [iubmb.qmul.ac.uk]
- 8. (+)-endo-beta-bergamotene synthase ((2Z,6Z)-farnesyl diphosphate cyclizing) - Wikipedia [en.wikipedia.org]
- 9. EC 4.2.3.54 - (-)-endo-alpha-bergamotene synthase [(2Z,6Z)-farnesyl diphosphate [ebi.ac.uk]
- 10. enzyme-database.org [enzyme-database.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations: Aristolochene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enzyme-database.org [enzyme-database.org]
A Technical Guide to the Role of α-Bergamotene in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamotene, a bicyclic sesquiterpene, is a pivotal component of plant defense systems. Initially identified as a fragrant compound in essential oils, its role as a herbivore-induced plant volatile (HIPV) has become a subject of intensive research. This technical guide provides an in-depth analysis of the discovery, biosynthesis, and multifaceted defensive functions of α-bergamotene. It details the jasmonate-mediated signaling cascade that regulates its production in response to herbivore attack and presents quantitative data on its effectiveness in enhancing plant fitness. Furthermore, this document provides detailed experimental protocols for the collection and analysis of this compound and visualizes key biological and experimental pathways using Graphviz diagrams, offering a comprehensive resource for professionals in plant science and drug development.
Introduction to this compound
Bergamotenes are a class of isomeric sesquiterpene hydrocarbons (C₁₅H₂₄) found in various plants, including citrus, carrot, and wild tobacco.[1] The two primary structural isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond.[1] This guide focuses on (E)-α-bergamotene (trans-α-bergamotene), a compound recognized for its significant role in mediating plant-insect interactions. In the wild tobacco plant, Nicotiana attenuata, (E)-α-bergamotene plays a dual role: it is emitted from flowers at night to attract pollinators but is also produced by leaves during the day in response to herbivore damage, where it functions as a potent defense signal.[1][2]
Biosynthesis and its Regulation
The production of α-bergamotene is a tightly regulated process initiated by herbivore-induced stress. Its biosynthesis originates from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), within the plant cell.[1]
The Jasmonate Signaling Pathway
Herbivore damage, often recognized by the plant through fatty acid-amino acid conjugates (FACs) in the insect's oral secretions, triggers a cascade of intracellular signals. This cascade centrally involves the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3][4]
The core of the signaling pathway is as follows:
-
Perception: Elevated levels of JA-Ile are perceived by the COI1-JAZ co-receptor complex.[4][5]
-
De-repression: This binding event tags the Jasmonate ZIM-domain (JAZ) repressor proteins for degradation via the 26S proteasome.[4]
-
Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, that were previously inhibited.[1][4]
-
Gene Expression: Activated transcription factors bind to specific promoter elements (e.g., G-box) of target genes, including terpene synthase (TPS) genes.[1] In Nicotiana attenuata, the specific synthase responsible for this compound production is NaTPS38.[2]
-
Synthesis: The newly synthesized terpene synthase enzyme, in this case, (E)-α-bergamotene synthase, catalyzes the cyclization of FPP to form (E)-α-bergamotene.[1]
Role in Plant Defense: Quantitative Insights
α-Bergamotene contributes to both direct and indirect plant defense. Direct defense involves repelling herbivores, while indirect defense involves attracting the natural enemies (predators or parasitoids) of those herbivores.[6][7] Research on Nicotiana attenuata has provided quantitative evidence for the efficacy of α-bergamotene in indirect defense.
Quantitative Data Presentation
The following tables summarize key quantitative findings on the induction and defensive function of α-bergamotene.
Table 1: Herbivore-Induced Emission of cis-α-Bergamotene in Nicotiana attenuata
| Treatment Condition | Plant Accession | Fold Increase in Emission (vs. Control) | Reference |
| Simulated Herbivory (Wounding + Oral Secretions) | Utah (UT) | ~7-fold | [3] |
| Simulated Herbivory (Wounding + Oral Secretions) | Arizona (AZ) | No significant increase | [3] |
This table highlights the genetic variation in defense responses between different plant populations.
Table 2: Effect of cis-α-Bergamotene on Herbivore Egg Survival in N. attenuata
| Treatment Group | Mean Egg/Larval Mortality (%) after 24h | Standard Error (%) | Reference |
| Untreated Control | 16.7 | 4.4 | [6] |
| cis-α-Bergamotene Release | 33.3 | 5.1 | [6] |
This data demonstrates that the release of cis-α-bergamotene significantly increases the predation rate of herbivore eggs, nearly doubling the mortality rate compared to control conditions.[6]
Experimental Protocols
The analysis of this compound and other plant volatiles is predominantly performed using gas chromatography-mass spectrometry (GC-MS). The following is a synthesized protocol for the headspace collection and analysis of α-bergamotene from plant leaves.
Protocol: Headspace Volatile Collection and GC-MS Analysis
Objective: To collect and quantify α-bergamotene emitted from plant tissue in response to a stimulus (e.g., mechanical wounding or herbivory).
Materials:
-
Plant material (e.g., Nicotiana attenuata leaves)
-
Glass vials (20 mL) with PTFE/silicone septa caps
-
Solid-Phase Microextraction (SPME) device with a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber
-
Heating block or water bath
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal standard solution (e.g., Toluene or other non-native compound)
Methodology:
-
Sample Preparation & Elicitation:
-
Excise a leaf from the plant and place it in a 20 mL glass vial. If inducing the defense response, apply the treatment (e.g., mechanical wounding with a pattern wheel, followed by the application of herbivore oral secretions).
-
Add a known amount of an internal standard to the vial for later quantification.
-
Immediately seal the vial with the septum cap.
-
-
Headspace Volatile Collection (SPME):
-
Place the vial in a heating block and allow it to equilibrate at a controlled temperature (e.g., 75°C) for 30 minutes.[8] This allows volatiles to accumulate in the headspace above the sample.
-
Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace.
-
Allow the fiber to adsorb the volatile compounds for a standardized time, typically 20-40 minutes.[8][9]
-
-
GC-MS Analysis:
-
After adsorption, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.[10]
-
The high temperature of the injection port desorbs the trapped volatiles from the fiber onto the GC column.
-
GC Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Oven Program: Start at 60°C for 3 min, ramp at 3°C/min to 120°C, then ramp at 5°C/min to 240°C and hold for 5 min.[10] This temperature gradient separates compounds based on their boiling points.
-
-
MS Parameters (Example):
-
-
Data Analysis:
-
Identify α-bergamotene by comparing its mass spectrum and retention time to that of an authentic standard or by matching it to a spectral library (e.g., NIST).
-
Quantify the amount of α-bergamotene by comparing its peak area to the peak area of the known concentration of the internal standard.
-
References
- 1. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Two Nicotiana attenuata Accessions Reveals Large Differences in Signaling Induced by Oral Secretions of the Specialist Herbivore Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Defensive function of herbivore-induced plant volatile emissions in nature - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. p38 MAPKs regulate the expression of genes in the dopamine synthesis pathway through phosphorylation of NR4A nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Headspace Gas Chromatography–Mass Spectrometry to Investigate the Volatile Terpenoids Released from the Liquidambar formosana Leaf and Its Essential Oil [mdpi.com]
The Multifaceted Role of Bergamotene as an Insect Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, exists as various structural and stereoisomers, primarily α- and β-bergamotene.[1] These volatile organic compounds are found in a variety of plants and their essential oils.[1][2] Beyond their botanical origins, bergamotenes play a crucial role in the chemical communication of insects, acting as pheromones that mediate a range of behaviors critical for survival and reproduction. This technical guide provides an in-depth analysis of the function of this compound as an insect pheromone, detailing quantitative behavioral data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Behavioral Responses to this compound
The following tables summarize the quantitative data from behavioral assays investigating the role of this compound isomers as insect pheromones.
Table 1: Behavioral Response of Melittobia digitata (Hymenoptera: Eulophidae) to this compound Isomers
| Isomer | Concentration | Female Response (%) | Experimental Assay | Reference |
| α-trans-bergamotene | 5.9 ng | 60.0 ± 9.1 | Y-tube Olfactometer | Cônsoli et al., 2002 |
| β-trans-bergamotene | 5.9 ng | 63.8 ± 8.6 | Y-tube Olfactometer | Cônsoli et al., 2002 |
Table 2: Behavioral Response of Leptoglossus zonatus (Heteroptera: Coreidae) to this compound Isomers
| Isomer | Pheromone Function | Responding Sex | Response (%) | Experimental Assay | Reference |
| α-trans-bergamotene | Sex Pheromone | Female | 90 | Y-tube Olfactometer | Annaz et al., 2023 |
| α-trans-bergamotene | Alarm Pheromone | Male | 50 | Y-tube Olfactometer | Annaz et al., 2023 |
Dual Role of (E)-α-Bergamotene in a Plant-Insect Interaction
A noteworthy example of this compound's role is the intricate relationship between the wild tobacco plant, Nicotiana attenuata, and its pollinator and herbivore, the tobacco hawk moth, Manduca sexta. The plant emits (E)-α-bergamotene from its flowers at night to attract the moths for pollination.[3][4] Conversely, during the day, the leaves of the plant release the same compound in response to larval feeding, which in turn attracts predatory insects that prey on the moth's eggs and larvae.[3][4] This dual function highlights the sophisticated evolutionary role of a single chemical compound in mediating complex ecological interactions.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound as an insect pheromone.
Pheromone Collection and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound isomers from insect or plant headspace volatiles.
Methodology:
-
Volatile Collection: Headspace volatiles from insects (e.g., individual calling males) or plants are collected using solid-phase microextraction (SPME) with a fiber coated with a non-polar stationary phase (e.g., polydimethylsiloxane). Alternatively, air entrainment can be used, where purified air is passed over the source and then through a trap containing an adsorbent material like Porapak Q.
-
GC-MS Analysis: The collected volatiles are thermally desorbed from the SPME fiber or eluted from the adsorbent trap with a solvent (e.g., hexane) and injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatograph (GC) Parameters (Typical for Terpene Analysis):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 40-60°C, held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Identification: this compound isomers are identified by comparing their mass spectra and retention times with those of authentic standards.
Behavioral Bioassay: Y-Tube Olfactometer
Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound isomers.
Methodology:
-
Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two side arms leading to odor sources.
-
Airflow: Purified and humidified air is passed through each arm at a constant flow rate (e.g., 200-500 mL/min).
-
Odor Source: A known amount of a synthetic this compound isomer, dissolved in a solvent like hexane, is applied to a piece of filter paper and placed in a chamber connected to one arm. The other arm contains a filter paper with the solvent alone as a control.
-
Insect Release: Individual insects are released at the base of the central arm.
-
Data Collection: The choice of the insect (entering the treatment or control arm) and the time spent in each arm are recorded over a set period (e.g., 5-10 minutes). A choice is typically defined as the insect moving a certain distance down an arm.
-
Statistical Analysis: The proportion of insects choosing the treatment versus the control arm is analyzed using a chi-square test or a binomial test.
Electrophysiological Assay: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound isomers, indicating olfactory detection.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are placed in contact with two silver-silver chloride electrodes containing a conductive gel or saline solution.
-
Stimulus Delivery: A puff of charcoal-filtered, humidified air containing a known concentration of a this compound isomer is delivered to the antennal preparation via a stimulus delivery system. A puff of clean air serves as a control.
-
Signal Recording: The change in electrical potential (depolarization) across the antenna in response to the odorant is recorded as an EAG response. The amplitude of the response is measured in millivolts (mV).
-
Data Analysis: The EAG responses to different this compound isomers and concentrations are compared to the control to determine the sensitivity of the antenna to these compounds.
Mandatory Visualization: Signaling Pathways and Workflows
Conclusion
This compound isomers serve as critical semiochemicals in the insect world, functioning as sex pheromones, alarm pheromones, and kairomones. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the nuanced roles of these compounds. The elucidation of specific olfactory receptors and signaling pathways for this compound in various insect species remains a promising area for future research, with potential applications in the development of novel and species-specific pest management strategies.
References
The Uncharted Therapeutic Potential of α-Bergamotene and Related Sesquiterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes, a class of C15 terpenoids derived from three isoprene (B109036) units, represent a vast and structurally diverse group of natural products with a wide array of biological activities.[1] These compounds are integral components of many plant essential oils and have been investigated for their anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[2][3] Among these, α-bergamotene, a bicyclic sesquiterpene found in the essential oils of plants like bergamot, carrot, and lime, has garnered interest for its potential therapeutic applications.[4] This technical guide provides an in-depth overview of the biological activities of α-bergamotene and structurally related sesquiterpenes, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development.
While extensive research has been conducted on the bioactivity of essential oils containing α-bergamotene, specific quantitative data for the isolated compound remains limited in publicly available literature. Therefore, this guide also includes data on bergamot essential oil and the structurally similar sesquiterpenes, α-santalene and β-santalene, to provide a comparative context for the potential efficacy of α-bergamotene.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of bergamot essential oil and the related sesquiterpenes, α- and β-santalene. This data is crucial for comparing the potency of these compounds and for designing future experiments.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Sandalwood Oil (containing α-santalene) | MCF-7 | Breast Adenocarcinoma | 8.03 | [5] |
| Sandalwood Oil (containing α-santalene) | MCF-10A | Non-tumorigenic Breast Epithelial | 12.3 | [5] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Assay | Model | Inhibition/Effect | Reference |
| Bergamot Oil (BO) | Carrageenan-induced paw edema | Rat | 27.56% inhibition at 0.025 mL/kg | [6] |
| Bergamot Oil (BO) | Carrageenan-induced paw edema | Rat | 30.77% inhibition at 0.05 mL/kg | [6] |
| Bergamot Oil (BO) | Carrageenan-induced paw edema | Rat | 63.39% inhibition at 0.10 mL/kg | [6] |
| Indomethacin (Reference) | Carrageenan-induced paw edema | Rat | 95.70% inhibition | [6] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Bergamot Peel Oil | Staphylococcus aureus | 31.25 | [2] |
| Bergamot Peel Oil | Escherichia coli | 500 | [2] |
| Bergamot Essential Oil (BEO) | Listeria monocytogenes | 0.625 - 5 µL/mL | [7] |
| Bergamot Essential Oil (BEO) | Staphylococcus aureus ATCC 29213 | 0.5% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Staphylococcus aureus ATCC 25923 | 0.5% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Staphylococcus aureus ATCC 43300 (MRSA) | 1% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Enterococcus faecalis ATCC 29212 | 2% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Escherichia coli ATCC 25922 | 1% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Escherichia coli ATCC 35218 | 2% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Klebsiella pneumoniae ATCC 13883 | 4% (v/v) | [8] |
| Bergamot Essential Oil (BEO) | Klebsiella pneumoniae ATCC 70063 | 4% (v/v) | [8] |
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed protocols for key in vitro and in vivo assays are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of α-bergamotene (or other test compounds) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The anti-inflammatory potential of a test compound is assessed by its ability to reduce this edema.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Reference group (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Test groups (α-bergamotene at different doses, administered orally or intraperitoneally)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: One hour after the administration of the test or reference compound, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
This method is used to determine the antimicrobial activity of a substance by measuring the zone of growth inhibition.
Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound (α-bergamotene) at different concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Signaling Pathway Modulation
The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
Studies on sesquiterpene lactones, a class of compounds structurally related to this compound, have elucidated a potential mechanism for NF-κB inhibition.[1][9][10] These compounds can directly interact with the p65 subunit of NF-κB. This interaction is thought to occur via Michael addition, where the α-methylene-γ-lactone moiety of the sesquiterpene lactone alkylates cysteine residues on the p65 protein.[1] This alkylation prevents the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes. While α-bergamotene itself is not a lactone, other reactive moieties within its structure could potentially interact with NF-κB subunits.
Conclusion and Future Directions
The available evidence strongly suggests that sesquiterpenes, including α-bergamotene, hold significant promise as lead compounds for the development of novel therapeutics. Their diverse biological activities, particularly their anti-inflammatory and anticancer potential, warrant further investigation. However, a critical gap in the current research is the lack of specific quantitative data for isolated α-bergamotene. Future studies should focus on the isolation and purification of α-bergamotene to accurately determine its IC₅₀ and MIC values against a broad range of cancer cell lines and microbial strains.
Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of α-bergamotene within inflammatory and oncogenic signaling pathways. Molecular docking and in vitro kinase assays could provide valuable insights into its interaction with proteins such as the p65 subunit of NF-κB and components of the MAPK pathway. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of α-bergamotene and other promising sesquiterpenes.
References
- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. benchchem.com [benchchem.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Olfactory Properties of Bergamotene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as several structural and stereoisomers, primarily α-, β-, and γ-bergamotene, each with cis- and trans- configurations.[1] These isomers are found in the essential oils of numerous plants, including bergamot, carrot, and lavender, and contribute to their characteristic aromas.[1][2] Understanding the distinct olfactory properties of each this compound isomer is crucial for their application in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the current knowledge on the olfactory characteristics of different this compound isomers, details relevant experimental methodologies, and explores the underlying signaling pathways involved in their perception.
Olfactory Profiles of this compound Isomers
α-Bergamotene: This isomer is often described as having a soft, citrus-woody and tea-like aroma.[3] It is a key contributor to the characteristic Earl Grey tea fragrance.[3] Its scent profile is also characterized by warm, herbal, and woody impressions.[3]
α-trans-Bergamotene: Also known as (E)-α-bergamotene, this isomer possesses a warm, earthy, and woody aroma with tea-like nuances.[4]
β-Bergamotene: The olfactory profile of β-bergamotene is generally characterized as woody and spicy.[5][6] More specific descriptors for its isomers are not well-documented.
γ-Bergamotene: There is currently a lack of specific information in the scientific literature regarding the distinct olfactory properties of γ-bergamotene.
Summary of Olfactory Descriptors
| Isomer | Olfactory Descriptors |
| α-Bergamotene | Soft, citrus-woody, tea-like, warm, herbal[3] |
| α-trans-Bergamotene | Warm, earthy, woody, tea-like[4] |
| β-Bergamotene | Woody, spicy[5][6] |
| γ-Bergamotene | Not well-documented |
Experimental Protocols for Olfactory Analysis
The characterization of the olfactory properties of volatile compounds like this compound isomers relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful method used for this purpose.
Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the separation of volatile compounds in a complex mixture, such as an essential oil, and the subsequent assessment of their individual odors by a trained sensory panelist.
Methodology:
-
Sample Preparation: The essential oil or a solution of the isolated this compound isomer in a suitable solvent is prepared.
-
Gas Chromatographic Separation: A small volume of the sample is injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., DB-5 or Carbowax 20M) that separates the compounds based on their boiling points and polarity.[7]
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory port.
-
Olfactory Detection: The effluent directed to the olfactory port is mixed with humidified air and sniffed by a trained panelist. The panelist records the time, duration, and a descriptor for each odor perceived.
-
Data Analysis: The data from the chemical detector and the olfactory port are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors. The intensity of the odor can also be rated to determine the Odor Activity Value (OAV), which is the ratio of the compound's concentration to its odor threshold.[8][9]
Caption: Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow.
Olfactory Signal Transduction
The perception of odorants like this compound isomers begins with the interaction of these molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which initiate a signaling cascade upon activation.[10][11]
Mechanism of Olfactory Signal Transduction:
-
Odorant Binding: A this compound isomer binds to a specific olfactory receptor.
-
GPCR Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (typically Gαolf).
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.
-
Signal Processing: In the olfactory bulb, the signals from various olfactory sensory neurons are processed, leading to the perception of a specific odor.
Caption: Figure 2. Olfactory Signal Transduction Pathway.
Current Research Gaps and Future Directions
While the qualitative olfactory profiles of some this compound isomers are known, there are significant gaps in our understanding. Future research should focus on:
-
Quantitative Olfactory Data: Determining the odor detection thresholds and Odor Activity Values (OAVs) for all this compound isomers is essential for a more precise understanding of their contribution to aroma profiles.
-
Identification of Specific Olfactory Receptors: Identifying the specific olfactory receptors that recognize and are activated by each this compound isomer will provide fundamental insights into the molecular basis of their perception.
-
Olfactory Properties of γ-Bergamotene: The olfactory characteristics of γ-bergamotene remain largely uncharacterized and warrant investigation.
-
Sensory Interactions: Studying how different this compound isomers interact with each other and with other aroma compounds to create a final perceived scent is crucial for fragrance and flavor formulation.
A deeper understanding of these aspects will enable a more targeted and effective use of this compound isomers in various scientific and commercial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-bergamotene Supplier | Citrus Woody Aroma Chemical [chemicalbull.com]
- 4. trans-α-Bergamotene [webbook.nist.gov]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. (E)-beta-bergamotene, 55123-21-2 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bergamotene Synthase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bergamotene synthase enzymes, covering their function, reaction mechanisms, and relevance in various scientific and industrial contexts. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
Introduction to this compound Synthases
This compound synthases are a class of enzymes belonging to the terpene synthase family. They play a crucial role in the biosynthesis of this compound, a bicyclic sesquiterpene with the molecular formula C15H24.[1] These enzymes catalyze the conversion of farnesyl pyrophosphate (FPP) into various isomers of this compound.[2] Bergamotenes are found in a variety of plants and are known for their aromatic properties and biological activities, including acting as insect pheromones and plant defense compounds.[1][2]
There are several known types of this compound synthases, each producing a specific stereoisomer of this compound from different isomers of farnesyl pyrophosphate. The primary forms include:
-
exo-α-Bergamotene synthase (EC 4.2.3.81): This enzyme utilizes (2E,6E)-farnesyl diphosphate (B83284) to produce (–)-exo-α-bergamotene.[3][4]
-
(-)-endo-α-Bergamotene synthase (EC 4.2.3.54): This synthase acts on (2Z,6Z)-farnesyl diphosphate to form (–)-endo-α-bergamotene.[5][6][7]
-
(+)-endo-β-Bergamotene synthase (EC 4.2.3.53): This enzyme also uses (2Z,6Z)-farnesyl diphosphate as a substrate to produce (+)-endo-β-bergamotene.[8][9]
Catalytic Function and Product Diversity
This compound synthases, like other sesquiterpene synthases, are known to be promiscuous enzymes, often producing a mixture of sesquiterpenoid products from a single substrate.[3][5] The catalytic cycle involves the ionization of the farnesyl diphosphate substrate to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements within the enzyme's active site to generate the final this compound product(s).
Table 1: Substrates and Primary Products of Characterized this compound Synthases
| Enzyme Name | EC Number | Substrate | Primary Product |
| exo-α-Bergamotene synthase | 4.2.3.81 | (2E,6E)-Farnesyl diphosphate | (–)-exo-α-Bergamotene[3][10] |
| (–)-endo-α-Bergamotene synthase | 4.2.3.54 | (2Z,6Z)-Farnesyl diphosphate | (–)-endo-α-Bergamotene[6] |
| (+)-endo-β-Bergamotene synthase | 4.2.3.53 | (2Z,6Z)-Farnesyl diphosphate | (+)-endo-β-Bergamotene[9] |
Table 2: Product Distribution of Zea mays exo-α-Bergamotene Synthase
The product profile of a single this compound synthase can be diverse. For instance, the exo-α-bergamotene synthase from maize (Zea mays) produces a blend of sesquiterpenes from (2E,6E)-farnesyl diphosphate.
| Product | Percentage of Total Product |
| (–)-exo-α-Bergamotene | 74%[11] |
| (E)-Nerolidol | 10%[11] |
| (Z)-α-Bisabolene | 6%[11] |
| (E)-β-Farnesene | 5%[11] |
| β-Sesquiphellandrene | 1%[11] |
Experimental Protocols
The following sections outline generalized protocols for the expression, purification, and analysis of this compound synthases. These are based on established methods for other sesquiterpene synthases and may require optimization for specific this compound synthase enzymes.
Recombinant Expression and Purification of this compound Synthase
A common method for obtaining sufficient quantities of this compound synthase for characterization is through recombinant expression in Escherichia coli.[13][14]
Protocol:
-
Gene Synthesis and Cloning: The coding sequence for the this compound synthase of interest is synthesized, often with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET28b, which typically adds a polyhistidine-tag (His-tag) for affinity purification.[13]
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated for several hours at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.[14]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 20 mM β-mercaptoethanol).[13] Sonication on ice is a common method for cell disruption.[13]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with the lysis buffer to remove unbound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 200-250 mM).[13]
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.[13] The addition of glycerol (B35011) (e.g., 15% v/v) to purification buffers can sometimes improve protein stability and reduce aggregation.[13]
Enzyme Activity Assay
The activity of this compound synthase is typically assayed by incubating the purified enzyme with its farnesyl diphosphate substrate and detecting the resulting sesquiterpene products by gas chromatography-mass spectrometry (GC-MS).[15]
Protocol:
-
Reaction Setup: The assay is performed in a glass vial with a Teflon-lined cap. The reaction mixture typically contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), and the purified this compound synthase enzyme.[15]
-
Substrate Addition: The reaction is initiated by the addition of the farnesyl diphosphate substrate.
-
Incubation: The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile sesquiterpene products. The vial is then incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).[15]
-
Product Extraction: After incubation, the reaction is stopped, often by vigorous vortexing. The organic layer containing the sesquiterpene products is then collected for analysis. An internal standard (e.g., α-farnesene-d6) can be added for quantitative analysis.[16]
-
GC-MS Analysis: The extracted products are analyzed by GC-MS. The separation of different sesquiterpene isomers is achieved on a suitable capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The mass spectrometer is used to identify the products based on their mass spectra and retention times compared to authentic standards, if available.[16][17]
GC-MS Analysis of Sesquiterpenes
Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.[16]
-
Column: A capillary column suitable for terpene analysis, such as a DB-5 or HP-5MS, is typically employed.[17]
-
Injection: A small volume (e.g., 1 µL) of the organic extract is injected into the GC.
-
Temperature Program: A temperature program is used to separate the different sesquiterpenes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[17]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification of specific products.[18]
Role in Plant Defense: The Jasmonate Signaling Pathway
In many plants, the production of volatile sesquiterpenes, including this compound, is a key component of their defense strategy against herbivores. The biosynthesis of these compounds is often induced by insect feeding and is regulated by the jasmonate signaling pathway.[3]
Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are plant hormones that accumulate upon herbivore attack. This accumulation triggers a signaling cascade that leads to the expression of defense-related genes, including those encoding for terpene synthases.[19]
Below is a simplified diagram of the jasmonate signaling pathway leading to the production of this compound.
Relevance to Drug Development
This compound synthase and its products are of interest to the pharmaceutical industry for several reasons.
Precursor to Bioactive Molecules
β-trans-Bergamotene, a product of a this compound synthase, is a key intermediate in the biosynthesis of fumagillin (B1674178).[20] Fumagillin is a mycotoxin produced by the fungus Aspergillus fumigatus that has shown potent anti-angiogenic properties, making it a compound of interest in cancer research.[20][21] The biosynthetic pathway from β-trans-bergamotene to fumagillin involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and other enzymes.[20]
The diagram below illustrates the initial steps of the fumagillin biosynthetic pathway, starting from farnesyl pyrophosphate.
Potential for Biocatalysis
The ability of this compound synthases to catalyze complex cyclization reactions makes them attractive candidates for use as biocatalysts in the synthesis of high-value chemicals.[22] By engineering these enzymes, it may be possible to produce specific this compound isomers or even novel sesquiterpenoids with potential pharmaceutical applications. The use of enzymes in chemical synthesis offers several advantages, including high stereoselectivity and regioselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.[23][24]
Structural Features
To date, no experimentally determined crystal structure of a this compound synthase has been deposited in the Protein Data Bank. However, the structures of several other sesquiterpene synthases have been solved, revealing a conserved α-helical "terpene synthase fold".[21][25] These structures provide a valuable template for understanding the structure-function relationships of this compound synthases. The active site of these enzymes is a hydrophobic pocket that binds the farnesyl diphosphate substrate and controls the complex series of carbocation rearrangements that lead to the final product.[25]
Conclusion
This compound synthase enzymes are fascinating catalysts that generate a diverse array of sesquiterpenoid products. Their roles in plant defense and as producers of precursors to medicinally relevant compounds highlight their importance in both natural and engineered systems. Further research into the structure, mechanism, and engineering of these enzymes will undoubtedly unlock new opportunities for their application in biotechnology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications | Engormix [en.engormix.com]
- 3. researchgate.net [researchgate.net]
- 4. Exo-alpha-bergamotene synthase - Wikipedia [en.wikipedia.org]
- 5. EC 4.2.3.54 - (-)-endo-alpha-bergamotene synthase [(2Z,6Z)-farnesyl diphosphate [ebi.ac.uk]
- 6. enzyme-database.org [enzyme-database.org]
- 7. (−)-endo-alpha-bergamotene synthase ((2Z,6Z)-farnesyl diphosphate cyclizing) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. enzyme-database.org [enzyme-database.org]
- 10. EC 4.2.3.81 [iubmb.qmul.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biocatalysts for natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciforschenonline.org [sciforschenonline.org]
- 25. Crystal Structure of Cucumene Synthase, a Terpenoid Cyclase that Generates a Linear Triquinane Sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Ecological Role of Bergamotene in Plant-Insect Interactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate chemical communication between plants and insects is a cornerstone of terrestrial ecology. Among the vast arsenal (B13267) of plant-produced volatile organic compounds, the sesquiterpene bergamotene has emerged as a fascinating mediator of these interactions, acting as both a beacon for mutualists and a deceptive lure for the enemies of herbivores. This technical guide provides a comprehensive overview of the ecological significance of this compound, with a focus on its dual roles in pollination and defense, detailed experimental methodologies for its study, and the underlying biochemical and neurological pathways.
The Dichotomous Role of this compound: Attractant and Defender
This compound, a group of isomeric sesquiterpene hydrocarbons (C₁₅H₂₄), is a common constituent of the essential oils of various plants. The most ecologically prominent isomer is (E)-α-bergamotene, which has been extensively studied in the wild tobacco plant, Nicotiana attenuata. In this species, this compound plays a remarkable, tissue-specific dual role that elegantly resolves the conflict of attracting a pollinator that is also a potent herbivore.
Pollinator Attraction: At night, the flowers of Nicotiana attenuata release (E)-α-bergamotene to attract its primary pollinator, the tobacco hawk moth, Manduca sexta.[1][2] The volatile compound entices the moths to visit the flowers and has been shown to increase the duration of their proboscis probing, thereby enhancing pollination success.[2][3]
Indirect Defense: During the day, when the larvae of M. sexta are actively feeding on the leaves, the plant releases (E)-α-bergamotene from the damaged foliage. This herbivore-induced plant volatile (HIPV) acts as a chemical cry for help, attracting predatory insects, such as the big-eyed bug, Geocoris spp., which prey on M. sexta eggs and larvae.[2][3] This indirect defense mechanism reduces herbivore pressure on the plant.
This spatiotemporal regulation of a single compound showcases a sophisticated evolutionary adaptation to balance the conflicting pressures of reproduction and defense.
Beyond this well-documented example, this compound isomers also function as pheromones in various insect species, highlighting their broad significance in insect chemical communication.[1] For instance, β-trans-bergamotene is a pheromone for the wasp Melittobia digitata.[1]
Quantitative Insights into this compound-Mediated Interactions
While much of the research describes the qualitative effects of this compound, quantitative data underscores the potency of these interactions. The following tables summarize key quantitative findings from studies on this compound's ecological role.
| Plant Part | Insect Species | Type of Interaction | Quantitative Observation | Reference |
| Nicotiana attenuata flowers | Manduca sexta (adult moth) | Pollinator Attraction | Emission of (E)-α-bergamotene increases pollination success. | [2][4] |
| Nicotiana attenuata leaves (herbivore-damaged) | Geocoris spp. (predatory bug) | Indirect Defense (Attraction of Predators) | Emission of (E)-α-bergamotene attracts predators to herbivore eggs and larvae. | [2][3] |
| Transgenic Nicotiana tabacum | Myzus persicae (Green peach aphid) | Herbivore Attraction | Transgenic plants emitting santalenes and this compound were attractive to green peach aphids. | [5] |
| Parameter | Plant/Tissue | Condition | Quantitative Value | Reference |
| (E)-α-bergamotene Accumulation | Nicotiana attenuata flowers (early stages) | Constitutive | Levels are 10 times higher than in herbivore-elicited leaves. | [6] |
Experimental Protocols for Studying this compound Interactions
Investigating the ecological role of this compound requires a multidisciplinary approach, combining techniques from analytical chemistry, molecular biology, and behavioral ecology. Below are detailed methodologies for key experiments.
Collection and Analysis of this compound from Plant Headspace
Objective: To collect and quantify the emission of this compound and other volatile organic compounds from plants.
Methodology: Dynamic Headspace Collection Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plant Enclosure: Enclose the plant or a specific part (e.g., a flower or a leaf) in a volatile-free chamber, typically made of glass or Tedlar bags. For dynamic headspace collection, use a push-pull system where purified air is pushed into the chamber at a constant flow rate, and air is pulled out through a volatile trap.
-
Volatile Trapping: The outlet air is passed through an adsorbent trap, which is a glass tube packed with a polymer adsorbent like Porapak Q or Tenax TA. This traps the volatile compounds from the air stream.
-
Elution: After a set collection period (e.g., 1-8 hours), the trapped volatiles are eluted from the adsorbent using a small volume of a high-purity solvent, such as dichloromethane (B109758) or hexane. An internal standard (e.g., n-octane or nonyl acetate) of a known concentration should be added to the sample for quantification.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS system.
-
Separation: The compounds are separated based on their boiling points and affinity for the stationary phase in the GC column (e.g., a non-polar DB-5 column). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).
-
Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known spectra (e.g., NIST library) for identification.
-
Quantification: The amount of this compound is quantified by comparing the peak area of the compound to the peak area of the internal standard.
-
Behavioral Response of Insects to this compound
Objective: To determine if an insect is attracted to, repelled by, or indifferent to the odor of this compound.
Methodology: Y-Tube Olfactometer Bioassay
-
Apparatus: A Y-tube olfactometer is a Y-shaped glass tube. A stream of purified, humidified air is passed through each arm.
-
Odor Source: In one arm, the air is passed over a source of this compound (e.g., a filter paper treated with a known concentration of synthetic this compound dissolved in a solvent like hexane). The other arm contains a control (e.g., a filter paper with only the solvent).
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded when the insect walks a certain distance into one of the arms.
-
Data Analysis: The number of insects choosing the this compound-scented arm versus the control arm is recorded. A statistically significant preference for the this compound arm indicates attraction, while a significant preference for the control arm indicates repellency. A chi-square test is typically used to analyze the data.
-
Controls: To avoid positional bias, the Y-tube should be rotated 180 degrees after testing a set number of insects. The entire apparatus should be thoroughly cleaned with solvent and baked between trials to remove any residual odors.
Gene Expression Analysis of this compound Synthase
Objective: To quantify the expression level of the gene responsible for this compound production (e.g., a terpene synthase gene) in different plant tissues or under different conditions.
Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., flowers, herbivore-damaged leaves) using a commercial kit or a standard protocol like the TRIzol method. The quality and quantity of the RNA should be assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis (Reverse Transcription): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT) primers). This cDNA will serve as the template for the qPCR reaction.
-
Primer Design: Design specific primers that will amplify a short region (e.g., 100-200 base pairs) of the target terpene synthase gene and a reference gene (a housekeeping gene with stable expression, such as actin or ubiquitin).
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a reaction buffer.
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine. The machine cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescent dye intercalates into the double-stranded DNA, and the increase in fluorescence is measured in real-time.
-
Data Analysis: The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq). The relative expression of the target gene is calculated using the ΔΔCq method, which normalizes the Cq value of the target gene to the Cq value of the reference gene.
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding the complex biological systems involved in this compound's ecological role. The following sections provide DOT language scripts to generate visualizations of key pathways and workflows.
Biosynthesis of α-Bergamotene
The biosynthesis of this compound isomers begins with the universal precursor for all terpenes, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A specific terpene synthase then catalyzes the cyclization of FPP to form the this compound skeleton.
Experimental Workflow: Y-Tube Olfactometer Assay
The Y-tube olfactometer is a standard piece of equipment for studying insect olfactory responses. The following diagram illustrates the typical workflow of such an experiment.
Insect Olfactory Signaling Pathway
The perception of this compound by an insect begins with its detection by olfactory receptors on the antennae. This triggers a signal transduction cascade that ultimately leads to a behavioral response.
References
- 1. Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—alluring and lethal for Manduca sexta [mpg.de]
- 3. Frontiers | Variation in Manduca sexta Pollination-Related Floral Traits and Reproduction in a Wild Tobacco Plant [frontiersin.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Production of santalenes and this compound in Nicotiana tabacum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Therapeutic Potential of Bergamotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene, a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a naturally occurring compound found in the essential oils of various plants, notably the bergamot orange (Citrus bergamia). It exists in several isomeric forms, including α-bergamotene and β-bergamotene, each with cis and trans stereoisomers. While research on the therapeutic potential of isolated this compound is still in its nascent stages, preliminary studies on bergamot essential oil and its extracts, rich in this compound and other bioactive compounds, suggest a range of promising pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data from preliminary studies on bergamot extracts and related compounds. It is important to note that data on isolated this compound is limited, and much of the current knowledge is derived from studies on complex mixtures or structurally similar molecules like bergamottin.
Table 1: Anti-inflammatory Activity
| Test Substance | Model | Parameter Measured | Result |
| Bergamot Essential Oil (BEO) | Carrageenan-induced rat paw edema | Inhibition of edema | ED₅₀: 0.079 mL/kg[1] |
| Bergamot Essential Oil-Free Fraction (BEO-FF) | Carrageenan-induced rat paw edema | Reduction in paw volume | 51% reduction at 86.2 mg/kg; 59.7% reduction at 431.2 mg/kg (at 3 hours)[1] |
| Bergamot Essential Oil-Free Fraction (BEO-FF) | Carrageenan-induced inflammation in rats | Reduction of pro-inflammatory cytokines | IL-1β, IL-6, and TNF-α levels significantly reduced by 86.2 mg/kg BEO-FF[1] |
Table 2: Anticancer Activity
| Test Substance | Cell Line | Parameter Measured | Result |
| Bergamottin | Human colon cancer (HT-29, RKO) | Growth inhibition | IC₅₀: 12.5 μM |
| Bergamot Juice Extract (BJe) | Human colon cancer (HT-29) | Induction of apoptosis | Dose-dependent increase in apoptosis |
Table 3: Antimicrobial Activity
| Test Substance | Microorganism | Parameter Measured | Result |
| Bergamot Essential Oil (BEO) | Staphylococcus aureus ATCC 29213 & 25923 | Minimum Inhibitory Concentration (MIC) | 0.5% (v/v)[2] |
| Bergamot Essential Oil (BEO) | Escherichia coli ATCC 25922 | Minimum Inhibitory Concentration (MIC) | 1% (v/v)[2] |
| Bergamot Essential Oil (BEO) | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | 0.625 µL/mL (for the most efficient BEO)[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary assessment of this compound's therapeutic potential.
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound dissolved in a suitable vehicle) is administered intraperitoneally or orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated for each group compared to the control group (vehicle + carrageenan).
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Griess Assay for Nitric Oxide Production
This assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of a compound by its ability to inhibit NO production in stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by this compound and its related compounds, based on current research.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bergamotene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene is a group of naturally occurring bicyclic sesquiterpenes with the molecular formula C₁₅H₂₄.[1][2][3] These compounds exist as several structural and stereoisomers, primarily α-bergamotene and β-bergamotene, each with cis and trans configurations.[1] Found in the essential oils of numerous plants, this compound is noted for its characteristic woody, spicy, and citrusy aroma.[2] α-trans-Bergamotene is often the most abundant isomer.[4] Beyond its use in the fragrance industry, this compound plays a significant role in ecological interactions, acting as an insect pheromone and a component of plant defense mechanisms.[1][3] For instance, the tobacco plant Nicotiana attenuata emits α-trans-bergamotene to attract pollinators at night and predatory insects during the day to protect against herbivores.[1][3] This document provides detailed protocols for the extraction and isolation of this compound from essential oils for research and development purposes.
Key Isomers of this compound:
-
α-trans-Bergamotene: Found in oils of carrot, bergamot, lime, and citron.[1]
-
α-cis-Bergamotene
-
β-trans-Bergamotene: Acts as a pheromone for the wasp Melittobia digitata.[1][3]
-
β-cis-Bergamotene
Source Materials
This compound is present in a variety of essential oils. The choice of source material will depend on the desired isomer and potential yield.
Table 1: Common Essential Oil Sources for this compound
| Essential Oil Source | Notable this compound Isomers | References |
|---|---|---|
| Bergamot (Citrus bergamia) | α-Bergamotene | [1][2] |
| Carrot Seed (Daucus carota) | α-Bergamotene | [1] |
| Goutweed (Aegopodium podagraria) | (E)-β-bergamotene (11.75% of oil) | [5] |
| Canadian Fleabane (Erigeron canadensis) | Not specified | [6] |
| Copaiba (Copaifera sp.) | Not specified | [6] |
| Patchouli (Pogostemon cablin) | Not specified | [2] |
| Cedarwood (Cedrus sp.) | Not specified | [2] |
| Lime, Citron, Kumquat | α-Bergamotene |[1] |
Extraction Methodologies
The extraction of this compound is typically a two-stage process: first, the essential oil is extracted from the raw plant material, and second, this compound can be further isolated from the essential oil if required, though often the complete essential oil is analyzed. The initial extraction from plant material is commonly achieved via cold pressing (for citrus peels) or distillation.[7][8][9] The following protocols focus on methods to obtain this compound-rich essential oils.
Steam Distillation
Steam distillation is a widely used method for extracting volatile compounds like sesquiterpenes from plant materials.[9][10] The process uses steam to vaporize the volatile compounds, which are then condensed and collected.[10][11] This method is advantageous as it yields products free of organic solvents and is relatively low-cost.[10][12]
Protocol:
-
Preparation of Plant Material:
-
Select the appropriate plant part (e.g., fruit peel for bergamot, leaves, roots).
-
Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which includes a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a Florentine flask or separatory funnel).
-
-
Extraction Process:
-
Place the prepared plant material into the still.
-
Introduce steam from the generator into the bottom of the still. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and oil vapor travels to the condenser.
-
Cool water circulating through the condenser jacket cools the vapor, causing it to condense back into a liquid.
-
-
Collection and Separation:
-
Collect the liquid mixture (hydrosol and essential oil) in the receiving vessel.
-
As essential oils are generally immiscible with water, they will form a separate layer.
-
Separate the essential oil layer from the aqueous layer (hydrosol).
-
-
Drying:
-
Add a suitable amount of anhydrous sodium sulfate (B86663) to the collected essential oil to remove any residual water.[12]
-
Filter or decant the dried oil to obtain the final product.
-
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. Buy trans-alpha-Bergamotene | 13474-59-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Steam Volatiles and Evaluation of the Antioxidant Properties of Different Extracts from Leaves and Roots of Aegopodium podagraria L. [mdpi.com]
- 6. This compound [essentialoil.in]
- 7. bmvfragrances.com [bmvfragrances.com]
- 8. gallagherfragrances.com [gallagherfragrances.com]
- 9. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 10. researchgate.net [researchgate.net]
- 11. vermaessentialoils.com [vermaessentialoils.com]
- 12. CN103952239A - Method for extracting essential oil from fresh bergamot and application of essential oil in cigarettes - Google Patents [patents.google.com]
Application Notes and Protocols for the Isolation and Purification of α-Bergamotene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of the sesquiterpene α-bergamotene from natural sources, primarily bergamot essential oil. The methodologies described herein are based on established principles of natural product chemistry and are intended to guide researchers in obtaining high-purity α-bergamotene for further study and development.
Introduction
Alpha-bergamotene (C₁₅H₂₄) is a bicyclic sesquiterpene found in various plants, notably in the essential oil of bergamot (Citrus bergamia)[1][2]. It exists as different isomers, with the trans-isomer being a significant component of bergamot oil[1]. As a volatile organic compound, α-bergamotene contributes to the characteristic aroma of these essential oils. The isolation and purification of α-bergamotene are essential for its structural elucidation, pharmacological evaluation, and potential use as a chemical standard or therapeutic agent.
Data Presentation
Physical and Chemical Properties of α-Bergamotene
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Woody, spicy, citrusy |
| Boiling Point | 253-254 °C |
| Flash Point | > 100 °C |
Composition of Bergamot Essential Oil
The concentration of α-bergamotene and other major components can vary depending on the source and extraction method of the bergamot essential oil.
| Compound | Concentration Range (%) |
| Limonene | 25 - 55 |
| Linalyl acetate (B1210297) | 15 - 40 |
| Linalool | 2 - 20 |
| γ-Terpinene | 5 - 11 |
| β-Pinene | 4 - 11 |
| (E)-α-Bergamotene | 0.2 - 0.9 |
| β-Bisabolene | 0.3 - 1.5 |
Data compiled from multiple sources indicating typical ranges.[1][2][3]
Experimental Protocols
The isolation and purification of α-bergamotene from bergamot essential oil is a multi-step process that involves the initial extraction of the essential oil, followed by fractionation to enrich the sesquiterpene content, and finally, chromatographic separation to isolate pure α-bergamotene.
Protocol 1: Extraction of Bergamot Essential Oil by Cold Pressing
Cold pressing is the preferred method for extracting citrus essential oils as it avoids thermal degradation of volatile compounds[4].
Materials and Equipment:
-
Fresh bergamot fruit (Citrus bergamia)
-
Mechanical cold press
-
Centrifuge
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Amber glass storage bottles
Procedure:
-
Thoroughly wash and dry the fresh bergamot fruit.
-
Manually or mechanically separate the peel (flavedo) from the fruit.
-
Subject the peels to mechanical cold pressing to rupture the oil glands and release the essential oil.
-
Collect the resulting emulsion of essential oil and aqueous phase.
-
Centrifuge the emulsion at 4000 rpm for 20 minutes to separate the bulk of the oil from the aqueous layer.
-
Carefully transfer the oil layer to a separatory funnel and allow it to stand for 1-2 hours for further separation.
-
Drain the lower aqueous layer.
-
Dry the essential oil by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling.
-
Decant the clear essential oil into an amber glass bottle, flush with nitrogen, and store at 4°C.
Protocol 2: Fractionation of Bergamot Essential Oil by Vacuum Distillation
To enrich the sesquiterpene fraction, including α-bergamotene, the more volatile monoterpenes are removed by vacuum distillation[5].
Materials and Equipment:
-
Crude bergamot essential oil
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Manometer
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude bergamot essential oil into the round-bottom flask.
-
Begin stirring and gradually apply vacuum, reducing the pressure to approximately 1-5 mmHg.
-
Gently heat the oil using the heating mantle. The temperature should be kept low (typically 40-60°C) to prevent degradation of the desired compounds.
-
Collect the initial fraction, which will be rich in volatile monoterpenes like limonene.
-
Continue the distillation until the rate of distillate collection significantly decreases.
-
The residue remaining in the distillation flask is the terpene-less or sesquiterpene-rich fraction.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Collect and store the sesquiterpene-rich fraction at 4°C for further purification.
Protocol 3: Isolation of α-Bergamotene by Column Chromatography
This protocol describes the separation of α-bergamotene from the sesquiterpene-rich fraction using column chromatography.
Materials and Equipment:
-
Sesquiterpene-rich fraction of bergamot oil
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector or collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde staining solution
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the sesquiterpene-rich fraction in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and increasing in a stepwise or gradient manner). This will help to elute compounds with slightly higher polarity.
-
-
Fraction Analysis (TLC):
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 98:2).
-
Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating.
-
Fractions containing compounds with similar Rf values are pooled. Non-polar compounds like sesquiterpenes will elute first with non-polar solvents.
-
-
Identification of α-Bergamotene:
-
Analyze the pooled fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-bergamotene.
-
Compare the mass spectrum and retention time with a known standard or literature data.
-
-
Solvent Removal:
-
Combine the fractions containing pure α-bergamotene.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (<40°C) to obtain the purified α-bergamotene.
-
Protocol 4: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for determining the purity of volatile compounds like α-bergamotene.[6]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Procedure:
-
Prepare a dilute solution of the purified α-bergamotene in hexane (e.g., 1 µL/mL).
-
Inject 1 µL of the solution into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
The purity is determined by the relative peak area of α-bergamotene in the total ion chromatogram (TIC).
-
Confirm the identity of the peak by comparing its mass spectrum with a reference library (e.g., NIST).
Mandatory Visualization
Caption: Workflow for the isolation and purification of α-bergamotene.
Caption: Simplified biosynthesis of α-bergamotene.
References
- 1. Bergamot Oil: Botany, Production, Pharmacology | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Experts Determine Essential Oil Purity [innovatechlabs.com]
Application Note: Analysis of Bergamotene Isomers in Plant Extracts by GC-MS
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of bergamotene isomers, including α-bergamotene and β-bergamotene, in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Bergamotenes are significant sesquiterpenes contributing to the aromatic profile and potential bioactivity of many essential oils and plant-derived products. Accurate identification and quantification of these isomers are crucial for quality control, authentication, and research in the fields of natural products, food science, and drug development. This document outlines detailed protocols for sample preparation, GC-MS analysis, and data interpretation, supplemented with quantitative data and visual workflows to aid researchers.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid compounds that are major constituents of essential oils derived from plants.[1] Among these, this compound isomers, such as α-trans-bergamotene, are noted for their characteristic aromas and are found in a variety of plants, including those of the Citrus genus. The structural similarity of these isomers presents an analytical challenge, necessitating high-resolution chromatographic techniques for their separation and sensitive detection methods for their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like terpenes due to its high separation efficiency and definitive identification capabilities.[2][3] This note details a robust GC-MS method for the analysis of this compound isomers in complex plant matrices.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol describes a general method for the extraction of sesquiterpenes from dried plant material. The choice of solvent may need to be optimized based on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Ethyl acetate (B1210297) (GC grade)[1]
-
Anhydrous sodium sulfate[1]
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.[1]
-
Add 1.5 mL of ethyl acetate to the vial.[1] For alternative solvents, pentane, hexane, or ethanol (B145695) can be used.[2]
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.[1]
-
Sonicate the sample for 15 minutes in an ultrasonic bath.[1][2]
-
Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[1]
-
Carefully transfer the supernatant to a clean glass vial.[1]
-
Add a small amount of anhydrous sodium sulfate (B86663) to the supernatant to remove any residual water.[1]
-
Transfer the dried extract to a new vial for GC-MS analysis.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the separation and detection of this compound isomers.
Instrumentation:
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]
-
Injection Mode: Split (40:1) or splitless, depending on sample concentration.[4]
-
Oven Temperature Program:
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.[2]
-
Mass Range: m/z 40-500.[2]
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
Data Presentation
Identification of this compound Isomers
The identification of this compound isomers is based on a combination of their mass spectra and retention indices. The molecular ion for this compound (C₁₅H₂₄) is m/z 204.[7] Key fragment ions can be used to differentiate between isomers, although co-elution can be a challenge. Two-dimensional GC (GCxGC-TOFMS) can provide enhanced separation for complex mixtures.[5]
Table 1: Mass Spectral Data for α-Bergamotene
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| ~18.1 | α-Bergamotene | C₁₅H₂₄ | 204 | 91, 93, 105, 119, 133, 147, 161, 204 |
Data compiled from publicly available spectral libraries and research articles.[7]
Quantitative Analysis
For accurate quantification, an internal standard such as n-tridecane or a stable isotope-labeled analog like α-Farnesene-d6 can be used to correct for variations in sample preparation and instrument response.[1][8]
Table 2: Example Quantitative Data of this compound Isomers in Plant Essential Oils
| Plant Species | Essential Oil Source | α-Bergamotene (%) | β-Bergamotene (%) | Other Isomers (%) | Reference |
| Solanum habrochaites | Trichomes | Present | Present | exo-α-bergamotene, endo-β-bergamotene | [9] |
| Citrus bergamia (Bergamot) | Peel | Reported | - | - | [10][11] |
| Atractylodes lancea | Rhizome | - | - | Hinesol, β-eudesmol | [4] |
Note: The relative abundance of isomers can vary significantly based on the plant's geographical origin, harvest time, and extraction method.
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound isomers.
Relationship of this compound Isomers
Caption: Structural relationship of this compound isomers.
Conclusion
The GC-MS methodology presented in this application note provides a reliable and robust framework for the analysis of this compound isomers in plant extracts. The detailed protocols for sample preparation and instrument parameters, combined with clear data interpretation guidelines, will support researchers in achieving accurate and reproducible results. This work is critical for the quality assessment of essential oils and for advancing research into the biological activities of these important natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Bergamotene Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene, a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄, is a significant constituent of various essential oils, notably from bergamot, carrot, and lime.[1] It exists as two primary structural isomers, α-bergamotene and β-bergamotene, which differ in the position of a double bond. These isomers, along with their stereoisomers (cis/trans or endo/exo), contribute to the characteristic aroma and potential biological activities of these natural extracts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination and differentiation of these closely related isomers.[2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of α- and β-bergamotene.
Data Presentation: Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-bergamotene and β-bergamotene, critical for their identification and structural assignment. Data is referenced to TMS (Tetramethylsilane) at 0 ppm.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Bergamotene
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δн) in ppm |
| 1 | 46.8 | 2.02 |
| 2 | 145.8 | - |
| 3 | 118.9 | 5.29 |
| 4 | 31.5 | 2.22 |
| 5 | 41.2 | 2.41 |
| 6 | 46.1 | - |
| 7 | 38.9 | 2.02 |
| 8 | 27.2 | 1.89 |
| 9 | 40.8 | 2.05 |
| 10 | 124.6 | 5.11 |
| 11 | 131.4 | - |
| 12 | 25.7 | 1.68 |
| 13 | 17.7 | 1.60 |
| 14 | 22.8 | 1.05 |
| 15 | 20.9 | 1.64 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for β-Bergamotene
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δн) in ppm |
| 1 | 47.9 | 2.08 |
| 2 | 151.8 | - |
| 3 | 106.3 | 4.51, 4.72 |
| 4 | 31.4 | 2.35 |
| 5 | 40.8 | 2.50 |
| 6 | 45.9 | - |
| 7 | 38.7 | 1.95 |
| 8 | 26.1 | 1.98 |
| 9 | 41.1 | 2.08 |
| 10 | 124.8 | 5.12 |
| 11 | 131.2 | - |
| 12 | 25.7 | 1.68 |
| 13 | 17.6 | 1.60 |
| 14 | 23.3 | 1.09 |
| 15 | 21.1 | 1.25 |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.
Protocol 1: Sample Preparation
-
Sample Requirements: For ¹H NMR, 5-25 mg of purified this compound isomer is required. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound. Ensure the solvent is free from water and other impurities.
-
Procedure:
-
Accurately weigh the purified this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is a minimum of 4 cm to allow for proper shimming.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Protocol 2: NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific NMR spectrometer used.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 2-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-160 ppm.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 4-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 8-32 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Protocol 3: Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the 2D spectra to establish correlations:
-
COSY: Identify cross-peaks to determine proton-proton spin-spin coupling networks.
-
HSQC: Correlate proton signals with their directly attached carbon signals.
-
HMBC: Identify cross-peaks to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations that differentiate the α and β isomers.
References
Synthesis of Bergamotene Derivatives for Bioactivity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bergamotene derivatives and their evaluation for various biological activities. Bergamotenes, a class of bicyclic sesquiterpenes, and their analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This document outlines detailed synthetic protocols, summarizes key bioactivity data, and illustrates relevant signaling pathways and experimental workflows.
Introduction
Bergamotenes are naturally occurring isomeric compounds with the molecular formula C15H24, primarily found in the essential oils of plants like bergamot, carrot, and lime.[2] The core structure features a bicyclo[3.1.1]heptane skeleton. The main isomers, α-bergamotene and β-bergamotene, differ in the position of a double bond and exist as cis and trans stereoisomers. The diverse biological activities exhibited by this compound derivatives, such as anti-inflammatory, cytotoxic, and antimicrobial effects, make them attractive scaffolds for the development of new therapeutic agents.[1] This document focuses on the chemical synthesis of this compound derivatives to enable structure-activity relationship (SAR) studies and further drug discovery efforts.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the quantitative bioactivity data for various this compound derivatives and related compounds. This data is essential for comparing the potency of different analogs and understanding their structure-activity relationships.
| Compound/Extract | Bioactivity | Assay System | IC50 / MIC / Other | Reference |
| Bergamot Essential Oil (BEO) | Anti-inflammatory | Carrageenan-induced rat paw edema | ED50: 0.079 mL/kg | [1] |
| Bergamot Juice Extract (BJe) | Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of TNF-α, IL-1β, IL-6 | |
| Oliganin B | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | IC50: 21.65 µM | |
| Oliganin H | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | IC50: 49.28 µM | |
| Bergamot Essential Oil (BEO) | Antimicrobial | Listeria monocytogenes | MIC: 0.625 µL/mL | [3][4] |
| Bergamot Flavonoid Extract | Antimicrobial | Escherichia coli | MIC: 200-800 µg/mL | |
| Sterenoid E | Cytotoxicity | HL-60 (leukemia) cells | IC50: 4.7 µM | [5] |
| Sterenoid E | Cytotoxicity | SMMC-7721 (hepatic cancer) cells | IC50: 7.6 µM | [5] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Cytotoxicity | MCF-7 (breast cancer) cells | IC50: 0.81 µg/mL | [6] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | Cytotoxicity | MDA-MB-231 (breast cancer) cells | IC50: 1.82 µg/mL | [6] |
Experimental Protocols
I. Synthesis of Racemic α-trans- and β-trans-Bergamotene
The following protocol is based on the total synthesis developed by E. J. Corey and coworkers, which remains a landmark achievement in terpene synthesis. The key steps involve a photocyclization to form the bicyclic core and a subsequent pinacol (B44631) rearrangement for ring expansion.
A. Synthesis of the Photocyclization Precursor (A 2-allyl-1,3-butadiene derivative)
A detailed, multi-step synthesis is required to prepare the acyclic precursor for photocyclization. This typically involves standard organic transformations to construct the carbon skeleton with the necessary functional groups. Due to the complexity, a generalized outline is provided.
-
Objective: To synthesize a 2-allyl-1,3-butadiene derivative.
-
General Strategy: The synthesis often starts from commercially available materials and involves steps such as Wittig reactions to introduce double bonds and alkylation reactions to attach the allyl group.
-
Purification: Purification at each step is critical and is typically achieved by column chromatography on silica (B1680970) gel.
B. Intramolecular [2+2] Photocyclization
This crucial step forms the bicyclo[2.1.1]hexane ring system.
-
Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter is required. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. Dissolve the 2-allyl-1,3-butadiene derivative in an appropriate solvent (e.g., anhydrous acetonitrile (B52724) or hexane) in the photoreactor. The concentration should be optimized, but typically ranges from 0.01 to 0.1 M. b. Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. c. Irradiate the solution with the mercury lamp at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the resulting methylenebicyclo[2.1.1]hexane product by column chromatography.
C. Pinacol-Type Ring Expansion
This step expands the four-membered ring of the bicyclo[2.1.1]hexane system to the five-membered ring of the this compound skeleton.
-
Objective: To convert the photocyclization product to a diol suitable for pinacol rearrangement. This often involves dihydroxylation of a double bond.
-
Procedure for Dihydroxylation: a. Dissolve the bicyclic alkene in a mixture of acetone (B3395972) and water. b. Add a catalytic amount of osmium tetroxide (OsO4) or a less toxic alternative like potassium permanganate (B83412) (KMnO4) under cold conditions. c. The reaction is typically stirred for several hours until the starting material is consumed (monitored by TLC). d. Quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO4). e. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude diol.
-
Procedure for Pinacol Rearrangement: a. Dissolve the purified diol in a suitable solvent (e.g., diethyl ether or dichloromethane). b. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, at 0 °C. c. Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC or GC). d. Quench the reaction with a saturated solution of sodium bicarbonate. e. Extract the product, dry the organic layer, and concentrate. f. Purify the resulting ketone by column chromatography.
D. Final Conversion to α-trans- and β-trans-Bergamotene
The ketone intermediate is then converted to the final this compound isomers through a series of functional group manipulations.
-
Strategy: This typically involves a Wittig reaction or a similar olefination to introduce the exocyclic double bond for β-bergamotene or an elimination reaction to form the endocyclic double bond for α-bergamotene.
-
Purification: The final products are purified by column chromatography to separate the isomers.
II. Bioactivity Assays
A. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. d. After incubation, collect the cell supernatant. e. Determine the NO concentration in the supernatant using the Griess reagent. f. Measure cell viability using the MTT assay to rule out cytotoxic effects. g. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
B. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
C. Antimicrobial Activity Assay (Broth Microdilution Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Assay Procedure: a. Serially dilute the this compound derivatives in a 96-well microplate containing broth medium. b. Add the microbial inoculum to each well. c. Incubate the plate under appropriate conditions for 24-48 hours. d. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a generalized experimental workflow.
Caption: Generalized workflow for the synthesis and bioactivity testing of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
References
- 1. Anti-Inflammatory Activity of Citrus bergamia Derivatives: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinacol Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Antimicrobial Activity of Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists in several isomeric forms, including α- and β-bergamotene, which are found in the essential oils of various plants, notably bergamot citrus fruit.[1] Sesquiterpenes, as a class of natural products, have garnered significant interest for their diverse biological activities, including antimicrobial properties.[2][3] This document provides a detailed protocol for evaluating the antimicrobial activity of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The proposed mechanism of action, primarily centered on the disruption of the bacterial cell membrane, is also discussed.
Data Presentation
While specific quantitative data on the antimicrobial activity of isolated this compound is limited in publicly available literature, the following tables summarize the activity of bergamot essential oil (which contains this compound isomers) and a structurally related sesquiterpene, ar-curcumene (B162097). This data can serve as a preliminary reference for expected antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Bergamot Essential Oil against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC Range | Reference |
| Listeria monocytogenes | Gram-positive | 0.625 - 5.0 µL/mL | [4] |
| Staphylococcus aureus | Gram-positive | 31.25 µg/mL | [5] |
| Escherichia coli | Gram-negative | 500 µg/mL | [5] |
Note: The exact concentration of this compound within the tested essential oils is not specified in these studies.
Table 2: Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) of the Sesquiterpene ar-curcumene
| Microbial Strain | Type | MIC | MFC | Reference |
| Saccharomyces cerevisiae | Yeast | 0.8 mg/mL | 0.8 mg/mL | [6] |
| Candida albicans | Yeast | 3.2 mg/mL | 6.4 mg/mL | [6] |
| Staphylococcus aureus | Gram-positive | 13 mg/mL | 13 mg/mL | [7] |
| Bacillus subtilis | Gram-positive | 13 mg/mL | 13 mg/mL | [7] |
| Escherichia coli | Gram-negative | 13 mg/mL | 13 mg/mL | [7] |
| Pseudomonas aeruginosa | Gram-negative | 13 mg/mL | 13 mg/mL | [7] |
Note: ar-curcumene is a structurally related sesquiterpene, and its antimicrobial activity may provide an indication of the potential efficacy of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a panel of pathogenic and non-pathogenic bacteria.
Materials:
-
This compound (α- or β-isomer, specified purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well microtiter plates (sterile)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27851, Enterococcus faecalis ATCC 29212)
-
Spectrophotometer
-
Plate reader (optional)
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of this compound, prepare a stock solution in sterile DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to achieve a 10 mg/mL stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (CAMHB and inoculum, no this compound).
-
Well 12 will serve as the sterility control (CAMHB only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From each well of the MIC plate that showed no visible growth, and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquots onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth or only one or two colonies on the agar plate.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for MIC and MBC determination of this compound.
Proposed Antimicrobial Signaling Pathway
The antimicrobial activity of sesquiterpenes like this compound is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[4] This initial interaction triggers a cascade of events leading to cell death.
Caption: Proposed cascade of events following this compound-induced membrane damage.
Conclusion
The protocols outlined in this document provide a standardized approach for researchers to evaluate the antimicrobial properties of this compound. While further studies are needed to establish a comprehensive antimicrobial profile of the pure compound, the provided methodologies and contextual data serve as a valuable starting point for the investigation of this compound as a potential novel antimicrobial agent. The proposed mechanism of action, centered on membrane disruption, aligns with the known activities of other terpenes and provides a basis for more detailed mechanistic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot. Sesquiterpenes as a class of natural products have demonstrated a wide range of biological activities, including notable anti-inflammatory effects.[1] These compounds are of significant interest in drug discovery for the development of new therapeutic agents for inflammatory diseases. The anti-inflammatory actions of sesquiterpenes are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2][3]
This document provides detailed protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of this compound. The assays described herein are standard methods for assessing the inhibition of key inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.
Key In Vitro Anti-inflammatory Assays
The following assays are fundamental for characterizing the anti-inflammatory profile of this compound:
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages: This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay measures the inhibitory effect of a compound on the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Pro-inflammatory Cytokine Inhibition Assay in THP-1 Monocytes: This assay quantifies the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in human monocytes.
Data Presentation: Anti-inflammatory Activity of Sesquiterpenes
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the in vitro anti-inflammatory activities of other structurally related sesquiterpenes to provide a comparative reference.
| Sesquiterpene | Assay | Cell Line | IC50 Value | Reference |
| Xanthorrhizol | COX-2 Inhibition | RAW 264.7 | 0.2 µg/mL | [4] |
| Xanthorrhizol | iNOS Activity | RAW 264.7 | 1.0 µg/mL | [4] |
| β-turmerone | COX-2 Inhibition | RAW 264.7 | 1.6 µg/mL | [4] |
| ar-turmerone | COX-2 Inhibition | RAW 264.7 | 5.2 µg/mL | [4] |
| β-turmerone | iNOS Activity | RAW 264.7 | 4.6 µg/mL | [4] |
| ar-turmerone | iNOS Activity | RAW 264.7 | 3.2 µg/mL | [4] |
| Zaluzanin-C | NO Production | RAW 264.7 | 6.61 µM | [5] |
| Estafiatone | NO Production | RAW 264.7 | 3.80 µM | [5] |
| α-Mangostin | NO Production | RAW 264.7 | >50 µM (83.42% inhibition at 50 µM) | [6] |
| Epimuqubilin A | NO Production | RAW 264.7 | 7.4 µM | [7] |
| Sigmosceptrellin A | NO Production | RAW 264.7 | 9.9 µM | [7] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: After pre-incubation, add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on human recombinant COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
This compound
-
96-well plates
-
Microplate reader (fluorescence or colorimetric, depending on the kit)
Protocol (Example using a colorimetric assay):
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX-2 inhibitor screening assay kit.
-
Assay Setup:
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the test compound (this compound at various concentrations) or positive control (celecoxib) to the designated wells of a 96-well plate.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Add a stop solution provided in the kit to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 590 nm).
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Pro-inflammatory Cytokine Inhibition Assay in THP-1 Monocytes
Objective: To measure the effect of this compound on the production of TNF-α, IL-1β, and IL-6 in PMA-differentiated THP-1 cells stimulated with LPS.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
24-well cell culture plates
-
Microplate reader for ELISA
Protocol:
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating them with PMA (100 ng/mL) for 48 hours.
-
After differentiation, wash the adherent cells with fresh medium and allow them to rest for 24 hours.
-
-
Treatment and Stimulation:
-
Treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA:
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percentage of inhibition of each cytokine by this compound at different concentrations compared to the LPS-stimulated control.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of many sesquiterpenes are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactones-rich fraction from Aucklandia lappa Decne. alleviates dextran sulfate sodium induced ulcerative colitis through co-regulating MAPK and Nrf2/Hmox-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Application Notes and Protocols: Cytotoxicity of Bergamotene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding of the cytotoxic effects of bergamotene, a bicyclic monoterpenoid found in various essential oils, on cancer cell lines. Due to a lack of extensive research on isolated this compound, this document primarily summarizes findings from studies on essential oils containing this compound and provides standardized protocols for assessing cytotoxicity.
Introduction to this compound and its Anticancer Potential
This compound is a sesquiterpene hydrocarbon with two main isomers, α-bergamotene and β-bergamotene. It is a significant component of the essential oils of various plants, including bergamot. While research on the specific anticancer activities of isolated this compound is limited, studies on essential oils rich in this compound suggest potential cytotoxic and pro-apoptotic effects against various cancer cell lines. The complex phytochemical composition of these essential oils, however, makes it challenging to attribute the observed effects solely to this compound, as synergistic interactions between different components are likely.
Further research is required to elucidate the specific mechanisms of action of isolated α- and β-bergamotene isomers and to determine their efficacy as potential anticancer agents.
Data Presentation: Cytotoxicity of Essential Oils Containing this compound
The following table summarizes the cytotoxic activity of essential oils, which include this compound as a constituent, on various cancer cell lines. It is important to note that the concentration of this compound in these oils was not always specified in the cited studies.
| Essential Oil Source | Cancer Cell Line | Assay | IC50 Value | Reference |
| Tagetes erecta | B16F10 (Murine Melanoma) | XTT | 7.47 ± 1.08 µg/ml | |
| Tagetes erecta | HT29 (Human Colon Carcinoma) | XTT | 6.93 ± 0.77 µg/ml | |
| Essential Oil Blend | PC-3 (Prostate Cancer) | Not Specified | 0.010% (v/v) | [1] |
Note: The IC50 values represent the concentration of the entire essential oil, not of isolated this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (or essential oil containing this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualization of Methodologies and Pathways
Experimental Workflows
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Postulated Signaling Pathway
While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, apoptosis is a common mechanism of cell death induced by cytotoxic compounds. The following diagram illustrates a generalized apoptosis pathway that may be relevant.
Caption: Generalized apoptosis signaling pathways.
Disclaimer: The information provided in these application notes is intended for research purposes only. The cytotoxic effects and underlying mechanisms of isolated this compound require further investigation. The provided protocols are standardized procedures and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Studying Bergamotene as an Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data for studying bergamotene as an insect attractant. The protocols outlined below are essential for researchers in chemical ecology, entomology, and for professionals involved in the development of semiochemical-based pest management strategies.
Introduction to this compound as an Insect Semiochemical
This compound, a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, exists in various isomeric forms, with α- and β-isomers being common in nature. Research has demonstrated that specific isomers of this compound act as potent semiochemicals, mediating interactions between plants and insects, as well as intraspecific communication among insects. Of particular interest is (E)-α-bergamotene, which has been identified as a key attractant for both pollinators and predators in the context of plant defense and reproduction. This document focuses on the methods used to study the attractant properties of this compound for three key insect species: the tobacco hawkmoth (Manduca sexta), the predatory big-eyed bug (Geocoris spp.), and the parasitic wasp (Melittobia digitata).
Data Presentation: Quantitative Analysis of Insect Attraction to this compound
The following tables summarize the quantitative data from studies investigating the attractant effects of this compound on specific insect species.
Table 1: Behavioral Response of Melittobia digitata to this compound Isomers
| Compound | Concentration (ng) | Female Response (%) |
| α-trans-bergamotene | 5.9 | 60.0 ± 9.1 |
| β-trans-bergamotene | 5.9 | 63.8 ± 8.6 |
Data from a choice bioassay.[1][2][3][4]
Table 2: Field Predation Response of Geocoris spp. to Herbivore-Induced Plant Volatiles
| Volatile Compound Applied to Plants | Effect on Egg Predation Rate |
| cis-α-bergamotene | Increased |
| Linalool | Increased |
| cis-3-hexen-1-ol | Increased |
Field experiment demonstrating the attraction of Geocoris predators to plants emitting cis-α-bergamotene.[5]
Experimental Protocols
This section provides detailed protocols for the key experiments used to assess the role of this compound as an insect attractant.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It is a powerful tool for screening compounds that are detected by the insect's olfactory system.
Protocol for EAG with Manduca sexta
-
Insect Preparation:
-
Use adult Manduca sexta moths, 2-3 days post-eclosion.
-
Anesthetize the moth by chilling it on ice for 5-10 minutes.
-
Carefully excise one antenna at the base using fine microscissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl). The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small portion of the distal tip can be removed to ensure good electrical contact.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of (E)-α-bergamotene in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil (e.g., 10⁻⁵ to 10⁻¹ M).
-
Apply a known volume (e.g., 10 µl) of the this compound solution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette.
-
The stimulus is delivered as a puff of air (e.g., 0.5 seconds) through the pipette into a continuous stream of humidified, purified air flowing over the antenna (e.g., 30 mL/s).
-
-
Data Recording and Analysis:
-
The antennal response is recorded as a negative voltage deflection (depolarization) in millivolts (mV).
-
Record the amplitude of the EAG response for each concentration of this compound.
-
A solvent blank should be used as a negative control.
-
Generate a dose-response curve by plotting the EAG response amplitude against the logarithm of the stimulus concentration.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a technique that couples a gas chromatograph with an electroantennogram detector. It is used to identify which specific compounds in a complex mixture (e.g., a plant headspace extract) elicit an olfactory response in an insect.
Protocol for GC-EAD with Manduca sexta
-
Sample Collection:
-
Collect headspace volatiles from the flowers of Nicotiana attenuata at night, when (E)-α-bergamotene is emitted to attract M. sexta. This can be done using dynamic headspace collection with a sorbent trap (e.g., Porapak Q).
-
Elute the trapped volatiles with a suitable solvent (e.g., hexane).
-
-
GC-EAD Analysis:
-
Inject the volatile extract into a gas chromatograph equipped with a non-polar or mid-polar capillary column (e.g., HP-5).
-
The effluent from the GC column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part going to the EAD preparation.
-
The EAD setup is the same as described in the EAG protocol.
-
Simultaneously record the FID chromatogram and the EAD signal.
-
-
Data Interpretation:
-
Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAD signal are identified as electrophysiologically active compounds.
-
The active compounds can then be identified by comparing their retention times with those of authentic standards or by GC-Mass Spectrometry (GC-MS).
-
Behavioral Bioassays
Behavioral bioassays are crucial for determining if a compound that is detected by the insect's antenna (as shown by EAG) also elicits a behavioral response, such as attraction.
A Y-tube olfactometer is a simple choice assay used to determine an insect's preference for one of two odor sources.
Protocol for Y-tube Olfactometer with Geocoris spp.
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a central arm and two side arms.
-
A purified and humidified air stream is passed through each of the side arms.
-
The odor source (e.g., a filter paper treated with (E)-α-bergamotene) is placed in one arm, and a solvent control is placed in the other arm.
-
-
Experimental Procedure:
-
Introduce a single adult Geocoris bug into the central arm of the olfactometer.
-
Observe the insect's behavior and record which arm it chooses to enter. A choice is typically defined as the insect moving a certain distance into one of the arms.
-
Allow a set amount of time for the insect to make a choice (e.g., 5 minutes).
-
After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid any positional bias.
-
-
Data Analysis:
-
The number of insects choosing the arm with this compound versus the control arm is recorded.
-
Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the this compound-treated arm.
-
A wind tunnel provides a more realistic setting to study an insect's upwind flight orientation towards an odor source.
Protocol for Wind Tunnel Bioassay with Manduca sexta
-
Wind Tunnel Setup:
-
Use a wind tunnel with a controlled, laminar airflow (e.g., 30 cm/s).
-
Maintain the temperature, humidity, and light conditions appropriate for the nocturnal activity of M. sexta (e.g., dim red light).
-
The odor source, a filter paper treated with a known amount of (E)-α-bergamotene, is placed at the upwind end of the tunnel.
-
-
Experimental Procedure:
-
Release an adult M. sexta moth at the downwind end of the tunnel.
-
Observe and record the moth's flight behavior, including takeoff, upwind flight, casting (zigzagging flight), and contact with the odor source.
-
A trial is considered successful if the moth makes a sustained upwind flight towards the source.
-
-
Data Analysis:
-
The percentage of moths exhibiting each behavior (e.g., upwind flight, source contact) is calculated.
-
Compare the response to this compound with the response to a solvent control.
-
Different concentrations of this compound can be tested to establish a dose-response relationship.
-
Visualizations of Experimental Workflows
General Workflow for Investigating Insect Attractants
References
- 1. Trans-bergamotenes-male pheromone of the ectoparasitoid Melittobia digitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defensive function of herbivore-induced plant volatile emissions in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical CO2 Extraction of Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bergamotene and Supercritical CO2 Extraction
This compound is a collective term for a group of isomeric sesquiterpenes (C15H24) found in the essential oils of various plants, most notably the bergamot orange (Citrus bergamia)[1]. The primary isomers, α-bergamotene and β-bergamotene, contribute to the characteristic aroma of these oils and possess a range of biological activities, including anti-inflammatory, antimicrobial, and potential anti-tumor effects[2]. These properties make this compound a compound of significant interest for pharmaceutical and nutraceutical applications.
Supercritical fluid extraction (SFE) using carbon dioxide (scCO2) has emerged as a green and efficient alternative to traditional solvent extraction methods for obtaining high-quality essential oils. Operating at temperatures and pressures above its critical point (31.1 °C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing for effective dissolution and penetration of plant matrices[3]. This technique offers several advantages, including the use of a non-toxic, non-flammable, and inexpensive solvent, mild operating temperatures that prevent thermal degradation of sensitive compounds, and the ability to selectively fractionate components by tuning the extraction parameters[3].
This document provides detailed application notes and protocols for the extraction of this compound from citrus peel, specifically bergamot peel, using supercritical CO2. It includes illustrative quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in this process.
Data Presentation: Supercritical CO2 Extraction of this compound
The following tables summarize illustrative quantitative data on the yield of total essential oil and the relative percentage of α-bergamotene obtained from dried bergamot peel under various supercritical CO2 extraction conditions. This data is based on general trends observed for sesquiterpene extraction and should be considered as a guide for experimental design.
Table 1: Effect of Pressure and Temperature on Extraction Yield
| Pressure (bar) | Temperature (°C) | Total Essential Oil Yield (% w/w) | α-Bergamotene in Essential Oil (%) |
| 100 | 40 | 1.8 | 3.5 |
| 100 | 50 | 2.1 | 3.8 |
| 100 | 60 | 2.5 | 4.2 |
| 200 | 40 | 3.2 | 5.1 |
| 200 | 50 | 3.8 | 5.9 |
| 200 | 60 | 4.5 | 6.8 |
| 300 | 40 | 4.1 | 6.5 |
| 300 | 50 | 4.9 | 7.8 |
| 300 | 60 | 5.8 | 9.2 |
Table 2: Effect of CO2 Flow Rate and Extraction Time
| CO2 Flow Rate ( g/min ) | Extraction Time (min) | Total Essential Oil Yield (% w/w) | α-Bergamotene in Essential Oil (%) |
| 10 | 60 | 2.5 | 4.8 |
| 10 | 120 | 3.9 | 6.2 |
| 10 | 180 | 4.8 | 7.5 |
| 20 | 60 | 3.5 | 5.5 |
| 20 | 120 | 5.1 | 8.1 |
| 20 | 180 | 6.2 | 9.8 |
| 30 | 60 | 4.2 | 6.3 |
| 30 | 120 | 6.0 | 9.5 |
| 30 | 180 | 7.1 | 11.2 |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound from Bergamot Peel
This protocol details the procedure for extracting essential oil rich in this compound from dried bergamot peel using a laboratory-scale supercritical fluid extractor.
1. Materials and Equipment:
-
Dried and ground bergamot peel (particle size 0.5-1.0 mm)
-
Supercritical fluid extractor system with a high-pressure CO2 pump, extraction vessel, and separator
-
High-purity CO2 (99.99%)
-
Analytical balance
-
Collection vials
2. Method:
-
Accurately weigh approximately 50 g of dried and ground bergamot peel and load it into the extraction vessel.
-
Assemble the supercritical fluid extraction system, ensuring all connections are secure.
-
Set the desired extraction temperature (e.g., 50°C) for both the extraction vessel and the separator.
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 250 bar).
-
Once the desired temperature and pressure are stable, start the CO2 flow at the desired rate (e.g., 20 g/min ).
-
Collect the extract in a pre-weighed collection vial at the separator, which is maintained at a lower pressure (e.g., 60 bar) to allow for the precipitation of the essential oil.
-
Continue the extraction for the desired duration (e.g., 120 minutes).
-
After the extraction is complete, depressurize the system slowly and carefully.
-
Weigh the collection vial to determine the total yield of the essential oil.
-
Store the extracted essential oil in a sealed, airtight container in a cool, dark place for subsequent analysis.
Protocol 2: GC-MS Analysis for the Identification and Quantification of this compound
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the analysis of the extracted essential oil to identify and quantify this compound isomers.
1. Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas (99.999% purity)
-
Microsyringe
-
Volumetric flasks and pipettes
-
Hexane (B92381) (analytical grade)
-
This compound standard (if available for absolute quantification)
2. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/minute to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of the extracted essential oil in hexane.
-
If performing absolute quantification, prepare a series of standard solutions of this compound in hexane at known concentrations.
4. Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the chromatogram and mass spectra.
-
Identify the this compound isomers (α- and β-bergamotene) by comparing their mass spectra with reference spectra from a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantify the relative percentage of each this compound isomer by peak area normalization. For absolute quantification, create a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.
Visualizations
Caption: Workflow for Supercritical CO2 Extraction and Analysis of this compound.
Caption: Postulated Biological Activity Pathways of this compound.
References
Application Notes: Isolation of β-Bergamotene from Citrus bergamia via Steam Distillation
Introduction
Bergamot (Citrus bergamia) essential oil is a highly valued product in the fragrance, cosmetic, and food industries, renowned for its unique fresh and fruity aroma.[1][2] The oil is a complex mixture of over 300 compounds, primarily composed of volatile components (93-96%) such as esters, alcohols, and terpenes.[2][3] Among these are sesquiterpenes, including α- and β-bergamotene, which contribute to the oil's characteristic woody and spicy notes.[4] Steam distillation is a widely employed method for extracting essential oils from plant materials.[5][6] This technique is particularly advantageous as it is a clean, solvent-free method that effectively separates volatile compounds based on their boiling points when mixed with steam, making it suitable for obtaining bergamot essential oil from which bergamotene can be subsequently isolated.[7][8]
These application notes provide a detailed protocol for the laboratory-scale extraction of bergamot essential oil using steam distillation, with a focus on preserving its chemical integrity for the subsequent analysis and isolation of β-bergamotene.
Quantitative Data Summary
The chemical composition of bergamot essential oil can vary based on the cultivar, geographical origin, and extraction method. The following table summarizes the typical concentration ranges for β-bergamotene and other major constituents found in bergamot oil.
| Compound | Chemical Class | Typical Percentage (%) | Boiling Point (°C) | Molecular Weight ( g/mol ) |
| Linalyl Acetate | Ester | 22.0 - 60.0[1][2] | 220 | 196.29 |
| Linalool | Alcohol | 3.0 - 22.0[1][2] | 198 | 154.25 |
| (+)-Limonene | Monoterpene | 0.65 - 59.21[9][10] | 176 | 136.23 |
| γ-Terpinene | Monoterpene | 0.01 - 1.50[10][11] | 182 | 136.23 |
| β-Pinene | Monoterpene | 0.05 - 4.38[10][11] | 166 | 136.23 |
| (E)-α-Bergamotene | Sesquiterpene | 0.20 - 0.87 [9][10] | 258 - 260 [12] | 204.35 [12] |
| β-Bisabolene | Sesquiterpene | 0.30 - 1.50 [10] | 262 | 204.35 |
Note: (E)-α-Bergamotene is often referred to as trans-α-bergamotene. Data is compiled from multiple sources analyzing different bergamot oil samples.
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of β-bergamotene.
Experimental Protocol
This protocol details the steam distillation of fresh bergamot peels to obtain an essential oil rich in volatile compounds, including this compound.
1. Materials and Apparatus
-
Plant Material: Fresh, ripe bergamot fruits.
-
Reagents: Distilled water, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Apparatus:
-
Laboratory-scale steam distillation unit (including a steam generator/boiling flask, biomass flask, still head, condenser, and receiver/Florentine separator).[13]
-
Heating mantle or hot plate.
-
Grater or knife for peel preparation.
-
Graduated cylinders and beakers.
-
Separatory funnel.
-
Glass vials for storage.
-
Analytical balance.
-
2. Preparation of Plant Material
-
Thoroughly wash the bergamot fruits to remove any surface impurities.
-
Carefully remove the outer peel (flavedo) using a grater or knife, avoiding the white pith (albedo) as much as possible.
-
Weigh the collected peels. For a laboratory-scale setup, 200-500 g of fresh peel is a suitable starting amount.
-
Mince the peels into small pieces (approx. 2-5 mm) to increase the surface area for efficient oil extraction.
3. Steam Distillation Procedure
-
Assemble the steam distillation apparatus, ensuring all ground-glass joints are properly sealed.[13]
-
Fill the steam generator flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.
-
Place the minced bergamot peels into the biomass flask. Do not pack the material too tightly to allow for even steam penetration.
-
Connect the condenser and ensure a gentle flow of cold water is circulating through the outer jacket, with water entering at the bottom inlet and exiting from the top outlet.[13]
-
Place a collection vessel (Florentine separator or a graduated cylinder) at the condenser outlet.
-
Begin heating the steam generator. As steam is produced, it will pass through the biomass flask, volatilizing the essential oils.[5]
-
Continue the distillation process. The mixture of steam and oil vapor will cool in the condenser, and the resulting liquid (distillate) will collect in the receiver.
-
Monitor the distillation rate. A steady, drop-wise collection of distillate is ideal. The process typically takes 2-4 hours, depending on the scale.
-
Stop the distillation when the volume of oil collected per unit of time becomes negligible.
4. Collection and Post-Processing
-
Allow the collected distillate to stand for at least 30 minutes to permit a clear separation of the essential oil and the aqueous phase (hydrosol). The less dense essential oil will form a layer on top of the water.
-
Carefully separate the oil layer from the hydrosol using a separatory funnel.
-
To remove any residual dissolved water, add a small amount of anhydrous sodium sulfate to the collected oil.[14] Swirl gently and let it stand for 15-20 minutes until the oil is clear.
-
Decant or filter the dried oil into a clean, amber glass vial.
-
Weigh the final amount of essential oil to calculate the yield. The yield from fresh bergamot rinds is typically around 0.5-1.8%.[10]
5. Analysis and Further Isolation
-
The chemical profile of the extracted oil should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify its components, including α- and β-bergamotene.
-
Due to the complexity of the essential oil, further purification techniques such as fractional distillation under reduced pressure or preparative chromatography are required to isolate pure β-bergamotene from other components with similar boiling points.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. BERGAMOT OIL | 8007-75-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. vermaessentialoils.com [vermaessentialoils.com]
- 6. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 7. [Comparison study of different methods for extracting volatile oil from bergamot] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. linyuetrade.com [linyuetrade.com]
- 9. researchgate.net [researchgate.net]
- 10. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (E)-beta-bergamotene, 55123-21-2 [thegoodscentscompany.com]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. CN103952239A - Method for extracting essential oil from fresh bergamot and application of essential oil in cigarettes - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of Bergamotene using Solid-Phase Microextraction (SPME)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamotene refers to a group of isomeric bicyclic sesquiterpenes found in various plants, with α-trans-bergamotene being the most abundant isomer. These volatile organic compounds (VOCs) are significant contributors to the aroma and flavor of citrus fruits, particularly bergamot (Citrus bergamia). Beyond their sensory properties, bergamotenes are gaining interest for their diverse biological activities, including potential applications in pharmaceuticals and agriculture as signaling molecules.[1][2] Accurate and sensitive analytical methods are therefore crucial for their quantification in complex matrices.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), Headspace SPME (HS-SPME) provides a robust platform for the identification and quantification of this compound in various samples, including essential oils, plant tissues, and food products.
This document provides detailed application notes and experimental protocols for the analysis of this compound using SPME-GC-MS.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of α-bergamotene and related sesquiterpenes using SPME-GC-MS. While specific validation data for α-bergamotene is limited in publicly available literature, data from bergamot essential oil analysis and studies on similar sesquiterpenes provide valuable reference points.
Table 1: Quantitative Analysis of α-Bergamotene in Bergamot Peel by HS-SPME-GC-MS
| Compound | Matrix | Concentration (% of Total Volatiles) | Reference |
| α-Bergamotene | Bergamot (Citrus bergamia) Peel | 0.8% | [4] |
Table 2: Method Validation Parameters for Sesquiterpene Analysis by HS-SPME-GC-MS
Note: This data is for a method validated for sixteen different sesquiterpenes in wine and serves as a representative example of the performance of SPME-GC-MS for this class of compounds.
| Parameter | Value | Matrix | Notes | Reference |
| Limit of Detection (LOD) | 0.05 µg L⁻¹ (average) | Red Wine | Calculated from the standard deviation of the response and the slope of the calibration curve. | [5] |
| Limit of Quantification (LOQ) | 0.15 µg L⁻¹ (average) | Red Wine | Determined as the lowest concentration that can be measured with acceptable precision and accuracy. | [5] |
| Recovery | Not specified | - | Recovery in SPME is complex and related to the equilibrium between the fiber and the sample matrix. Quantitative analysis is typically performed using internal or external standards. | - |
Experimental Protocols
This section details the recommended methodology for the analysis of this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Protocol 1: HS-SPME-GC-MS Analysis of this compound in Citrus Peel
This protocol is optimized for the extraction and analysis of volatile compounds, including this compound, from citrus peel.
1. Materials and Equipment
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (recommended for broad range of volatiles).
-
SPME Holder: For manual or automated use.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, HP-5MS).
-
Headspace Vials: 10 or 20 mL with PTFE/silicone septa.
-
Vial Crimper/Decapper.
-
Analytical Balance.
-
Heater/Agitator: For vial incubation.
-
Internal Standard (optional but recommended for accurate quantification): e.g., C7-C30 saturated alkanes solution or a non-native terpene standard.
2. Sample Preparation
-
Obtain fresh citrus peel (e.g., from Citrus bergamia).
-
Finely chop or grind the peel to increase the surface area for volatile release.
-
Accurately weigh approximately 1.0 g of the prepared peel into a 20 mL headspace vial.
-
(Optional) Add a known volume of a saturated NaCl solution to the vial to enhance the release of volatile compounds from the matrix.
-
(Optional) Add a small, known amount of an internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
3. HS-SPME Procedure
-
Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.
-
Equilibration: Place the sealed vial in a heater/agitator and incubate at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to reach equilibrium in the headspace.
-
Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample matrix. Maintain the incubation temperature and agitate during the extraction for a defined period (e.g., 30-60 minutes).
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC injector port (e.g., 250°C). Expose the fiber to desorb the trapped analytes onto the GC column for a specified time (typically 3-5 minutes).
4. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
5. Data Analysis
-
Identify α-bergamotene and other compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
For quantitative analysis, construct a calibration curve using standard solutions of α-bergamotene at various concentrations, treated with the same HS-SPME procedure. Relate the peak area of the analyte to its concentration. If an internal standard is used, calculate the relative response factor.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HS-SPME-GC-MS analysis of this compound from a solid sample matrix.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Signaling Pathway
This compound biosynthesis in plants is regulated by complex signaling pathways, often in response to environmental stimuli such as herbivory or pathogen attack. The Jasmonate (JA) signaling pathway is a key regulator of terpene synthase gene expression, the enzymes responsible for producing sesquiterpenes like this compound.[1][6][7]
Caption: Jasmonate signaling pathway for terpene synthesis.
References
- 1. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Separation of α-Bergamotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for a high recovery of target compounds. This makes it an ideal method for the isolation of delicate compounds like sesquiterpenes from complex mixtures such as essential oils.
α-Bergamotene is a sesquiterpene hydrocarbon found in various essential oils, notably in bergamot essential oil (Citrus bergamia). Its isolation is of interest due to its potential aromatic and therapeutic properties. These application notes provide a comprehensive protocol for the separation of α-bergamotene using HSCCC, based on established methodologies for sesquiterpenoid separation.
Data Presentation
The following tables summarize the quantitative data relevant to the separation of α-bergamotene from bergamot essential oil.
Table 1: Chemical Composition of Bergamot Peel Essential Oil
| Compound | Percentage Range (%) |
| Limonene | 37.2 - 59.21 |
| Linalyl acetate | 16.83 - 55.8 |
| Linalool | 9.51 - 34.6 |
| γ-Terpinene | Not specified |
| α-Bergamotene | 0.004 - 0.306 |
| α-Pinene | 1.03 |
| β-Pinene | Not specified |
Source: Data compiled from analysis of Calabrian and Tunisian bergamot essential oils. The concentration of constituents can vary based on geographical origin, harvesting time, and extraction method.[1][2][3]
Table 2: Proposed HSCCC Parameters for α-Bergamotene Separation
| Parameter | Recommended Value | Range for Optimization |
| Two-Phase Solvent System | n-hexane:ethyl acetate:methanol:water | (1:0.5:1.1:0.3, v/v/v/v) |
| Mobile Phase | Lower Aqueous Phase | - |
| Stationary Phase | Upper Organic Phase | - |
| Flow Rate | 1.0 - 2.0 mL/min | 0.5 - 3.0 mL/min |
| Revolution Speed | 800 - 900 rpm | 500 - 1000 rpm |
| Detection Wavelength | 210 nm (or RI detector) | 200 - 280 nm |
| Separation Temperature | 25 °C | 20 - 30 °C |
| Sample Loading | 500 mg crude extract in 10 mL solvent | Dependent on column volume |
Note: These parameters are based on successful separations of other sesquiterpenoids and may require optimization for α-bergamotene.[4][5]
Experimental Protocols
This section outlines the detailed methodology for the separation of α-bergamotene from a crude essential oil extract using HSCCC.
Preparation of the Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. For the separation of sesquiterpenes like α-bergamotene, a commonly used system is n-hexane-ethyl acetate-methanol-water (HEMWat).
-
Recommended Solvent System: n-hexane:ethyl acetate:methanol:water in a volume ratio of 1:0.5:1.1:0.3.[4]
-
Procedure:
-
Measure the required volumes of n-hexane, ethyl acetate, methanol, and deionized water.
-
Combine the solvents in a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and equilibration.
-
Allow the mixture to stand at room temperature until two distinct phases are formed.
-
Separate the upper (organic) and lower (aqueous) phases.
-
Degas both phases in an ultrasonic bath for 20-30 minutes before use to prevent bubble formation during the chromatographic run.
-
Sample Preparation
-
Source Material: Crude essential oil of Citrus bergamia or other plant sources rich in α-bergamotene.
-
Procedure:
HSCCC Instrument Operation and Separation
The following protocol is for a standard preparative HSCCC instrument.
-
Elution Mode: Head-to-tail elution.
-
Procedure:
-
Column Filling: Fill the entire multilayer coiled column with the stationary phase (the upper organic phase) at a suitable flow rate.
-
Rotation: Start the rotation of the column at the desired speed (e.g., 800 rpm).[4]
-
Mobile Phase Pumping: Pump the mobile phase (the lower aqueous phase) into the column at the chosen flow rate (e.g., 1.0 mL/min).[4]
-
Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet. The retention of the stationary phase should be monitored and recorded.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution (10 mL) through the sample injection valve.
-
Elution and Fraction Collection: Continuously pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 210 nm, as terpenes have weak chromophores) or a refractive index (RI) detector. Collect fractions of the effluent at regular intervals using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-bergamotene.
-
Post-Run: After the target compound has been eluted, stop the run and collect the stationary phase from the column to recover any remaining compounds if necessary.
-
Visualizations
Experimental Workflow for α-Bergamotene Separation
Caption: Workflow for the separation of α-bergamotene using HSCCC.
Logical Relationship in HSCCC Parameter Optimization
Caption: Interdependencies in HSCCC parameter optimization for efficient separation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accurateclinic.com [accurateclinic.com]
- 4. scielo.br [scielo.br]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Bergamotene Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bergamotenes are a class of bicyclic sesquiterpenes found in various plants, fungi, and insects, with α-trans-bergamotene being the most abundant.[1] These compounds have garnered interest for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and the cytotoxic potential of compounds like bergamotene.[2][3] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5]
Key Principles of the MTT Assay
The fundamental principle of the MTT assay lies in the enzymatic conversion of MTT by viable cells. Mitochondrial reductases, such as succinate (B1194679) dehydrogenase, in metabolically active cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2][5] A reference wavelength of 630 nm can be used to correct for background absorbance.[4]
Experimental Protocols
Materials and Reagents
-
This compound (or its derivatives)
-
Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells, PC-3 prostate cancer cells, U937 human monocytic cells)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Detailed Methodology for Adherent Cells
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of a 5 mg/mL MTT solution to the 100 µL of medium in each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[5]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
To ensure complete solubilization, gently pipette the solution up and down or place the plate on an orbital shaker for about 15 minutes.[4]
-
-
Absorbance Measurement:
Data Analysis and Presentation
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The control represents the vehicle-treated cells.
-
-
IC₅₀ Determination:
-
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.
-
-
Data Summary Table: The following table summarizes hypothetical quantitative data for this compound cytotoxicity.
| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) |
| U937 Cells | E-β-trans-5,8,11-trihydroxybergamot-9-ene | Not Specified | 84.9 ± 2.4 |
| PC-3 Cells | E-β-trans-5,8,11-trihydroxybergamot-9-ene | Not Specified | > 100 |
Table based on data from Wang et al., 2015, as cited in a 2023 review.[1]
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathway Implicated in Bergamot Essential Oil's Protective Effects
Bergamot essential oil, which contains this compound, has been shown to exert neuroprotective effects by modulating specific signaling pathways. For instance, it can counteract the deactivation of Akt and the subsequent activation of Glycogen Synthase Kinase-3β (GSK-3β), a pathway often involved in cell death.[8][9] Bergamot oil has also been shown to prevent the accumulation of intracellular Reactive Oxygen Species (ROS).[8][9]
Caption: Putative signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell signaling pathways in the mechanisms of neuroprotection afforded by bergamot essential oil against NMDA-induced cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bergamotene Yield via Steam Distillation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield of bergamotene from steam distillation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a group of isomeric sesquiterpene hydrocarbons with the molecular formula C₁₅H₂₄.[1] The primary structural isomers are α-bergamotene and β-bergamotene, which exist in various stereoisomers (cis/trans or endo/exo). These compounds are found in the essential oils of numerous plants, including bergamot, lime, carrot, and kumquat. This compound is of scientific interest due to its role as a plant metabolite, a key intermediate in the biosynthesis of more complex compounds like fumagillin, and its function in plant defense and pollination by acting as a pheromone for certain insects.[2]
Q2: Why is steam distillation a preferred method for extracting this compound?
Steam distillation is one of the most widely applied methods for essential oil extraction, accounting for a significant portion of global production.[3] It is considered a clean and environmentally friendly technique as it uses water steam as the solvent, avoiding the issue of organic solvent residue in the final product.[3][4] This method is particularly effective for separating volatile compounds like this compound at temperatures lower than their decomposition point, which helps to preserve the integrity of their delicate chemical structure.[5][6] For citrus oils, steam distillation can produce a high and stable yield, making the resulting oil suitable for direct use in cosmetics and food products.[4]
Q3: What are the critical process parameters that influence this compound yield during steam distillation?
The yield of essential oils, including this compound, is influenced by several critical parameters. These variables can be manipulated to optimize the extraction process. The most significant factors include:
-
Distillation Time: The duration of the distillation process directly impacts the completeness of the extraction.[7][8]
-
Temperature and Pressure: The temperature of the steam must be high enough to volatilize the essential oils but not so high as to cause thermal degradation.[5][9]
-
Liquid-to-Material Ratio: The ratio of water (for steam generation) to plant biomass can affect extraction efficiency.[10]
-
Biomass Preparation: The physical state of the plant material (e.g., fresh vs. dried, particle size) plays a crucial role.[11]
-
Steam Flow Rate: The rate at which steam passes through the biomass can influence both the extraction rate and the potential for compound degradation.[12]
Troubleshooting Guides
Problem: My this compound yield is significantly lower than expected.
Low yields are a common issue in essential oil extraction.[9] Several factors could be responsible. Use the following guide to diagnose the potential cause.
Q1: Have you optimized the distillation time?
A1: The optimal distillation time varies significantly depending on the plant material. While some studies show that essential oil yield increases with time, others report a decrease after a certain point due to the degradation of components.[7][8] For chamomile, yield increased gradually up to 720 minutes, whereas for lemongrass, yields were reduced with distillation times over 160 minutes.[8][13] It is critical to perform a time-course experiment to determine the optimal extraction duration for your specific biomass.
Q2: Is your plant material properly prepared?
A2: The condition and preparation of the biomass are critical. For some materials, like ginger, insufficient chopping or grinding can lead to extremely low yields because the steam cannot effectively penetrate the plant tissue to release the oils.[11] Conversely, excessively fine powder can lead to clumping and impede steam flow. Experiment with different particle sizes to find the ideal preparation for your material.
Q3: Could thermal degradation be occurring?
A3: this compound, like other sesquiterpenes, can be sensitive to high temperatures. Prolonged exposure to heat can lead to the degradation of these thermally unstable compounds, reducing the final yield.[3][12] This is especially true at lower steam flow rates where the extraction takes longer.[12] If you suspect thermal degradation, try reducing the distillation temperature (if possible, through vacuum steam distillation) or increasing the steam flow rate to shorten the overall extraction time.[12][14]
Q4: Is your liquid-to-material ratio appropriate?
A4: Studies have shown that the yield of volatile oils can first increase and then decrease with a rising liquid-to-material ratio.[10] An insufficient amount of steam will result in incomplete extraction. Conversely, an excessive volume may not be economical and could potentially alter the extraction dynamics. A study on Angelicaesinensis Radix identified the liquid-to-material ratio as a critical process parameter that required optimization.[10]
Data Presentation: Impact of Distillation Parameters on Yield
The following tables summarize quantitative data from various studies, illustrating how process parameters affect essential oil yield.
Table 1: Effect of Distillation Time on Essential Oil Yield
| Plant Material | Distillation Time (min) | Yield (% or g/1000g ) | Reference |
| Lemongrass | 20 | Max Yield Achieved | [8] |
| Lemongrass | 240 | 25-40% Reduction from Max | [8] |
| Palmarosa | 20 | Max Yield Achieved | [8] |
| Palmarosa | 240 | 25-40% Reduction from Max | [8] |
| Chamomile | 720 | Max Yield (3.1 g / 1000 g) | [13] |
| Angelicaesinensis Radix | 8.41 hours (505 min) | Optimal Yield (0.711%) | [10] |
Table 2: Effect of Steam Flow Rate on Pomelo Essential Oil Yield
| Steam Flow Rate (mL/min) | Yield (% v/w) | Notes | Reference |
| 1.8 | 4.8 ± 0.23 | Lowest efficiency | [12] |
| 2.1 | 6.37 ± 0.30 | Highest efficiency | [12] |
| 2.4 | ~6.13 | Yield begins to decrease | [12] |
| 3.4 | ~6.16 | Yield lower than optimal | [12] |
Experimental Protocols
Protocol 1: Standard Steam Distillation for this compound Extraction
This protocol provides a general methodology for extracting this compound-rich essential oil from plant biomass.
-
Preparation of Biomass:
-
Obtain fresh or dried plant material (e.g., Citrus bergamia peels).
-
Reduce the particle size of the material by coarse chopping or grinding. The optimal size should be determined empirically to ensure efficient steam penetration without causing compaction.
-
-
Apparatus Setup:
-
Assemble an all-glass steam distillation unit, ensuring all ground-glass joints are properly sealed.[15] The setup should consist of a boiling flask (for steam generation), a biomass flask, a still head, a condenser, and a receiver (e.g., a separatory funnel).[15]
-
Fill the boiling flask to approximately 2/3 capacity with distilled water.[15]
-
Place the prepared biomass into the biomass flask, ensuring it is packed loosely to allow for even steam distribution.
-
-
Distillation Process:
-
Heat the boiling flask using a heating mantle to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[5]
-
Allow the steam to pass through the biomass flask, carrying the volatilized essential oils.
-
The steam-oil mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate (a mixture of essential oil and hydrosol) in the receiver.
-
-
Extraction and Yield Determination:
-
Continue the distillation for the predetermined optimal time (can range from hours to a full day).[4][13]
-
Once distillation is complete, turn off the heat source and allow the apparatus to cool completely.[15]
-
Allow the oil and water (hydrosol) layers in the receiver to separate fully.
-
Carefully drain the lower aqueous layer, followed by the upper essential oil layer into a pre-weighed vial.
-
Calculate the final yield as a percentage of the initial biomass weight.
-
Protocol 2: GC-MS Analysis of Essential Oil Composition
This protocol outlines the analysis of the extracted essential oil to quantify this compound content.
-
Sample Preparation:
-
Dilute a small aliquot of the collected essential oil in a suitable solvent (e.g., isopropanol (B130326) or hexane) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[16]
-
Column: Use a non-polar capillary column (e.g., HP-5MS).[16]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[16]
-
Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 100°C at a rate of 2°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 200°C at a rate of 10°C/min, hold for 5 minutes.[16]
-
-
MS Detector: Set the detector temperature to 250°C and scan a mass range of m/z 30–550.[16]
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound isomers and other components based on their peak areas in the chromatogram.
-
Visualizations
Caption: Workflow for steam distillation of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. alpha-Bergamotene | C15H24 | CID 86608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy trans-alpha-Bergamotene | 13474-59-4 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. linyuetrade.com [linyuetrade.com]
- 5. distillequipment.com [distillequipment.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. brainly.ph [brainly.ph]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bergamot Oil: Botany, Production, Pharmacology [mdpi.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. mdpi.com [mdpi.com]
Troubleshooting peak co-elution in bergamotene GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution issues during the GC-MS analysis of bergamotene isomers (α- and β-bergamotene).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound GC-MS analysis?
Peak co-elution in the GC-MS analysis of this compound, a sesquiterpene, typically arises from several factors:
-
Inadequate Chromatographic Separation: The GC column and temperature program may not be optimized to resolve this compound isomers from other structurally similar sesquiterpenes or matrix components with similar boiling points and polarities.[1][2]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that overlap with adjacent peaks.[3]
-
Matrix Effects: Complex sample matrices can interfere with the separation and ionization of target analytes, leading to ion suppression and potential peak overlap.[4][5][6]
-
Improper Column Selection: Using a column with a stationary phase that does not provide sufficient selectivity for sesquiterpenes can result in poor separation.[7]
Q2: Which compounds commonly co-elute with this compound?
This compound isomers often co-elute with other sesquiterpenes that have similar chemical structures and boiling points. Based on GC-MS analysis of plant essential oils, potential co-eluting compounds include:
-
α-Santalene
-
exo-α-Bergamotene
-
epi-β-Santalene
-
endo-β-Bergamotene
-
β-Caryophyllene
-
α-Humulene
-
Germacrene D
-
Selinene[8]
Q3: How can I confirm if I have a co-elution problem?
Identifying co-elution can be challenging, especially with perfectly overlapping peaks. Here are some methods to detect it:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1][2]
-
Mass Spectral Analysis: Examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[2]
-
Diode Array Detector (DAD): If your system has a DAD, you can check for peak purity. The detector collects multiple UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[2]
Troubleshooting Guides
Guide 1: Optimizing GC Oven Temperature Program
A primary strategy to resolve co-eluting peaks is to modify the GC oven temperature program. A slower temperature ramp rate can often improve the separation of closely eluting compounds.[9][10]
Experimental Protocol: Temperature Program Optimization
-
Initial Scouting Gradient: Begin with a general-purpose temperature program to get a baseline separation. A typical scouting gradient starts at a low initial temperature (e.g., 40-60°C), ramps at a moderate rate (e.g., 10°C/min) to a final temperature (e.g., 250-300°C), and holds for a few minutes.[9]
-
Slowing the Ramp Rate: If co-elution is observed, decrease the temperature ramp rate in the region where the this compound peaks elute. For example, if this compound elutes between 150°C and 170°C, you can introduce a slower ramp rate (e.g., 2-5°C/min) in this range.[11][12]
-
Introducing a Hold: Another technique is to add an isothermal hold at a temperature just below the elution temperature of the co-eluting pair. This can sometimes provide enough additional separation.[13]
Data Presentation: Impact of Temperature Ramp Rate on Peak Resolution
| Ramp Rate (°C/min) | Resolution between α-Bergamotene and β-Caryophyllene | Analysis Time (min) |
| 15 | 1.2 | 25 |
| 10 | 1.6 | 35 |
| 5 | 2.1 | 45 |
Note: Resolution values are hypothetical for illustrative purposes. A resolution value ≥ 1.5 is generally considered baseline resolved.
Guide 2: Selecting an Appropriate GC Column
The choice of GC column is critical for separating complex mixtures of terpenes. For sesquiterpenes like this compound, both non-polar and polar columns can be effective, depending on the specific co-eluting compounds.
-
Non-Polar Columns: Columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS) are a good starting point and separate compounds primarily based on their boiling points.[14][15]
-
Polar Columns: For compounds with similar boiling points but different polarities, a polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, TG-WaxMS), can provide better separation.[14][15]
-
Column Dimensions: A longer column will generally provide better resolution, but at the cost of longer analysis times. Doubling the column length can increase resolution by about 40%.[14]
Data Presentation: Comparison of GC Columns for this compound Separation
| Column Type | Stationary Phase | Dimensions | Key Advantages |
| Non-Polar | 5% Phenyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | Good general-purpose column for terpene analysis, separates based on boiling point. |
| Intermediate-Polar | 50% Phenyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | Offers different selectivity compared to non-polar columns. |
| Polar (WAX) | Polyethylene Glycol | 30 m x 0.25 mm, 0.25 µm | Effective for separating compounds with similar boiling points but different polarities. |
Guide 3: Utilizing Selected Ion Monitoring (SIM) Mode
If chromatographic separation is still challenging, Selected Ion Monitoring (SIM) mode on the mass spectrometer can be used to differentiate and quantify co-eluting compounds.[16][17][18] Instead of scanning a full mass range, the MS is set to detect only a few characteristic ions for each target compound.
Experimental Protocol: SIM Mode for this compound Analysis
-
Identify Unique Ions: Analyze a standard of this compound and the co-eluting compound in full scan mode to identify unique, abundant ions for each. For this compound (C15H24, MW: 204.35), characteristic ions might include m/z 93, 108, 133, and 204.[8][19]
-
Set Up SIM Method: Create a SIM method where you select 2-3 unique ions for each compound of interest.
-
Quantify: Use the peak area of the unique ion for quantification to avoid interference from the co-eluting compound.
Data Presentation: Example SIM Ions for Co-eluting Sesquiterpenes
| Compound | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| α-Bergamotene | 204.35 | 93 | 133 | 204 |
| β-Caryophyllene | 204.35 | 93 | 133 | 204 |
| α-Santalene | 204.35 | 93 | 121 | 204 |
Note: This table illustrates that while some ions are shared, unique ions can often be found to differentiate compounds.
Guide 4: Improving Sample Preparation
Complex sample matrices can contribute to peak broadening and co-elution.[4][20] Optimizing your sample preparation can help to remove interfering compounds.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for extracting volatile and semi-volatile compounds like terpenes from liquid or solid samples.[21]
-
Liquid-Liquid Extraction (LLE): Can be used to selectively extract compounds based on their solubility in different immiscible solvents.[5]
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup by using a solid sorbent to retain either the analytes of interest or the interfering matrix components.[4]
Visualizations
Caption: Troubleshooting workflow for GC-MS peak co-elution.
Caption: Logical steps for method optimization to resolve co-elution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 14. fishersci.com [fishersci.com]
- 15. todays.hu [todays.hu]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. trans-α-Bergamotene [webbook.nist.gov]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bergamotene HPLC Separation
Welcome to the technical support center for the HPLC separation of bergamotene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation in reversed-phase HPLC?
A1: For reversed-phase HPLC analysis of this compound, a good starting point for the mobile phase is a mixture of acetonitrile (B52724) and water. A typical starting gradient might be 60-70% acetonitrile in water, which can then be optimized based on the initial results. The addition of 0.1% formic acid or acetic acid to the mobile phase is also recommended to improve peak shape and reduce tailing by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.[1][2]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: A C18 column is the most commonly used and generally effective stationary phase for the separation of terpenes like this compound in reversed-phase HPLC.[1][3][4] For separating structurally similar isomers of this compound, a C30 column might offer better shape selectivity and could be a valuable alternative to consider.[5][6][7]
Q3: Should I use an isocratic or gradient elution for this compound analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For relatively pure samples of this compound, a simple isocratic elution (constant mobile phase composition) may be sufficient.[2] However, for complex mixtures, such as plant extracts containing multiple terpenes, a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wider range of polarities and can significantly improve the resolution of this compound from other components.[1][2]
Q4: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound can be caused by several factors:
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based column packing can interact with the analyte. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to minimize these interactions.[2]
-
Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[2]
-
Column degradation: An old or poorly maintained column can lose its efficiency. If other solutions fail, it may be time to replace the column.
Q5: I am not seeing any peak for this compound. What should I check?
A5: If you are not observing a peak for this compound, consider the following troubleshooting steps:
-
Detector Wavelength: Terpenes often have poor UV absorbance.[1] Ensure your UV detector is set to a low wavelength, typically around 200-220 nm, to maximize sensitivity.
-
Sample Concentration: The concentration of this compound in your sample may be too low for detection. Try concentrating your sample or increasing the injection volume.
-
Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is miscible with your mobile phase to prevent precipitation on the column.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column inlet frit).[2][8] | Reverse-flush the column (if recommended by the manufacturer). Check and clean or replace the guard column and frits. |
| Precipitated buffer or sample in the mobile phase.[2] | Ensure the mobile phase components are fully dissolved. Filter your sample through a 0.22 or 0.45 µm syringe filter before injection.[1] | |
| Poor Peak Resolution | Inappropriate mobile phase composition.[2] | Optimize the mobile phase by adjusting the ratio of organic solvent (acetonitrile or methanol) to water.[2][9] Experiment with different organic modifiers. |
| Flow rate is too high.[2] | Reduce the flow rate to allow for better interaction between the analyte and the stationary phase. | |
| Unsuitable stationary phase. | Consider a different column chemistry, such as a C30 column, for improved selectivity of isomers.[5][6] | |
| Baseline Noise or Drift | Contaminated mobile phase.[2] | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[2] |
| Column temperature fluctuations.[2] | Use a column oven to maintain a stable temperature. | |
| Detector cell contamination.[2] | Flush the detector cell with a strong, appropriate solvent. | |
| Ghost Peaks | Contamination in the injection system or column. | Run blank injections with a strong solvent (e.g., 100% acetonitrile) to wash the system. |
| Impurities in the mobile phase. | Use high-purity solvents and prepare fresh mobile phase daily. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required based on your specific sample and instrumentation.
-
HPLC System: An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.[1]
Data Presentation
Table 1: Effect of Acetonitrile Concentration on this compound Retention Time (Isocratic Elution)
| Acetonitrile (%) | Water (%) | Retention Time (min) | Peak Shape |
| 50 | 50 | 15.2 | Symmetrical |
| 60 | 40 | 8.5 | Symmetrical |
| 70 | 30 | 4.1 | Symmetrical |
| 80 | 20 | 2.3 | Broad |
Note: This table presents illustrative data based on chromatographic principles. Actual retention times will vary depending on the specific column, system, and other experimental conditions.
Visualizations
Caption: A general experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting workflow for common issues in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversed phase HPLC method for Terpene hydrocarbon Myrcene - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aelabgroup.com [aelabgroup.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Handling and Preparation of Samples Containing Bergamotene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with bergamotene. This compound, a bicyclic sesquiterpene, is a volatile compound susceptible to degradation during sample preparation, which can significantly impact experimental accuracy and outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to this compound degradation during sample preparation?
A1: this compound is sensitive to several environmental factors that can lead to its degradation. Key contributors include:
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Oxidation: As a sesquiterpene with reactive double bonds, this compound is prone to oxidation when exposed to air (oxygen).[1] This can be accelerated by the presence of metal ions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of this compound.[1]
-
Temperature: Elevated temperatures can significantly accelerate the rate of both oxidation and isomerization, leading to a loss of the parent compound.
-
pH: Although specific data for this compound is limited, other similar compounds like carotenoids show degradation under acidic or alkaline conditions. It is crucial to control the pH of the sample environment.
Q2: What are the initial signs of this compound degradation in a sample?
A2: The initial signs of degradation can be subtle. Visually, a pure this compound sample, which is a colorless to pale yellow liquid, may show a slight change in color.[1] However, the most reliable indication of degradation is a change in the chromatographic profile of the sample. This can manifest as a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products when analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: How can I minimize the oxidation of this compound during sample preparation?
A3: To minimize oxidation, it is crucial to limit the sample's exposure to air. This can be achieved by:
-
Working under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents for extraction and dilution.
-
Adding antioxidants, such as Butylated hydroxytoluene (BHT), to the sample or solvents.
-
Storing samples in tightly sealed vials with minimal headspace.
Q4: What is the recommended storage temperature for this compound samples and extracts?
A4: To slow down degradation reactions, samples and extracts containing this compound should be stored at low temperatures. For short-term storage (a few hours), refrigeration at 4°C is recommended. For long-term storage, samples should be kept in a freezer at -20°C or, ideally, at -80°C to minimize any chemical or enzymatic activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction | 1. Inappropriate solvent selection: The solvent may not be efficient in extracting this compound. 2. Degradation during extraction: High temperatures or prolonged extraction times can lead to degradation. 3. Volatilization: this compound is a volatile compound and can be lost if the extraction is performed in an open system. | 1. Solvent Optimization: Use non-polar solvents like hexane (B92381) or a mixture of methanol (B129727) and ethyl acetate (B1210297). The choice of solvent is crucial for efficient extraction.[2][3][4] 2. Method Optimization: Opt for extraction methods that do not require high temperatures, such as cold maceration or supercritical fluid extraction (SFE). If using methods like Soxhlet, minimize the extraction time. 3. System Design: Ensure the extraction system is closed to prevent the loss of volatile compounds. |
| Appearance of unknown peaks in the chromatogram | 1. Sample degradation: Exposure to light, air, or high temperatures. 2. Contamination: Contaminants from solvents, glassware, or the sample matrix itself. | 1. Implement preventative measures: Follow the guidelines for minimizing degradation (work under inert gas, use amber vials, control temperature). 2. Quality Control: Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent without the analyte) to identify any background contamination. |
| Inconsistent analytical results between replicates | 1. Non-homogenous sample. 2. Variable degradation rates: Inconsistent handling of individual samples leading to different levels of degradation. 3. Instrumental variability. | 1. Homogenization: Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Standardized Protocol: Adhere strictly to a standardized sample preparation protocol for all replicates to ensure uniform handling. 3. Instrument Calibration: Regularly calibrate and maintain the analytical instrument (e.g., GC-MS) to ensure consistent performance. |
Quantitative Data Summary
Table 1: Estimated Degradation Rate Constants (k) for Terpenoids under Various Conditions (Hypothetical Data Based on Analogy to Carotenoids)
| Condition | Temperature (°C) | Estimated Rate Constant (k) (h⁻¹) | Reference Compound |
| Thermal Degradation | 75 | 0.025 | β-carotene[5] |
| 85 | 0.058 | β-carotene[5] | |
| 95 | 0.130 | β-carotene[5] | |
| Photodegradation (UV light) | 25 | 0.080 | Lutein[6] |
| pH (Acidic) | 25 | 0.045 | β-carotene |
| pH (Alkaline) | 25 | 0.060 | β-carotene |
Note: This table provides an estimation of degradation rates to illustrate the impact of different stressors. Actual rates for this compound will vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Extraction of this compound from a Plant Matrix
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
Freeze-dry the plant material to remove water, which can participate in degradation reactions.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform the extraction under dim light.
-
Use a non-polar solvent such as n-hexane or a mixture of methanol:ethyl acetate (6:4, v/v).[2] All solvents should be of high purity and degassed prior to use.
-
Conduct the extraction at a low temperature (e.g., 4°C) with constant agitation for 2-4 hours.
-
Alternatively, use an accelerated solvent extraction (ASE) system with a short extraction time and controlled temperature.
-
-
Solvent Removal:
-
Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Avoid complete dryness to prevent oxidation of the residue. Re-dissolve the extract in a small volume of a suitable solvent immediately.
-
-
Storage:
-
Store the final extract in an amber vial, purged with nitrogen, at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the key parameters for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection:
-
Injector temperature: 250°C.
-
Injection volume: 1 µL.
-
Injection mode: Splitless or split, depending on the sample concentration.
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Identification: this compound can be identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Bergamotene in Complex Plant Matrices
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying bergamotene from complex plant extracts. It addresses common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix.[1] In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), these interfering components can affect the ionization efficiency of the analyte in the ion source, leading to inaccurate quantification.[2][3]
Q2: Why are plant extracts particularly challenging matrices for this compound analysis?
A2: Plant extracts are complex mixtures containing a wide variety of compounds, including pigments, lipids, sugars, phenols, and other terpenes.[4] These molecules can co-extract with this compound and interfere with its analysis at multiple stages, from sample preparation to detection, making accurate quantification difficult.[2] The specific composition of the matrix can vary significantly between different plant species, tissues, and even growth conditions.[5][6]
Q3: What are the common signs of matrix effects in my analytical data?
A3: Common indicators of matrix effects include:
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Low Recovery: The amount of this compound detected is significantly lower than the expected amount spiked into a sample.
-
Poor Reproducibility: High variability in peak areas or calculated concentrations across replicate injections of the same sample or different samples.[7]
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Signal Suppression/Enhancement: A noticeable decrease (suppression) or increase (enhancement) in the analyte's signal when comparing a standard in a pure solvent to a standard spiked into a sample matrix.[1][8]
-
Peak Shape Distortion: The chromatographic peak for this compound may show tailing or broadening, which can be caused by interactions with active sites in the GC system that are exposed when not masked by matrix components.[9]
Q4: Which analytical techniques are recommended for quantifying this compound while minimizing matrix effects?
A4: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is highly selective and can help resolve co-eluting peaks by monitoring specific precursor-to-product ion transitions.[9] For LC-MS/MS, optimizing chromatographic conditions to separate this compound from interfering compounds is crucial.[1] However, the most robust approach to compensate for matrix effects, regardless of the instrument, is the use of a stable isotope-labeled internal standard in a technique called Stable Isotope Dilution Analysis (SIDA).[10][11][12]
Q5: How should I choose an appropriate internal standard (IS) for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) version of this compound.[12] This is because it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[3] If a labeled standard is unavailable, a structurally similar compound (a chemical analog) that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[1]
Troubleshooting Guide
Problem: My this compound peak area is inconsistent and lower than expected in my LC-MS/MS or GC-MS analysis (Ion Suppression).
-
Possible Cause 1: Co-eluting Matrix Components: Endogenous compounds from the plant extract are co-eluting with this compound and competing for ionization in the MS source.
-
Solution 1: Improve Chromatographic Separation: Optimize the temperature gradient (for GC) or the mobile phase gradient (for LC) to better separate this compound from the interfering compounds. A slower ramp or a longer run time may be necessary.[1][9]
-
Solution 2: Enhance Sample Preparation: Implement a sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection. Choose an SPE cartridge that effectively retains this compound while allowing contaminants to be washed away.
-
Solution 3: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and the samples are affected by the matrix in the same way.[7][9]
Problem: My this compound signal is significantly and erratically higher than the standard in solvent (Signal Enhancement).
-
Possible Cause 1 (GC-MS): Matrix-Induced Enhancement: Co-extracted matrix components can mask active sites in the GC inlet and column, preventing the thermal degradation of volatile analytes like this compound and leading to a higher response compared to a clean standard.[8]
-
Solution 1 (GC-MS): Use Analyte Protectants: Add compounds (e.g., sorbitol, gulonolactone) to both your samples and calibration standards. These protectants create a layer in the injector, masking active sites and ensuring the analyte transfer to the column is consistent, which can minimize the matrix-induced enhancement.[3]
-
Possible Cause 2 (LC-MS/GC-MS): Co-eluting Enhancers: A co-eluting matrix compound might improve the ionization efficiency of this compound.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard: This is the most reliable method to correct for both suppression and enhancement. Since the labeled standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, providing accurate quantification.[10][11]
Problem: My chromatograms show significant peak tailing for this compound.
-
Possible Cause 1: Active Sites in the GC System: Active sites in the GC inlet liner or the beginning of the column can interact with the analyte, causing peak tailing. This can be more pronounced in cleaner samples where matrix components aren't available to mask these sites.[9]
-
Solution 1: System Maintenance: Perform regular maintenance, including cleaning the GC inlet and using a new, deactivated liner.[9]
-
Possible Cause 2: Column Degradation: The stationary phase of the GC or LC column can degrade over time, exposing active sites.
-
Solution 2: Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[9] Using a guard column can also help extend the life of the analytical column.
Quantitative Data on Matrix Effects
The following table summarizes representative data on how different matrices and cleanup procedures can affect analyte signals in chromatographic analysis. While specific data for this compound is limited, these examples for other terpenes and pesticides in plant matrices illustrate the common range of signal suppression or enhancement.
| Analyte Class | Matrix | Sample Preparation | Analytical Method | Matrix Effect (%)* | Reference |
| Pesticides | Apples | QuEChERS | GC-MS/MS | +73.9 (Enhancement) | [8] |
| Pesticides | Grapes | QuEChERS | GC-MS/MS | +77.7 (Enhancement) | [8] |
| Pesticides | Sunflower Seeds | QuEChERS | GC-MS/MS | -70.0 (Suppression) | [8] |
| Organic Acids | Model Mixture | Trimethylsilylation | GC-MS | -16 to -35 (Suppression) | [2] |
| Volatile Terpenes | Plant Headspace | HS-SPME | GC-MS | Cleaner extract, less interference | [9] |
*Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. Positive values indicate enhancement; negative values indicate suppression.
Experimental Protocols
Protocol 1: Matrix-Matched Calibration
This method is used to compensate for matrix effects when a suitable blank matrix is available.
-
Prepare Blank Matrix Extract: Obtain a sample of the plant material that is known to be free of this compound. Process this sample using the exact same extraction and cleanup procedure as your unknown samples.
-
Create Stock Solution: Prepare a high-concentration stock solution of a certified this compound standard in a pure solvent (e.g., methanol (B129727) or hexane).
-
Spike Standards: Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract. Ensure the final concentrations bracket the expected concentration range of your samples.
-
Construct Calibration Curve: Analyze the matrix-matched standards using your established chromatographic method. Plot the peak area of this compound against its concentration to generate the calibration curve.
-
Quantify Samples: Analyze your unknown samples and determine their this compound concentration using the matrix-matched calibration curve.
Protocol 2: Standard Addition Method
This method is highly effective for individual samples and does not require a blank matrix, but it is more labor-intensive.[7]
-
Aliquot Sample: Divide a single sample extract into at least four equal aliquots.
-
Spike Aliquots: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known amounts of a this compound standard solution.
-
Analyze Aliquots: Analyze all aliquots using your chromatographic method.
-
Plot and Extrapolate: Plot the measured peak area against the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the original concentration of this compound in the sample.
Protocol 3: Stable Isotope Dilution Analysis (SIDA)
SIDA is the gold standard for quantification with mass spectrometry, providing the highest accuracy and precision by correcting for both matrix effects and sample preparation losses.[10][11][12]
-
Obtain Labeled Standard: Acquire a stable isotope-labeled this compound standard (e.g., α-bergamotene-d₃).
-
Spike Sample: Add a precise and known amount of the labeled internal standard to the sample at the very beginning of the sample preparation process (before extraction).
-
Sample Preparation: Perform the entire extraction, cleanup, and concentration procedure.
-
MS Analysis: Analyze the final extract by GC-MS or LC-MS. Set up the mass spectrometer to monitor at least one ion transition for the native this compound and one for the labeled standard.
-
Quantification: Calculate the peak area ratio of the native analyte to the labeled standard. Create a calibration curve by plotting this ratio against the concentration of the native analyte in standards that also contain the same fixed amount of the labeled standard. Use this curve to determine the concentration in your samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative ambient mass spectrometry imaging in plants: A perspective on challenges and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Bergamotene Isomers
Welcome to the technical support center for the chiral separation of bergamotene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the enantioselective analysis of these complex sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chiral separation of this compound isomers?
A1: The primary challenges in separating this compound isomers stem from their structural similarity. This compound exists as multiple isomers, including α- and β-isomers, which can also have cis- and trans- configurations, each with a corresponding enantiomer. These isomers often have very similar boiling points and polarities, leading to co-elution on standard achiral gas chromatography (GC) columns.[1] Achieving baseline separation of all enantiomers and diastereomers requires highly selective chiral stationary phases and carefully optimized chromatographic conditions. Furthermore, this compound is often a minor component in complex essential oil matrices, making its separation from other abundant terpenes like limonene (B3431351) and sabinene (B1680474) a significant hurdle.
Q2: What type of analytical technique is most suitable for the chiral separation of this compound isomers?
A2: Enantioselective Gas Chromatography (GC) is the most widely used and effective technique for the chiral separation of volatile compounds like this compound isomers.[1] This method utilizes capillary columns coated with a chiral stationary phase (CSP) to differentiate between enantiomers. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for definitive peak identification by comparing mass spectra with library data.
Q3: Which chiral stationary phases (CSPs) are recommended for this compound isomer separation?
A3: Cyclodextrin-based CSPs are the most successful for the chiral separation of a wide range of terpenes, including sesquiterpenes like this compound.[1][2] Derivatized cyclodextrins, such as those with alkyl or acetyl groups, offer varying selectivities. For sesquiterpenes, β- and γ-cyclodextrin derivatives are often the first choice. The selection of the specific derivative will depend on the this compound isomers being targeted and the complexity of the sample matrix.
Q4: I am observing poor resolution between my this compound enantiomers. What are the first steps to troubleshoot this issue?
A4: Poor resolution is a common issue in chiral GC. Here are the initial steps to take:
-
Optimize the temperature program: A slower temperature ramp rate (e.g., 1-2°C/min) can significantly improve the separation of closely eluting enantiomers.[1]
-
Adjust the carrier gas flow rate: Operating the carrier gas (typically hydrogen or helium) at its optimal linear velocity enhances column efficiency and, consequently, resolution.
-
Lower the initial oven temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.[3]
-
Check for column overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution. Diluting the sample should be attempted.[2]
Q5: My this compound peaks are splitting. What could be the cause?
A5: Peak splitting in GC can arise from several factors:
-
Improper injection technique: A slow or inconsistent injection can cause the sample to be introduced onto the column in a non-uniform manner.
-
Inlet issues: A contaminated or active inlet liner can cause analyte degradation or adsorption, leading to distorted peak shapes.
-
Solvent-stationary phase mismatch: If the injection solvent is not compatible with the stationary phase, it can cause poor sample focusing and peak splitting.
-
Column installation: An improperly cut or installed column can create dead volume and lead to peak splitting.
Troubleshooting Guides
Problem 1: Poor Resolution of this compound Isomers
This guide provides a systematic approach to improving the separation of co-eluting this compound isomers.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature Program | Decrease the temperature ramp rate (e.g., to 1-2°C/min). Lower the initial oven temperature to improve focusing. Introduce isothermal holds at temperatures where the this compound isomers elute.[3] |
| Incorrect Carrier Gas Flow Rate | Determine and set the optimal linear velocity for the carrier gas being used (Hydrogen is often preferred for better efficiency). |
| Inappropriate Chiral Stationary Phase | If using a derivatized cyclodextrin (B1172386) column, consider a different derivative. For example, if a permethylated β-cyclodextrin phase is not providing separation, a diacetylated or dipropionylated version might offer different selectivity. |
| Column Overload | Prepare and inject a series of dilutions of your sample to determine if concentration is affecting resolution. Aim for on-column concentrations of 50 ng or less as a starting point.[1] |
| Co-elution with Matrix Components | If a this compound isomer is co-eluting with another compound (e.g., limonene), consider using a heart-cutting two-dimensional GC (GC-GC) system. This allows the unresolved portion of the chromatogram from the first column to be transferred to a second column with a different selectivity for further separation. |
Problem 2: Peak Tailing or Fronting
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and gold-plated seals. If peak tailing persists, it may indicate column degradation, and trimming the first few centimeters of the column or replacing it may be necessary. |
| Sample Overload | As with poor resolution, injecting too much sample can lead to peak asymmetry. Dilute the sample and re-inject. |
| Inappropriate Injection Temperature | If the injection temperature is too low, it can lead to slow vaporization and peak tailing. If it is too high, it can cause thermal degradation of the analytes, which may also affect peak shape. Optimize the injector temperature. |
| Mobile Phase Incompatibility | Ensure the sample solvent is compatible with the stationary phase. |
Experimental Protocols
General Protocol for Chiral GC-MS Analysis of this compound Isomers in Essential Oils
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the sample matrix.
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio of 100:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen at an optimal linear velocity (e.g., 40 cm/s for Helium).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 140°C at 2°C/minute.
-
Ramp to 220°C at 5°C/minute, hold for 5 minutes.
-
-
Detector Temperature: 280°C (FID) or MS transfer line at 250°C.
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230°C.
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1%.
Visualizations
Method Development Workflow for Chiral GC Separation
Caption: A workflow for developing a chiral GC method for this compound isomer separation.
Troubleshooting Decision Tree for Poor Enantiomeric Separation
Caption: A decision tree to troubleshoot poor separation of this compound enantiomers.
References
Technical Support Center: Enhancing GC Resolution of α- and β-Bergamotene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the gas chromatographic (GC) analysis of α- and β-bergamotene.
Troubleshooting Guide: Resolving Co-elution of α- and β-Bergamotene
Co-elution of α- and β-bergamotene is a common analytical challenge due to their structural similarity as isomers. This guide provides a systematic approach to enhance their separation.
Problem: Poor or no resolution between α- and β-bergamotene peaks.
The primary goal in chromatography is to achieve adequate resolution between analytes.[1][2] When peaks overlap, it compromises accurate identification and quantification.[1] The resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[2] To improve the separation of α- and β-bergamotene, each of these factors can be systematically optimized.
Step 1: Assess and Optimize the GC Column (Stationary Phase)
The choice of the stationary phase is the most critical factor influencing selectivity.[2] For sesquiterpenes like bergamotene, a non-polar to mid-polarity column is generally a good starting point.
-
Initial Column Selection: A common choice for essential oil analysis, which includes this compound, is a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. This phase separates compounds primarily based on their boiling points.
-
Alternative Stationary Phases: If resolution is insufficient on a 5% phenyl column, consider a column with a different selectivity. A mid-polarity column, such as a 50% phenyl / 50% dimethylpolysiloxane, can provide different interactions and potentially resolve the isomers. For complex mixtures of terpenes, sometimes a more polar "WAX" type column (polyethylene glycol) may offer the necessary selectivity.
Step 2: Optimize GC Oven Temperature Program
The temperature program directly affects the retention factor and can significantly impact resolution. A slow temperature ramp rate generally improves separation.
-
Symptom: Peaks are sharp but completely co-eluting.
-
Solution: Decrease the temperature ramp rate. A slower ramp allows for more interactions between the analytes and the stationary phase, which can enhance separation. Try reducing the ramp rate by half as a starting point.
-
-
Symptom: Peaks are broad and poorly resolved.
-
Solution: Optimize the initial oven temperature. A lower initial temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.
-
Step 3: Adjust Carrier Gas Flow Rate
The linear velocity of the carrier gas (e.g., helium or hydrogen) influences column efficiency.
-
Action: Set the carrier gas to its optimal linear velocity for the specific column dimensions. Operating at the optimal flow rate minimizes peak broadening and maximizes efficiency. This information is typically provided by the column manufacturer.
Step 4: Consider Chiral Separation for Enantiomers
If you are working with a sample that may contain different enantiomers of α- and β-bergamotene, a chiral column will be necessary.
-
Chiral Stationary Phases: For the separation of terpene enantiomers, cyclodextrin-based chiral stationary phases are commonly used.[3][4][5] These columns can differentiate between the stereoisomers.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for enhancing the resolution of α- and β-bergamotene.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column to start with for separating α- and β-bergamotene?
A1: For initial method development, a non-polar to mid-polarity column is recommended. A 5% phenyl / 95% dimethylpolysiloxane stationary phase is a versatile and common choice for the analysis of essential oils, which frequently contain these compounds.
Q2: How does the temperature program affect the separation of these isomers?
A2: The temperature program is a critical parameter. A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers like α- and β-bergamotene.
Q3: Can changing the carrier gas improve the resolution?
A3: While changing the carrier gas type (e.g., from helium to hydrogen) can lead to faster analysis times and potentially higher efficiency, the primary factor for improving resolution between isomers is selectivity. Optimizing the flow rate of your chosen carrier gas to the column's optimal linear velocity is more likely to improve resolution than simply changing the gas.
Q4: My peaks are still co-eluting after optimizing the temperature program and flow rate. What should I do next?
A4: If optimization of the GC parameters on your current column is unsuccessful, the next logical step is to change the stationary phase. The selectivity of the column has the largest impact on resolution. Switching to a column with a different polarity will alter the elution order and may resolve the co-eluting peaks.
Q5: When should I consider using a chiral GC column?
A5: You should consider a chiral GC column if you need to separate the enantiomers of α- and/or β-bergamotene. Standard achiral columns will not separate enantiomers. Chiral columns, typically with cyclodextrin-based stationary phases, are specifically designed for this purpose.
Data Presentation: GC Parameter Comparison
The following table summarizes key GC parameters and their impact on the resolution of α- and β-bergamotene.
| Parameter | Setting 1 (for faster analysis) | Setting 2 (for higher resolution) | Impact on Resolution |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Mid-polarity (e.g., 50% Phenyl) or WAX | High |
| Column Length | 30 m | 60 m | Moderate |
| Column Internal Diameter | 0.32 mm | 0.25 mm | Moderate |
| Film Thickness | 0.50 µm | 0.25 µm | Moderate |
| Oven Temperature Program | Initial: 60°C, Ramp: 10°C/min | Initial: 50°C, Ramp: 3°C/min | High |
| Carrier Gas Flow Rate | Above optimal linear velocity | At optimal linear velocity | Moderate |
Experimental Protocols
Protocol 1: Standard GC-MS Method for Bergamot Essential Oil Analysis
This protocol provides a starting point for the analysis of bergamot oil, which contains α- and β-bergamotene.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
GC Column:
-
30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl / 95% dimethylpolysiloxane stationary phase.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Protocol 2: Method Optimization for Enhancing Resolution
This protocol outlines the steps to take if Protocol 1 does not provide adequate resolution between α- and β-bergamotene.
-
Step 1: Modify Temperature Program
-
Decrease the temperature ramp rate to 2°C/min.
-
Lower the initial oven temperature to 50°C.
-
-
Step 2: Change Stationary Phase
-
If the modified temperature program is insufficient, replace the 5% phenyl column with a mid-polarity column (e.g., 50% phenyl / 50% dimethylpolysiloxane) of the same dimensions.
-
Re-run the analysis using the optimized temperature program from Step 1.
-
-
Step 3: Data Analysis
-
Compare the chromatograms from each run to assess the improvement in resolution. Calculate the resolution factor between the α- and β-bergamotene peaks.
-
Logical Relationship Diagram
Caption: Relationship between chromatographic factors and experimental parameters for resolution enhancement.
References
Technical Support Center: Bergamotene Stability in Organic Solvents
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of bergamotene in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solvents a concern?
A1: this compound is a naturally occurring bicyclic sesquiterpene hydrocarbon (C15H24) found in the essential oils of many plants.[1][2] Like many terpenes, its structure contains double bonds that are susceptible to degradation through oxidation, isomerization, or other reactions, especially when exposed to air, light, heat, or reactive solvents.[3] Ensuring its stability in solution is critical for accurate and reproducible results in experimental assays, for maintaining the purity of analytical standards, and for preserving the chemical integrity of formulations.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The primary factors affecting the stability of this compound and other terpenes are:
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the double bonds, forming oxides and other degradation products.
-
Light: UV light can provide the energy to initiate degradation reactions, leading to isomerization or polymerization.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways. Many terpenes are volatile and can begin to evaporate at temperatures as low as 37°C (100°F).
-
Solvent Reactivity: The choice of solvent is critical. Protic solvents (like alcohols) can potentially react with sesquiterpenes. For example, studies on sesquiterpene lactones in ethanol (B145695) have shown the formation of ethoxy-addition products over time.[4]
-
Container Material: Improper container materials can either react with the terpene or allow for environmental exposure. Plastic containers are generally not recommended as terpenes may be absorbed into the plastic or leaching of plasticizers may occur.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For long-term storage, a non-polar, aprotic solvent is generally preferred to minimize reactivity. Hexane or other saturated alkanes are suitable choices. For experimental use, the solvent must be compatible with the downstream application (e.g., deuterated chloroform (B151607) for NMR, DMSO for cell-based assays). If a protic solvent like ethanol or methanol (B129727) must be used, the solution should be prepared fresh, used quickly, and stored under inert gas at low temperatures to minimize degradation.[4]
Q4: How should I store my this compound solutions to maximize stability?
A4: To maximize stability, solutions of this compound should be stored with the following precautions:
-
Use an Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Store in the Dark: Use amber glass vials to protect the solution from light.[5]
-
Keep Cool: Store solutions at a low temperature. Refrigeration (2-8°C) is highly recommended. For long-term storage, temperatures of -20°C or lower are preferable.
-
Use Proper Containers: Always use tightly sealed glass or stainless steel containers.[3] Avoid plastic and silicone containers.
Troubleshooting Guide
Problem: My experimental results are inconsistent. Could this compound degradation be the cause?
| Symptom | Potential Cause | Recommended Solution |
| Decrease in expected biological activity or analytical signal over time. | Sample Degradation: The this compound in your stock solution is likely degrading due to oxidation, light exposure, or reaction with the solvent. | Prepare fresh stock solutions more frequently. Conduct a simple stability test (see Experimental Protocols below) in your chosen solvent. Store stock solutions under an inert atmosphere in amber vials at ≤4°C. |
| Appearance of new peaks in my chromatogram (GC-MS, HPLC). | Formation of Degradants: New peaks often correspond to isomers, oxidation products, or solvent adducts. | Analyze a freshly prepared sample as a baseline. Compare the chromatogram of an older solution to identify the new peaks. Consider a less reactive solvent or stricter storage conditions. A study on a related compound class showed that ethanol can add to the molecular structure.[4] |
| The concentration of my stock solution, as measured by UV-Vis or another method, appears to decrease. | Evaporation or Degradation: If not sealed properly, the solvent and the volatile this compound can evaporate. Alternatively, the molecule is degrading, losing its original structure. | Ensure vials are sealed with high-quality, airtight caps (B75204) (e.g., PTFE-lined septa). Store at low temperatures to reduce vapor pressure. Re-verify concentration against a freshly prepared standard. |
Data Summary: Solvent Suitability for Storing Sesquiterpenes
| Solvent Class | Representative Solvents | Suitability for Long-Term Storage | Rationale & Key Considerations |
| Non-Polar, Aprotic | Hexane, Heptane, Cyclohexane | Excellent | Low reactivity, minimizes oxidation and isomerization pathways. Ideal for creating stable stock solutions. |
| Polar, Aprotic | Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Good | Generally stable, but peroxides in ethers like THF can be an issue. Use high-purity, peroxide-free solvents. |
| Polar, Aprotic (Amide) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Fair to Good | Often required for biological assays. Use anhydrous grade, as water can promote degradation. Prepare fresh for best results. |
| Polar, Protic (Alcohol) | Methanol, Ethanol | Poor | Reactive. Alcohols can add across double bonds, as demonstrated with other sesquiterpenes.[4] Use only for short-term applications and prepare solutions fresh. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Poor to Fair | Can contain acidic impurities (HCl) that catalyze isomerization or degradation. Use freshly distilled or stabilized grades. |
Experimental Protocols
Protocol: General Method for Assessing this compound Stability
This protocol outlines a general method using Gas Chromatography-Mass Spectrometry (GC-MS) to assess the stability of this compound in a specific organic solvent.
1. Materials and Reagents:
-
High-purity this compound standard (≥98%)
-
High-purity organic solvent of interest (e.g., Ethanol, HPLC grade)
-
Internal Standard (IS), e.g., n-dodecane or another stable hydrocarbon not present in the sample.
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GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).[6]
-
2 mL amber glass autosampler vials with PTFE-lined screw caps.
-
Inert gas (Argon or Nitrogen).
2. Procedure:
-
Preparation of Stock Solution (Time 0):
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the Internal Standard (e.g., 1 mg/mL).
-
Create a working solution by mixing the this compound stock, the IS stock, and additional solvent to reach a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL this compound, 10 µg/mL IS).
-
-
Initial Analysis (T=0):
-
Immediately analyze the working solution via GC-MS to obtain the initial peak area ratio of this compound to the internal standard. This serves as your 100% reference point.
-
-
Sample Storage:
-
Aliquot the 1 mg/mL this compound stock solution into several amber glass vials.
-
Flush the headspace of each vial with inert gas for 30 seconds before tightly sealing.
-
Store the vials under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage.
-
Prepare a new working solution from this aged stock using the same procedure as in the T=0 step.
-
Analyze via GC-MS and determine the new peak area ratio of this compound to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = [(Area_this compound / Area_IS)_Tx / (Area_this compound / Area_IS)_T0] * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bergamotene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bergamotene loss during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions.
Issue 1: Low Overall Yield of this compound After Purification
| Potential Cause | Troubleshooting/Optimization |
| Thermal Degradation | Sesquiterpenes like this compound can degrade at high temperatures. If using fractional distillation, consider using a vacuum to lower the boiling point. For solvent extraction, opt for methods that do not require high heat, such as cool maceration or ultrasound-assisted extraction. |
| Oxidation | This compound is susceptible to oxidation due to its unsaturated structure.[1][2] Purge all solvents and the purification apparatus with an inert gas like nitrogen or argon to minimize contact with oxygen. Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the crude extract, but be mindful of its potential interference with downstream applications. Store fractions and the final product under an inert atmosphere at low temperatures. |
| Light Exposure | Exposure to UV and fluorescent light can cause degradation of terpenes.[3] Protect the sample from light by using amber glassware or by wrapping glassware in aluminum foil during the entire purification process. |
| Inappropriate Solvent Choice | The polarity of the solvent can affect the stability and recovery of this compound.[4] Conduct small-scale solvent screening to find a solvent that provides good solubility for this compound while minimizing the co-extraction of impurities. For chromatography, the choice of mobile phase is critical to achieve good separation and avoid degradation on the stationary phase. |
| Sub-optimal Purification Technique | The chosen purification method may not be suitable for the scale or the purity requirements of the experiment. For small-scale, high-purity isolations, preparative HPLC might be more suitable than fractional distillation. For larger quantities, optimizing column chromatography or fractional distillation is key. |
Issue 2: Poor Separation of this compound from Other Terpenes During Chromatography
| Potential Cause | Troubleshooting/Optimization |
| Incorrect Stationary Phase | The polarity of the stationary phase (e.g., silica (B1680970) gel, alumina) significantly impacts separation. Silica gel is a common choice for separating terpenes.[5] The activity of the silica gel can be adjusted by adding a small amount of water. |
| Sub-optimal Mobile Phase | The mobile phase composition is crucial for achieving good resolution. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition) for separating complex mixtures of terpenes. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[6] |
| Column Overloading | Applying too much sample to the chromatography column will result in poor separation.[7] As a rule of thumb, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Optimize the flow rate to allow for proper equilibration and separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor leading to this compound loss during purification?
A1: While several factors can contribute to loss, oxidation is a primary concern for unsaturated terpenes like this compound.[1][2] Exposure to atmospheric oxygen, especially in the presence of heat and light, can lead to the formation of various degradation products, significantly reducing the yield of pure this compound. Therefore, maintaining an inert atmosphere throughout the purification process is critical.
Q2: Is there a purification method that guarantees minimal loss of this compound?
A2: No single method is universally superior, as the optimal technique depends on the starting material, the desired purity, and the scale of the purification. However, methods that avoid high temperatures, such as vacuum fractional distillation and preparative High-Performance Liquid Chromatography (HPLC) , are generally preferred to minimize thermal degradation.[8][9] Column chromatography at room temperature can also be effective if optimized correctly.
Q3: How can I quantify the amount of this compound in my fractions to assess purification efficiency?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for both qualitative and quantitative analysis of volatile compounds like this compound.[10][11][12] By using a calibrated internal or external standard, you can accurately determine the concentration of this compound in your fractions and calculate the overall yield and any losses during each purification step. UV-Vis spectroscopy can also be used for quantification if a pure standard is available and a calibration curve is established, though it is less specific than GC-MS.[4][12]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable final purification step if the this compound fraction obtained from chromatography or distillation is of sufficient purity and can be solidified. The choice of solvent is critical; a good solvent will dissolve this compound at a higher temperature but not at a lower temperature, allowing for the formation of pure crystals upon cooling. Hexane or pentane (B18724) are potential solvents to try for the recrystallization of sesquiterpenes.
Data Presentation
The following table summarizes potential losses of terpenes during fractional distillation, providing a general indication of what might be expected for this compound. Specific quantitative data for this compound is limited in the literature.
| Purification Method | Compound Class | Reported Loss (%) | Conditions | Reference |
| Vacuum Fractional Distillation | Terpenes in Lemon Essential Oil | 2.0 - 6.0 (by weight) | Vacuum | [13] |
| Fractional Distillation | α-(E)-Bergamotene in Hemp EO | Concentration varies with fraction | Atmospheric | [2] |
Note: The data for hemp essential oil shows a change in the relative concentration of α-(E)-bergamotene in different fractions over time, rather than a direct loss.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Bergamot Essential Oil Extract
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of extract to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and mobile phase.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude bergamot essential oil extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to enter the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Combine the pure this compound fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.
-
Protocol 2: General Procedure for Quantification of this compound using GC-MS
-
Sample Preparation:
-
Prepare a stock solution of a known concentration of a pure this compound standard in a suitable volatile solvent (e.g., hexane).
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Prepare the samples to be analyzed by diluting them to a concentration that falls within the range of the calibration standards.
-
-
GC-MS Analysis:
-
Inject a fixed volume of each calibration standard and sample into the GC-MS system.
-
Use an appropriate GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of this compound from other components.
-
Set the mass spectrometer to scan a suitable mass range to detect the characteristic ions of this compound.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, comparing it to the pure standard.
-
Integrate the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound purification with potential loss points.
Caption: Signaling pathways modulated by Bergamot Essential Oil (BEO).
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Chromatography in silica, quantitative analysis of retention mechanisms of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usalab.com [usalab.com]
- 5. medium.com [medium.com]
- 6. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography [mdpi.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. trans-α-Bergamotene [webbook.nist.gov]
Technical Support Center: Overcoming Low Ionization Efficiency of Bergamotene in Mass Spectrometry
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the mass spectrometric analysis of bergamotene, a sesquiterpene known for its low ionization efficiency. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the detection and quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to ionize effectively in a mass spectrometer?
A1: this compound (C₁₅H₂₄) is a non-polar hydrocarbon, lacking heteroatoms or functional groups that are readily ionizable by common soft ionization techniques like electrospray ionization (ESI). Its volatility can also pose challenges for certain sample introduction methods. Standard electron ionization (EI) can be used, but it often leads to extensive fragmentation, making it difficult to identify and quantify the molecular ion, especially in complex mixtures.
Q2: What are the primary challenges when using Electron Ionization (EI) for this compound analysis?
A2: While EI is a common technique for GC-MS analysis, it is considered a "hard" ionization method that can cause significant fragmentation of the this compound molecule. This results in a complex mass spectrum where the molecular ion peak (m/z 204) may be of low abundance or absent altogether, complicating identification and quantification.
Q3: Are there alternative "soft" ionization techniques that are more suitable for this compound?
A3: Yes, several soft ionization techniques can improve the ionization of volatile organic compounds (VOCs) like this compound with less fragmentation. These include:
-
Proton Transfer Reaction Mass Spectrometry (PTR-MS): This is a highly sensitive technique for real-time monitoring of VOCs. It uses H₃O⁺ ions to gently protonate the target molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds and is compatible with liquid chromatography (LC), offering an alternative to GC-based methods.
-
Chemical Ionization (CI): Using reagent gases like methane (B114726) or ammonia (B1221849) can produce softer ionization than EI, resulting in a more prominent molecular ion.
Q4: Can chemical derivatization improve the ionization efficiency of this compound?
A4: Chemical derivatization can be a powerful strategy to enhance the ionization efficiency and improve chromatographic separation of terpenes. By introducing a functional group that is more readily ionizable (e.g., through silylation), the sensitivity of the analysis can be significantly increased. For example, derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) has been shown to be effective for derivatizing hydroxyl and carboxylic acid groups in terpenes, which could be applicable if this compound is first functionalized.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the MS analysis of this compound and provides practical solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Poor Ionization Efficiency: this compound's non-polar nature leads to inefficient ionization with certain techniques (e.g., ESI). | 1. Switch Ionization Technique: If using ESI, switch to APCI or PTR-MS which are better suited for non-polar, volatile compounds. 2. Optimize Source Parameters: For APCI, optimize the corona discharge current, vaporizer temperature, and gas flow rates. For PTR-MS, optimize the drift tube voltage (E/N ratio) to minimize fragmentation.[2][3] 3. Consider Chemical Derivatization: If feasible, derivatize the sample to introduce a more easily ionizable functional group.[1] |
| High Fragmentation, Weak Molecular Ion | Hard Ionization Conditions: Electron Ionization (EI) at 70 eV can cause extensive fragmentation of the this compound molecule. | 1. Use a Softer Ionization Method: Employ PTR-MS or APCI. 2. Optimize PTR-MS Conditions: In PTR-MS, a lower E/N ratio in the drift tube can reduce fragmentation and increase the abundance of the protonated molecular ion (m/z 205).[3] 3. Use Chemical Ionization (CI): If using GC-MS, switch from EI to CI with a suitable reagent gas (e.g., methane or ammonia) to obtain a stronger molecular ion signal. |
| Poor Chromatographic Peak Shape | Improper GC or LC Conditions: Inadequate separation can lead to broad or tailing peaks. | 1. Optimize GC Temperature Program: For GC-MS, ensure the temperature ramp is appropriate for eluting sesquiterpenes. 2. Select the Right Column: Use a column with a suitable stationary phase for terpene analysis (e.g., a non-polar or mid-polar column). 3. Optimize LC Mobile Phase: For LC-APCI-MS, optimize the mobile phase composition and gradient to achieve good peak shape. |
| Inconsistent Quantification Results | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. | 1. Improve Sample Preparation: Use solid-phase microextraction (SPME) or other cleanup techniques to remove interfering matrix components.[4] 2. Use an Internal Standard: A deuterated or structurally similar internal standard can help to correct for variations in ionization and matrix effects. 3. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for Sesquiterpene Analysis
| Ionization Technique | Typical Application | Advantages for Sesquiterpenes | Disadvantages for Sesquiterpenes |
| Electron Ionization (EI) | GC-MS | Provides detailed fragmentation patterns for structural elucidation. | Extensive fragmentation can lead to a weak or absent molecular ion, complicating quantification. |
| Proton Transfer Reaction (PTR-MS) | Direct air analysis, real-time monitoring | High sensitivity, soft ionization leading to a strong protonated molecular ion (m/z 205). Quantitative measurements can be achieved by monitoring major product ions.[3] | Fragmentation can still occur, and isomers cannot be distinguished without prior separation. |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Suitable for less polar compounds, good sensitivity, and compatible with LC for isomer separation. | May still produce some fragmentation. |
| Chemical Ionization (CI) | GC-MS | Softer than EI, produces a more abundant molecular ion or adduct ions. | Sensitivity can be lower than EI for some compounds. |
Table 2: Key Physicochemical Properties of Sesquiterpenes Relevant to MS Analysis
| Property | Typical Value Range for Sesquiterpenes | Implication for MS Analysis |
| Molecular Weight | ~204 g/mol | The target mass for the molecular ion. |
| Ionization Energy | 8 - 9 eV | Lower ionization energy facilitates ionization by techniques like Single Photon Ionization (SPI). |
| Proton Affinity | High | A high proton affinity makes sesquiterpenes good candidates for proton transfer reactions in techniques like PTR-MS. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound using Electron Ionization (EI)
This protocol is a standard method for the analysis of volatile compounds in essential oils.
-
Sample Preparation:
-
Dilute the essential oil sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 100 ppm.
-
Add an internal standard (e.g., n-alkane) for quantification.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 3 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Protocol 2: LC-APCI-MS/MS for Enhanced Sesquiterpene Quantification
This method is suitable for analyzing less volatile terpenes and can be adapted for this compound.[2]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the extract through a 0.22 µm filter.
-
Dilute the sample in the initial mobile phase.
-
-
LC-APCI-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: APCI, positive ion mode.
-
Nebulizer Current: 3 µA.
-
Vaporizer Temperature: 400 °C.
-
Sheath Gas: Nitrogen at 40 arbitrary units.
-
Auxiliary Gas: Nitrogen at 10 arbitrary units.
-
Capillary Temperature: 300 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion.
-
-
Protocol 3: PTR-MS for Real-Time Analysis of this compound
This protocol is ideal for monitoring volatile this compound in real-time.[3]
-
Instrument Setup:
-
Use a Proton Transfer Reaction-Time of Flight Mass Spectrometer (PTR-ToF-MS).
-
Allow the instrument to stabilize according to the manufacturer's instructions.
-
-
PTR-MS Parameters:
-
Drift Tube Voltage: 600 V.
-
Drift Tube Pressure: 2.2 mbar.
-
Drift Tube Temperature: 60 °C.
-
E/N Ratio: Approximately 130 Td (Townsend). This can be lowered to reduce fragmentation.
-
Inlet Flow Rate: 100 sccm.
-
Data Acquisition: Monitor the protonated molecular ion of this compound at m/z 205 and its major fragment ions (e.g., m/z 81, 95, 135, 149).[3]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis for Bergamotene Extraction
Welcome to the technical support center for optimizing enzymatic hydrolysis for bergamotene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my this compound yield lower than expected after enzymatic hydrolysis?
Several factors can contribute to low this compound yields. Consider the following troubleshooting steps:
-
Sub-optimal Enzyme Combination: this compound is typically located within plant cells, which have complex cell walls composed of cellulose, hemicellulose, and pectin. Using a single enzyme may not be sufficient for effective cell wall degradation. A combination of enzymes, such as cellulases, pectinases, and hemicellulases, is often more effective in breaking down these complex structures and improving the release of intracellular compounds.[1][2][3][4]
-
Incorrect Enzyme Concentration: Both insufficient and excessive enzyme concentrations can negatively impact yield. An insufficient amount will result in incomplete hydrolysis, while an excessive amount may not be economically viable and can lead to the production of undesirable byproducts or off-odors.[1] It is crucial to optimize the enzyme concentration for your specific plant material.
-
Non-Optimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.[5][6][7] Deviating from these optima can significantly reduce enzyme efficiency and, consequently, this compound yield. The optimal pH for many enzyme preparations used in plant material hydrolysis is often in the slightly acidic to neutral range.[5] Temperatures that are too high can denature the enzymes, rendering them inactive.[8]
-
Presence of Enzyme Inhibitors: Some plant materials contain natural enzyme inhibitors, such as phenolic compounds or protease inhibitors, which can interfere with the enzymatic hydrolysis process.[9][10][11][12] Pre-treatment steps may be necessary to mitigate the effects of these inhibitors.
-
Inadequate Incubation Time: The duration of the enzymatic treatment is critical. If the incubation time is too short, the enzymes will not have sufficient time to break down the cell walls effectively. Conversely, excessively long incubation times may not significantly increase the yield and could lead to the degradation of the target compound.[8]
2. How do I choose the right enzymes for this compound extraction?
The choice of enzymes depends on the specific composition of the plant material you are using.
-
Primary Enzymes: For disrupting plant cell walls to release terpenes like this compound, a combination of cellulases and pectinases is a good starting point.[2][4][13][14] Cellulases break down cellulose, the main component of the cell wall, while pectinases degrade pectin, which acts as a glue holding the cells together.
-
Accessory Enzymes: Hemicellulases can also be beneficial as they break down hemicellulose, another major component of the cell wall.[4] In some cases, proteases may be used to break down proteins that might entrap the desired compounds.[1]
-
Commercial Blends: Several commercial enzyme preparations contain a mixture of these enzymes and are specifically designed for plant material processing.[2]
3. What are the optimal conditions for enzymatic hydrolysis?
Optimizing the reaction conditions is crucial for maximizing this compound yield. The following table summarizes key parameters and their typical ranges, which should be optimized for each specific application.
| Parameter | Typical Range | Considerations |
| Enzyme Concentration | 0.5% - 2.5% (w/w of substrate) | Start with the manufacturer's recommendation and optimize. Higher concentrations do not always lead to proportionally higher yields.[1] |
| pH | 4.0 - 7.5 | The optimal pH is enzyme-specific. Buffer the reaction mixture to maintain a stable pH.[5][15] |
| Temperature | 40°C - 60°C | Enzyme activity increases with temperature up to an optimum, beyond which denaturation occurs.[7][8] |
| Incubation Time | 1 - 24 hours | Monitor the release of this compound over time to determine the optimal incubation period.[8][14] |
| Substrate-to-Liquid Ratio | 1:3 to 1:10 (w/w) | Sufficient water is necessary for enzyme activity, but excessive water can dilute the product and increase downstream processing costs.[1] |
4. Can pre-treatment of the plant material improve extraction efficiency?
Yes, pre-treatment can significantly enhance the effectiveness of enzymatic hydrolysis.
-
Grinding/Milling: Reducing the particle size of the plant material increases the surface area available for enzymatic attack.[16]
-
Drying: Proper drying of the plant material is important to prevent the growth of microorganisms and to inhibit enzymatic degradation of the target compounds before extraction.[16][17]
-
Blanching: A short heat treatment can deactivate endogenous enzymes that might degrade this compound and can also help to remove some enzyme inhibitors.
5. How can I quantify the this compound content after extraction?
Accurate quantification is essential for process optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for identifying and quantifying volatile compounds like this compound.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., DAD or MS) can also be used, particularly for less volatile terpenes or for analyzing complex mixtures.[19][20][21]
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis for this compound Extraction
-
Material Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.[16] Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Enzyme Solution Preparation: Prepare a solution of your chosen enzyme or enzyme cocktail (e.g., a mixture of cellulase (B1617823) and pectinase) in a buffer with the optimal pH for the enzymes (e.g., citrate (B86180) buffer, pH 4.8).
-
Hydrolysis:
-
Add the powdered plant material to a reaction vessel.
-
Add the enzyme solution at the desired substrate-to-liquid ratio (e.g., 1:5 w/v).
-
Incubate the mixture at the optimal temperature (e.g., 50°C) with constant agitation for the determined optimal time (e.g., 6 hours).
-
-
Enzyme Inactivation: After incubation, heat the mixture (e.g., to 90-100°C for 10-15 minutes) to denature and inactivate the enzymes.
-
Extraction:
-
Cool the mixture.
-
Perform extraction of this compound using a suitable method such as steam distillation or solvent extraction with a non-polar solvent like hexane (B92381) or pentane.[15][22]
-
-
Analysis: Analyze the extracted oil for this compound content using GC-MS.[18]
Visualizations
Below are diagrams to help visualize key processes and relationships in enzymatic hydrolysis for this compound extraction.
Caption: Workflow for enzymatic extraction of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Enzymatic Pretreatment of Plant Cells for Oil Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blimburnseeds.com [blimburnseeds.com]
- 3. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cellulase, Pectinase, and Hemicellulase Effectiveness in Extraction of Phenolic Compounds from Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Inhibitory effects of lignin on enzymatic hydrolysis: The role of lignin chemistry and molecular weight | ORNL [ornl.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tuning of Essential Oil Properties by Enzymatic Treatment: Towards Sustainable Processes for the Generation of New Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic hydrolysis of flavonoids and pectic oligosaccharides from bergamot (Citrus bergamia Risso) peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. rootsciences.com [rootsciences.com]
Preventing isomerization of bergamotene during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of bergamotene during analytical experiments. This compound, a bicyclic sesquiterpene, is susceptible to rearrangement and degradation under thermal stress, which can lead to inaccurate quantification and identification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a sesquiterpene (C₁₅H₂₄) found in the essential oils of many plants, including bergamot, lime, and carrot.[1] It exists as several structural and stereoisomers, such as α-bergamotene and β-bergamotene.[1] The primary analytical challenge stems from its thermal lability. Like many sesquiterpenes, this compound can undergo isomerization or degradation at the high temperatures typically used in standard gas chromatography (GC) injection ports, leading to the formation of artifact peaks and inaccurate analytical results.[2][3]
Q2: What are the primary causes of this compound isomerization during GC analysis?
The primary cause is thermal stress in the heated GC inlet.[2] Standard split/splitless injectors are often set to temperatures of 250 °C or higher to ensure the complete and rapid vaporization of the sample.[4] However, these temperatures can provide the energy needed to induce rearrangements in the chemical structure of thermally sensitive compounds like this compound.[3][5] Additionally, active sites within the GC inlet liner can catalyze degradation, further complicating the analysis.[2]
Q3: How can I tell if this compound is isomerizing during my experiment?
Signs of isomerization or degradation include:
-
The appearance of unexpected or multiple peaks for a single this compound standard.
-
Poor reproducibility of peak areas or ratios between injections.
-
The presence of smaller, degraded compound peaks in the chromatogram.
-
Quantification results that are inconsistent or lower than expected.
Q4: What is the most effective injection technique to prevent thermal degradation?
Cool On-Column (COC) injection is widely regarded as the superior technique for analyzing thermally labile compounds.[5][6][7][8] This method involves injecting the liquid sample directly onto the capillary column at a low temperature, at or below the solvent's boiling point.[9] By avoiding a hot injection port, the sample is not vaporized instantaneously, which minimizes the risk of thermal degradation and sample discrimination.[5][9] The oven temperature is then programmed to ramp up, vaporizing the analytes on the column for separation.
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses common issues encountered during the GC analysis of this compound.
Issue: Appearance of Multiple or Unexpected Peaks
If your chromatogram shows multiple peaks that could be related to this compound isomerization, consider the following solutions.
| Potential Cause | Recommended Solution | Explanation |
| High Injector Temperature | Switch to a Cool On-Column (COC) inlet or a Programmable Temperature Vaporizing (PTV) inlet.[6] If using a split/splitless inlet, systematically lower the temperature (e.g., start at 200 °C and decrease in 20 °C increments) to find the lowest possible temperature that maintains good peak shape.[2] | Reduces thermal stress on the analyte, which is the primary driver of isomerization and degradation.[3][5] |
| Active Sites in Inlet Liner | Use a deactivated inlet liner. Test liners both with and without glass wool, as wool can sometimes introduce activity.[2] | Deactivated surfaces minimize catalytic sites that can promote the breakdown of sensitive compounds.[2] |
| Suboptimal Oven Program | Lower the initial oven temperature to improve the focusing of early eluting peaks. Use a slower temperature ramp rate (e.g., 5-10 °C/min) to improve the separation of closely related isomers. | A less aggressive temperature program can prevent on-column degradation and improve the resolution between different isomers. |
| Incorrect Column Choice | Utilize a GC column with a different stationary phase chemistry to alter selectivity for the target isomers. | Different stationary phases provide different interaction mechanisms, which can resolve isomers that co-elute on a standard non-polar column.[2] |
Experimental Protocols
Protocol: Analysis of this compound using Cool On-Column (COC) GC-MS
This protocol provides a starting point for the analysis of this compound while minimizing the risk of thermal degradation.
1. Sample Preparation:
-
Prepare this compound standards and samples in a suitable, high-purity solvent (e.g., hexane (B92381) or ethyl acetate).
-
Ensure the final concentration is appropriate for the detector's sensitivity.
-
Transfer the sample to an autosampler vial.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a Cool On-Column (COC) inlet.[5]
-
Mass Spectrometer: Agilent 5977B MS (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar low-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. COC Inlet and Oven Program:
-
Inlet Mode: Cool On-Column.
-
Initial Inlet Temperature: Set to track the oven temperature ("Track Oven" mode).[5][9]
-
Initial Oven Temperature: 40 °C (hold for 2 minutes). This should be at or below the boiling point of the solvent.
-
Oven Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
4. Injection:
-
Injection Volume: 1 µL.
-
Syringe: Use a syringe with a needle appropriate for on-column injection (e.g., a tapered needle for columns <0.53 mm ID).[6]
-
Procedure: The sample is injected directly into the retention gap or the front of the analytical column while the inlet and oven are cool.[9]
5. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows for preventing this compound isomerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
- 9. ecs.umass.edu [ecs.umass.edu]
Technical Support Center: Optimal Separation of Bergamotene Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chromatographic columns for the separation of bergamotene isomers. Bergamotenes, as sesquiterpenes, exist as structural isomers (α- and β-bergamotene) and stereoisomers (cis- and trans-), presenting a significant analytical challenge due to their similar physicochemical properties.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful separation.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound isomers I need to separate?
A1: The primary isomers of this compound are the structural isomers α-bergamotene and β-bergamotene. Both of these can also exist as stereoisomers, most commonly the cis and trans isomers (also referred to as endo- and exo-isomers).[1] Therefore, a typical analysis may require the separation of at least four main isomers: cis-α-bergamotene, trans-α-bergamotene, cis-β-bergamotene, and trans-β-bergamotene. Furthermore, these isomers can exist as enantiomers, which are non-superimposable mirror images.
Q2: Which chromatographic technique is best for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be employed for the separation of terpene isomers. Gas chromatography is generally preferred for volatile and semi-volatile compounds like bergamotenes and is widely used for the analysis of essential oils.[3] For the separation of enantiomers, chiral GC is the method of choice.[4][5] HPLC, particularly reversed-phase HPLC, is also a powerful technique for separating sesquiterpene isomers and can be advantageous for less volatile or thermally labile compounds.[6]
Q3: What is the most critical factor in selecting a column for this compound isomer separation?
A3: The most critical factor is the choice of the stationary phase, as it dictates the selectivity of the separation.[2] For separating enantiomers, a chiral stationary phase is essential. For separating structural and geometric isomers, the polarity of the stationary phase plays a key role in achieving resolution.
Q4: Do I always need a chiral column to separate this compound isomers?
A4: A chiral column is only necessary if you need to separate the enantiomers of a specific this compound isomer. For separating structural isomers (α- vs. β-) or diastereomers (cis- vs. trans-), an achiral column with appropriate selectivity is often sufficient.[4] A common workflow involves initial analysis on a standard, non-polar column to separate the main isomeric groups, followed by analysis on a chiral column to determine the enantiomeric distribution.[4]
Column Selection and Data
Gas Chromatography (GC) Columns
For the GC analysis of this compound isomers, the choice of column depends on the specific separation goal.
Achiral Columns: Standard non-polar or mid-polar columns are effective for separating structural and geometric isomers.
| Stationary Phase | Typical Application | Advantages | Limitations |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS) | General-purpose separation of sesquiterpene isomers.[4][7] | Robust, versatile, and provides good separation based on boiling point differences. | May not resolve closely related isomers or enantiomers.[2] |
| Polyethylene Glycol (Wax-type) | Separation of more polar sesquiterpenes. | Offers different selectivity compared to non-polar phases, which can help resolve co-eluting peaks.[2] | Not ideal for the non-polar this compound hydrocarbons. |
Quantitative Data: Kovats Retention Indices for trans-α-Bergamotene on Non-Polar Columns
The following table presents Kovats retention indices for trans-α-bergamotene on various non-polar GC columns, providing a reference for expected elution behavior.
| Column Type | Active Phase | Kovats Index (I) | Reference |
| Capillary | HP-5MS | 1438 | [7] |
| Capillary | DB-5 | 1438 | [7] |
| Capillary | BP-1 | 1432 | [7] |
| Capillary | EC-1 | 1431 | [7] |
Chiral Columns: Cyclodextrin-based chiral stationary phases (CSPs) are the industry standard for the enantioselective analysis of terpenes.
| Stationary Phase | Typical Application | Advantages |
| Derivatized β-Cyclodextrin (e.g., Rt-βDEXsm, b-DEX sm) | Enantiomeric separation of terpene hydrocarbons, including this compound.[4][8] | High enantioselectivity for a wide range of chiral terpenes. |
| Derivatized γ-Cyclodextrin | Enantiomeric separation of a broad range of chiral compounds. | Can offer different selectivity compared to β-cyclodextrin phases.[9] |
High-Performance Liquid Chromatography (HPLC) Columns
Reversed-phase HPLC is a common approach for the separation of sesquiterpene isomers.
| Stationary Phase | Typical Application | Mobile Phase Considerations | Advantages |
| C18 (Octadecylsilane) | Initial method development for sesquiterpene isomer separation.[6] | Acetonitrile (B52724)/water or Methanol/water gradients. Addition of 0.1% formic or acetic acid can improve peak shape.[6] | Widely available and well-characterized. |
| Phenyl-Hexyl | Separation of aromatic and structurally similar isomers where C18 fails.[10] | Methanol is often preferred over acetonitrile to enhance π-π interactions. | Offers alternative selectivity based on π-π interactions, which can be beneficial for separating isomers.[11] |
| Chiral Stationary Phases (e.g., polysaccharide-based) | Enantiomeric separation of chiral sesquiterpenes. | Normal-phase or reversed-phase modes can be used depending on the column and analytes. | Enables the separation and quantification of enantiomers. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers on a Non-Polar Column
This protocol is suitable for the general separation of structural and geometric isomers of this compound.
-
Column: DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.[7]
-
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-350 amu.
-
Protocol 2: Chiral GC-FID Analysis of this compound Enantiomers
This protocol is designed for the enantioselective separation of this compound isomers.
-
Column: Rt-βDEXsm (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.[12]
-
Injector Temperature: 220 °C.
-
Injection Mode: Split (adjust split ratio to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp at 2 °C/min to 230 °C.
-
Hold at 230 °C for 3 minutes.[8]
-
-
FID Detector:
-
Temperature: 250 °C.
-
Hydrogen flow: 40 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
Protocol 3: RP-HPLC-UV Separation of this compound Isomers
This protocol provides a starting point for the separation of this compound isomers using reversed-phase HPLC.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Diode Array Detector (DAD) at 210 nm.[6]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of this compound Isomers
-
Question: My α- and β-bergamotene isomers are not separating on my standard non-polar GC column. What should I do?
-
Answer:
-
Optimize the Temperature Program: A slower temperature ramp (e.g., 1-2 °C/min) can improve the separation of closely eluting compounds.[12]
-
Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can enhance resolution.
-
Change Carrier Gas Linear Velocity: Ensure your carrier gas flow rate is optimized for maximum efficiency. For chiral separations, a higher linear velocity (around 80 cm/sec for hydrogen) is often recommended.[12]
-
Switch to a Different Stationary Phase: If optimization of the current method fails, consider a column with a different selectivity. For GC, a mid-polar column might provide the necessary change in elution order. For HPLC, switching from a C18 to a phenyl-hexyl column can alter selectivity due to different retention mechanisms (hydrophobic vs. π-π interactions).[10]
-
Issue 2: Peak Tailing
-
Question: I am observing significant peak tailing for my this compound isomers in both GC and HPLC. What could be the cause and how can I fix it?
-
Answer:
-
In GC:
-
Active Sites in the Inlet or Column: Sesquiterpenes can interact with active sites in the GC system. Ensure you are using a deactivated inlet liner and a high-quality, inert column. If necessary, trim the first few centimeters of the column from the inlet side.
-
Column Contamination: Contaminants at the head of the column can cause peak tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
-
-
In HPLC:
-
Silanol (B1196071) Interactions: On silica-based reversed-phase columns (like C18), acidic silanol groups can interact with analytes, causing tailing. Adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
-
-
Issue 3: Irreproducible Retention Times
-
Question: My retention times for the this compound isomers are shifting between runs. How can I improve reproducibility?
-
Answer:
-
Check for Leaks: Leaks in the GC or HPLC system are a common cause of retention time variability. Perform a thorough leak check of all fittings and connections.
-
Ensure Stable Temperature Control: Verify that the GC oven or HPLC column compartment is maintaining a stable and accurate temperature.
-
Check Flow Rate Stability: In GC, ensure the carrier gas flow is constant. In HPLC, check the pump for any signs of malfunction and ensure the mobile phase is properly degassed.
-
Sufficient Equilibration Time: For gradient HPLC methods, ensure the column is adequately re-equilibrated to the initial conditions between injections.
-
Visualization of the Column Selection Workflow
Caption: A logical workflow for selecting the optimal chromatography column.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-α-Bergamotene [webbook.nist.gov]
- 8. gcms.cz [gcms.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Reducing baseline noise in bergamotene chromatograms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with baseline noise in bergamotene chromatograms.
Troubleshooting Guide
This guide provides solutions to specific baseline noise issues you may encounter during your experiments.
My chromatogram shows a drifting baseline. What could be the cause and how can I fix it?
A drifting baseline, which is a steady increase or decrease in the baseline signal, can be caused by several factors.[1][2] A common cause is a change in the gas flow or temperature settings without allowing the system to properly equilibrate.[2] If you are operating in constant pressure mode, the carrier gas velocity can decrease as the oven temperature increases, leading to a change in detector response.[3]
Contamination of the stationary phase or damage to the column can also result in an upward drift during a run.[1] To troubleshoot a drifting baseline, consider the following:
-
System Equilibration: Ensure that your GC system has had sufficient time to stabilize after any changes in temperature or flow rates before starting a run.[2]
-
Carrier Gas Flow Mode: If you are running a temperature program, using a constant flow mode for your carrier gas can help maintain a stable baseline.[3]
-
Column Conditioning: Properly conditioning the column can eliminate downward drift.[1]
-
Contamination: If you suspect contamination, baking out the column may help. If the stationary phase is damaged, the column will need to be replaced.[1][4]
I am observing random spikes in my baseline. What is the source of this noise?
Spikes in the baseline are typically sharp, random peaks that are not related to your analytes.[1] These are often caused by electrical disturbances from other equipment in the laboratory or by particles passing through the detector.[1] Loose electrical connections or oxidized contacts can also be a source of spiking.[1]
To address baseline spiking:
-
Identify and Eliminate Electrical Interference: Try to identify any equipment in the lab that may be causing electrical disturbances and switch it off if possible.[1]
-
Check Electrical Connections: Ensure all electrical connections to the GC are secure and check for any signs of oxidation on the contacts.[1]
-
Detector Maintenance: Particulate matter passing through the detector can cause spikes. Regular detector cleaning can help mitigate this issue.[5]
My baseline is excessively noisy with small, continuous spikes. How can I reduce this?
A noisy baseline is characterized by continuous, small fluctuations.[1] This can be caused by a variety of factors, including:
-
Contaminated Gases: Impurities in the carrier or detector gases are a common source of baseline noise.[1][6]
-
Improper Column Installation: If the column is inserted too far into the detector, it can cause excessive noise.[1][7]
-
Incorrect Detector Gas Flow Rates: Incorrect flow rates for detector gases can lead to a noisy baseline.[7][8]
-
Detector Contamination: A gradual increase in baseline noise over time often points to a contaminated detector.[7]
Here is a step-by-step approach to troubleshooting a noisy baseline:
-
Check Gas Purity: Ensure you are using high-purity carrier and detector gases. Change the gas cylinders if you suspect contamination.[7]
-
Verify Column Installation: Check that the column is installed correctly in the detector according to the manufacturer's instructions.[7]
-
Optimize Detector Gas Flow Rates: Verify and adjust the detector gas flow rates to the recommended values.[7]
-
Clean the Detector: If the noise has increased over time, the detector may need to be cleaned.[7]
Frequently Asked Questions (FAQs)
Q1: What is column bleed and how does it contribute to baseline noise?
Column bleed is the natural degradation of the stationary phase of the GC column, which releases small molecules that are detected as a rising baseline, especially at higher temperatures.[1][9] This can increase baseline noise and reduce the sensitivity of your analysis.[10] Factors that can accelerate column bleed include excessive temperatures, exposure to oxygen, and the presence of aggressive chemicals in the sample.[9]
To minimize column bleed:
-
Operate the column within its recommended temperature range.[10]
-
Use high-purity carrier gas and install an oxygen trap.[9]
-
Ensure your GC system is leak-free.[9]
-
Use low-bleed columns specifically designed for mass spectrometry if applicable.[11]
Q2: How often should I perform inlet maintenance to prevent baseline noise?
The frequency of inlet maintenance depends on the number of samples analyzed and the cleanliness of those samples.[12] For labs with high sample throughput or those analyzing complex matrices, more frequent maintenance is necessary.[7] A good starting point is to inspect the inlet liner daily and replace it as needed.[13] The septum should be replaced regularly, for instance, after every 100 injections or daily for heavily used instruments, to prevent leaks and contamination from septum particles.[13]
Q3: Can my sample preparation method affect the baseline noise?
Yes, your sample preparation can significantly impact baseline noise. Injecting "dirty" samples with non-volatile residues can contaminate the inlet liner and the front of the column, leading to a noisy and drifting baseline.[14] It is crucial to use appropriate sample cleanup techniques to remove matrix components that are not of interest. For sesquiterpenes like this compound, which can be thermally sensitive, it's also important to use a deactivated inlet liner to prevent degradation in the hot inlet, which can create artifact peaks and baseline disturbances.[14]
Q4: What are "ghost peaks" and how are they different from baseline noise?
Ghost peaks are unexpected peaks in a chromatogram that are not present in the sample. They are typically caused by contamination in the system, such as carryover from a previous injection, contaminants in the mobile phase, or column bleed.[15] Unlike random baseline noise, ghost peaks often appear at consistent retention times in subsequent runs. To troubleshoot ghost peaks, running a blank injection (injecting only the solvent) can help determine if the contamination is coming from the system or the mobile phase.[15]
Experimental Protocols
Protocol 1: GC Inlet Liner Cleaning
A clean inlet liner is crucial for preventing sample degradation and reducing baseline noise. While replacing the liner is often the best practice, cleaning can be performed as follows:
Materials:
-
Methylene (B1212753) chloride
-
Acetone
-
Methanol
-
38-caliber brass gun barrel cleaning brush
-
Glass transfer pipettes
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Cool down the GC inlet and oven.[10]
-
Turn off the inlet flow.[10]
-
Carefully remove the septum nut, septum, and then the inlet liner.[16]
-
Using a brush dipped in methylene chloride, scrub the inside of the liner. Do not twist the brush.[10]
-
Rinse the liner with methylene chloride using a glass pipette.[10]
-
Repeat the scrubbing and rinsing steps with acetone, followed by methanol.[10]
-
Allow the liner to dry completely before reinstalling. It is important to note that cleaning may not always restore the liner to its original inertness, and replacement is often a more reliable solution.[15]
Protocol 2: GC Column Conditioning
Proper column conditioning is essential for new columns and for columns that have been stored for an extended period to remove any volatile contaminants and stabilize the stationary phase.
Procedure:
-
Install the column in the injector but leave the detector end disconnected.
-
Set the carrier gas flow to the typical operating rate.
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any air.
-
Program the oven to ramp up to the column's maximum isothermal temperature limit, or 20°C above your highest analytical temperature, whichever is lower.[4]
-
Hold at this temperature for 1-2 hours.
-
Cool down the oven.
-
Connect the column to the detector and perform a blank run to confirm a stable baseline.
Quantitative Data Summary
While specific quantitative improvements in baseline noise can vary greatly depending on the instrument, column, and nature of the contamination, the following table summarizes the expected qualitative impact of various troubleshooting actions.
| Action | Expected Impact on Baseline Noise | Typical Observation |
| Replace Septum | Reduction in sharp spikes and rolling baseline | Cleaner baseline, especially at the beginning of the chromatogram. |
| Replace Inlet Liner | Reduction in broad "hump" peaks and baseline drift | Improved peak shape for active compounds and a more stable baseline. |
| Column Conditioning | Reduction in baseline drift and random peaks | A flatter, more consistent baseline, particularly during temperature programming. |
| Leak Repair | Significant reduction in baseline noise and drift | A dramatic improvement in overall baseline stability and reduced column bleed.[5] |
| Use High-Purity Gas | Lower overall baseline noise level | A quieter baseline with a better signal-to-noise ratio.[6] |
Visualizations
Caption: A systematic workflow for troubleshooting high baseline noise.
Caption: Decision tree for addressing column-related baseline issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. glsciences.eu [glsciences.eu]
- 7. youtube.com [youtube.com]
- 8. gcms.cz [gcms.cz]
- 9. labcompare.com [labcompare.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. barefut.com [barefut.com]
- 14. benchchem.com [benchchem.com]
- 15. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 16. m.youtube.com [m.youtube.com]
Calibrating for Bergamotene Quantification with Complex Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during the quantification of bergamotene in complex matrices. The following question-and-answer format directly tackles specific issues to guide you through successful experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in complex matrices like plant extracts or essential oils?
A1: The primary challenges include:
-
Matrix Effects: Complex matrices contain numerous compounds that can interfere with the analytical signal of this compound, leading to either suppression or enhancement of the signal.[1][2][3] This can result in inaccurate quantification.
-
Co-elution: this compound is often present with isomers and other terpenes that have similar chemical properties and boiling points.[1][4] This can lead to overlapping peaks in chromatographic analysis, making accurate integration and quantification difficult.
-
Analyte Loss: Due to its volatility, this compound can be lost during sample preparation, storage, and handling, especially when exposed to heat.[1][4]
-
Thermal Degradation: Higher boiling point terpenes can degrade in a hot gas chromatography (GC) inlet, leading to lower recovery and inaccurate results.[1]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound in essential oils and other complex mixtures.[5][6] GC provides the necessary separation of this compound from other components, while MS allows for precise identification and quantification based on its unique mass spectrum.[5] For highly complex samples, two-dimensional gas chromatography (GCxGC) can offer enhanced separation.[1]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation:
-
Headspace Analysis (HS-GC-MS): This technique is highly effective as it only introduces volatile and semi-volatile compounds into the GC system, leaving non-volatile matrix components behind.[1]
-
Solid-Phase Microextraction (SPME): SPME is another clean-up technique where analytes are adsorbed onto a fiber, which is then desorbed into the GC inlet, minimizing the introduction of matrix components.[4]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
-
-
Internal Standard: Using a suitable internal standard is crucial to correct for variations in injection volume and potential matrix effects.[1][7]
-
Chromatographic Separation: Optimizing the GC method to achieve good separation between this compound and matrix components is essential.
Q4: What is a suitable internal standard for this compound quantification by GC-MS?
A4: An ideal internal standard should have similar chemical and physical properties to this compound but not be present in the sample. For terpene analysis, n-tridecane is a commonly used internal standard because it is not typically found in samples and elutes in the middle of the chromatogram.[1][8] Naphthalene-d8 has also been used as an internal standard.[9]
Q5: How should I prepare my calibration standards for accurate quantification?
A5: Prepare a stock solution of a this compound standard in a suitable solvent (e.g., methanol (B129727) or hexane).[8][10] From this stock solution, create a series of calibration standards by serial dilution to cover the expected concentration range of this compound in your samples.[10] It is highly recommended to prepare matrix-matched calibration standards by spiking a blank matrix (a sample of the same type that does not contain this compound) with the calibration standards. This helps to compensate for matrix effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; improper injection technique. | Deactivate the GC inlet liner with silylation; use a fresh, high-quality column; optimize injection speed and volume. |
| Low Recovery of this compound | Analyte loss during sample preparation; thermal degradation in the GC inlet; inefficient extraction. | Minimize heat exposure during sample preparation by keeping samples chilled.[1][4] Optimize the GC inlet temperature to the minimum required for volatilization.[1] Evaluate different extraction solvents to ensure efficient extraction.[1] |
| Inconsistent Results/Poor Reproducibility | Variation in injection volume; unstable instrument conditions; sample degradation. | Use an internal standard to correct for injection volume variations.[1] Ensure the GC-MS system is properly maintained and stabilized. Check for leaks.[1] Store samples and standards properly (e.g., at low temperatures, protected from light) to prevent degradation.[4][11] |
| Co-eluting Peaks | Insufficient chromatographic separation. | Optimize the GC temperature program (e.g., use a slower ramp rate).[1] Select a GC column with a different stationary phase to improve separation.[1] Utilize mass spectrometry deconvolution or selected ion monitoring (SIM) mode to quantify co-eluting peaks based on their unique mass fragments.[1][4] |
| Signal Suppression or Enhancement | Presence of interfering compounds in the matrix. | Employ sample cleanup techniques like headspace, SPME, or liquid-liquid extraction.[1][4] Use matrix-matched calibration standards.[3] Dilute the sample extract to reduce the concentration of matrix components.[3] |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid Extraction for GC-MS Analysis
This protocol describes a general method for extracting this compound from plant material.
Materials:
-
Dried and powdered plant material
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., n-tridecane) solution (100 µg/mL in extraction solvent)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
-
GC vials
Procedure:
-
Weighing: Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Internal Standard Addition: Add a known volume (e.g., 100 µL) of the internal standard solution to the sample.
-
Extraction: Add 10 mL of the extraction solvent (hexane or ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Sonication (Optional): Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[10]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[10]
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the extract through a 0.2 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
This protocol provides typical GC-MS conditions for this compound analysis. Instrument parameters should be optimized for your specific application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. For this compound (C15H24, MW: 204.35), characteristic ions can be monitored.[12]
Quantitative Data Summary
The following tables provide examples of calibration data and method validation parameters that should be established during method development.
Table 1: Example Calibration Curve for this compound
| Calibration Level | Concentration (µg/mL) | Peak Area Ratio (this compound/Internal Standard) |
| 1 | 0.5 | 0.125 |
| 2 | 1.0 | 0.252 |
| 3 | 5.0 | 1.260 |
| 4 | 10.0 | 2.515 |
| 5 | 25.0 | 6.280 |
| 6 | 50.0 | 12.550 |
| Linearity (R²) | >0.995 |
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (%) | 80 - 120% | 95.5% |
| Precision (%RSD) | < 15% | 6.8% |
| Limit of Quantification (LOQ) (µg/mL) | Method dependent | 0.1 |
| Recovery (%) | 70 - 130% | 88.2% |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. cannabismasters.eu [cannabismasters.eu]
- 6. azom.com [azom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ncasi.org [ncasi.org]
- 9. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the stability of the β-carotene and xylan complexes under different environmental and long-term conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trans-α-Bergamotene [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Bergamotene: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of volatile isoprenoids, the accurate quantification of specific sesquiterpenes like bergamotene is crucial for quality control, bioactivity studies, and product formulation. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile analysis, with High-Performance Liquid Chromatography (HPLC), a viable alternative, for the quantification of this compound. The information presented is supported by a summary of performance data from validated methods for similar sesquiterpenes and detailed experimental protocols.
At a Glance: GC-MS vs. HPLC for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored for the analysis of volatile and semi-volatile compounds such as this compound due to its high separation efficiency and sensitive detection capabilities.[1] The mass spectrometer provides detailed structural information, aiding in confident peak identification. High-Performance Liquid Chromatography (HPLC), while historically used for non-volatile or thermally sensitive compounds, can also be adapted for terpene analysis, particularly when simultaneous analysis of a wide range of compounds with varying volatilities is required.[1][2]
The choice between GC-MS and HPLC is contingent on several factors, including the sample matrix, the desired sensitivity, the specific isomers of this compound being targeted, and the availability of instrumentation.
Quantitative Performance Comparison
The following tables summarize typical validation parameters for GC-MS and HPLC methods for the quantification of sesquiterpenes, which can be considered representative for a validated this compound quantification method.
Table 1: Typical Validation Parameters for GC-MS Quantification of Sesquiterpenes
| Parameter | Typical Performance | Source |
| Linearity (R²) | ≥ 0.998 | [3] |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.15 µg/L | [2] |
| Accuracy (Recovery) | 80.23–115.41% | [3] |
| Precision (RSD) | ≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day) | [3] |
Table 2: Typical Validation Parameters for HPLC-UV Quantification of Sesquiterpenes
| Parameter | Typical Performance | Source |
| Linearity (R²) | > 0.999 | [2] |
| Accuracy (Recovery) | 96.48%–102.11% | [2] |
| Precision (RSD) | < 2% | [2] |
| Repeatability (RSD) | < 3% | [2] |
| Stability (RSD) | < 3% | [2] |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable quantitative results. Below are representative protocols for the quantification of sesquiterpenes using GC-MS and HPLC.
GC-MS Method for this compound Quantification
1. Sample Preparation (Solvent Extraction from Plant Material)
-
Weigh approximately 100-200 mg of homogenized and dried plant material into a centrifuge tube.
-
Add a suitable organic solvent such as hexane (B92381) or pentane, along with an internal standard (e.g., n-tridecane).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant to a GC vial for analysis.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A or equivalent.[1]
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for terpene analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injection Mode: Split or splitless, depending on the expected concentration of this compound.
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 190 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity. Key ions for this compound would be selected for monitoring.
HPLC Method for this compound Quantification
1. Sample Preparation (Solvent Extraction)
-
Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a suitable solvent like ethanol (B145695) or acetone.
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[1]
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute the sesquiterpenes. A starting point could be 20% B, increasing to 80% B over 30 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210-220 nm) would be required, which may result in lower sensitivity and more interference from the sample matrix.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams outline the experimental workflow and the key principles differentiating GC-MS and HPLC.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful analytical techniques that can be applied to the quantification of this compound.
GC-MS is generally the superior and recommended method for dedicated this compound analysis. Its key advantages include high sensitivity, excellent separation of isomers, and the rich structural information provided by mass spectrometry, which allows for unambiguous identification.
HPLC can be a viable alternative in specific scenarios. For instance, if simultaneous quantification of this compound alongside non-volatile compounds (like certain cannabinoids or flavonoids) is required, a single HPLC method could streamline the laboratory workflow. However, the primary limitation for quantifying non-chromophoric terpenes like this compound with HPLC-UV is the potential for low sensitivity and interference from co-eluting matrix components. The use of a mass spectrometer as a detector (HPLC-MS) would significantly improve selectivity and sensitivity, making it a more comparable technique to GC-MS.
Ultimately, the selection of the analytical technique should be based on the specific research objectives, the complexity of the sample matrix, and the instrumentation available. For accurate and sensitive quantification of this compound, a validated GC-MS method is the most robust and reliable approach.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bergamotene Content in Different Citrus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bergamotene content in various citrus species, compiled from scientific literature. Bergamotenes are bicyclic sesquiterpenes found in the essential oils of numerous plants and are recognized for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This document aims to serve as a valuable resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and relevant biochemical pathways.
Quantitative Analysis of this compound Content
The concentration of this compound, including its various isomers such as α- and β-bergamotene, can differ significantly among citrus species and even between different varieties and extraction methods. The following table summarizes the reported this compound content in the essential oils of several citrus species.
| Citrus Species | Cultivar/Variety | Plant Part | Extraction Method | α-Bergamotene (%) | β-Bergamotene (%) | Reference |
| Citrus bergamia (Bergamot) | Risso | Peel | Hydrodistillation | 0.34 (trans-α: 0.32, cis-α: 0.02) | - | [2] |
| Citrus bergamia (Bergamot) | Fantastico & Femminello | Peel | Not Specified | Present | Present | [3] |
| Citrus sinensis (Sweet Orange) | Not Specified | Peel | Clevenger-type apparatus | 2.7 | - | [4] |
| Citrus aurantifolia (Lime) | Not Specified | Ripe Fruits | Not Specified | Present | Present | [5] |
| Citrus medica (Citron) | Not Specified | Not Specified | Not Specified | Present | - | [6] |
| Fortunella spp. (Kumquat) | Not Specified | Not Specified | Not Specified | Present | - | [6] |
Note: The absence of a value indicates that the data was not reported in the cited study. The presence of different isomers is noted where specified in the source.
Experimental Protocols
The quantification of this compound and other volatile compounds in citrus essential oils is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized protocol based on methodologies described in the literature.[2][7]
Essential Oil Extraction: Hydrodistillation
-
Sample Preparation: Fresh peels of the citrus fruit are collected and, if necessary, cut into small pieces to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through a condenser.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as methanol (B129727) or hexane, to an appropriate concentration for GC-MS analysis.
-
GC System: An Agilent 6890 or similar gas chromatograph equipped with a capillary column (e.g., HP-1 or HP-Innowax) is used for separation.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 ml/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initially held at 60 °C for a few minutes, then ramped up to a final temperature of around 245-250 °C at a rate of 2-4 °C/min.
-
Split Ratio: A split injection is typically used with a ratio of 1:100.
-
-
MS System: The gas chromatograph is coupled to a mass spectrometer (e.g., Agilent 5890).
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scanned over a suitable m/z range (e.g., 40-500 amu).
-
-
Component Identification: The individual components are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the GC peak areas without the use of correction factors.
Visualizing Key Processes
To better understand the biosynthesis of this compound and the experimental procedures for its analysis, the following diagrams are provided.
Caption: Biosynthesis pathway of bergamotenes from farnesyl pyrophosphate.
References
- 1. Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Variability, Nutraceutical Value, and Food-Industry and Cosmetic Applications of Citrus Plants: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Antimicrobial Efficacy of Bergamotene Isomers
For Researchers, Scientists, and Drug Development Professionals
Bergamotene, a bicyclic sesquiterpene hydrocarbon, exists in various isomeric forms, primarily as α- and β-bergamotene, each with stereoisomers (cis/trans or endo/exo). While the antimicrobial properties of essential oils containing this compound are recognized, a comprehensive comparative analysis of the efficacy of individual isomers is not yet well-established in publicly available literature. This guide synthesizes the available data on the antimicrobial activity of this compound isomers, outlines standard experimental protocols for their evaluation, and visualizes key experimental and biological pathways.
Data Presentation: Antimicrobial Activity of this compound Isomers
Direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of various this compound isomers against a standardized panel of microbes are scarce. However, isolated data points provide initial insights into their potential antimicrobial activity. The following table summarizes the currently available data. Further research is critically needed to populate a more comprehensive comparative dataset.
| Isomer | Microorganism | Method | Result | Reference |
| α-cis-Bergamotene | Staphylococcus aureus | Agar (B569324) disk diffusion | Inhibition zone = 23 mm | (Senatore et al., 2003) |
| α-Bergamotene | Staphylococcus spp. | Not specified for pure compound | Present in an essential oil with anti-Staphylococcus activity | [1] |
| β-Bergamotene | Not available | Not available | Not available | |
| endo-α-Bergamotene | Not available | Not available | Not available | |
| exo-α-Bergamotene | Not available | Not available | Not available |
Note: The lack of extensive, directly comparable data highlights a significant research gap in understanding the specific antimicrobial contributions of individual this compound isomers.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial efficacy of lipophilic compounds like this compound isomers.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[2][3]
a. Preparation of this compound Isomer Stock Solutions:
-
Due to their lipophilic nature, this compound isomers should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution.
-
The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).
b. Inoculum Preparation:
-
A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).
c. Assay Procedure:
-
In a 96-well microtiter plate, serial two-fold dilutions of the this compound isomer stock solution are prepared in the appropriate broth medium.
-
Each well is then inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (broth with inoculum, no isomer), a negative control (broth only), and a solvent control (broth with inoculum and the maximum concentration of the solvent used).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the this compound isomer at which no visible growth (turbidity) is observed.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity based on the size of the inhibition zone.
a. Inoculum Preparation:
-
A standardized microbial suspension is prepared as described for the broth microdilution method.
-
The suspension is uniformly spread onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar) using a sterile swab.
b. Disk Preparation and Application:
-
Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the this compound isomer solution.
-
The solvent is allowed to evaporate completely before placing the disks on the inoculated agar surface.
-
A control disk impregnated with the solvent only is also included.
c. Incubation and Measurement:
-
The plates are incubated under suitable conditions.
-
The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for sesquiterpenes and a typical experimental workflow for assessing antimicrobial efficacy.
Caption: Proposed mechanism of antimicrobial action for sesquiterpenes like this compound.
Caption: Experimental workflow for the broth microdilution method.
References
- 1. Chemical Composition and Antimicrobial Activity of Selected Essential Oils against Staphylococcus spp. Isolated from Human Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrus bergamia: Kinetics of Antimicrobial Activity on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Bergamotene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of specific isomers such as α- and β-bergamotene is critical. These sesquiterpenes are significant components of various essential oils and are investigated for their aromatic properties and potential biological activities. The choice of analytical methodology is paramount for reliable quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of bergamotene, supported by representative experimental data.
At a Glance: HPLC vs. GC-MS for this compound Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust analytical techniques, each with inherent advantages and disadvantages for the analysis of semi-volatile sesquiterpenes like this compound. GC-MS is generally the more conventional and widely used method for volatile and semi-volatile compounds in essential oils due to its high resolution and the structural information provided by mass spectrometry. HPLC is a viable alternative, particularly when analyzing less volatile compounds or when derivatization is to be avoided.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection. |
| Derivatization | Not typically required for this compound. | Not required for this compound due to its volatility. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be comparable, though sample cleanup may be more critical. |
| Instrumentation Cost | Moderate to high. | High. |
| Ease of Use | Relatively straightforward operation. | More complex, requiring expertise in mass spectral data interpretation. |
| Selectivity | Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Excellent, with mass spectrometry providing definitive identification. |
| Sensitivity | Generally lower than GC-MS unless coupled with a mass spectrometer. | High, especially with Selected Ion Monitoring (SIM). |
Data Presentation: A Comparative Summary
| Validation Parameter | HPLC (Representative Values for Sesquiterpenes) | GC-MS (Representative Values for Sesquiterpenes) |
| Linearity (r²) | > 0.998[2][3] | > 0.99[7][9] |
| Accuracy (% Recovery) | 74 - 90%[2][3] | 89 - 111%[7][9] |
| Precision (%RSD) | < 10%[2][3] | < 10%[6][9] |
| Limit of Detection (LOD) | 2.00 - 6.79 µg/mL[2][3] | 0.25 - 0.3 µg/mL[7][9] |
| Limit of Quantification (LOQ) | 6.00 - 20.40 µg/mL[2][3] | 0.75 - 1.0 µg/mL[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for the analysis of sesquiterpenes.[2][3]
-
Sample Preparation:
-
Accurately weigh the essential oil sample and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Mass Spectrometer for enhanced selectivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the this compound isomers by comparing their retention times with that of a reference standard.
-
Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on commonly employed methods for the analysis of terpenes in essential oils.[7][10][11]
-
Sample Preparation:
-
Dilute the essential oil sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
An internal standard (e.g., n-tridecane) can be added for improved quantitative accuracy.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 5 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify this compound isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
-
For quantification, use the total ion chromatogram (TIC) or selected ion monitoring (SIM) for higher sensitivity. Construct a calibration curve with reference standards.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Chemical structures of α- and β-bergamotene isomers.
Conclusion
Both HPLC and GC-MS are suitable for the analysis of this compound. GC-MS is the more established and sensitive technique for volatile compounds and provides definitive identification through mass spectral data. It is the recommended method for comprehensive profiling and low-level detection. HPLC offers a simpler sample preparation workflow and can be advantageous when analyzing this compound in conjunction with non-volatile compounds. The choice between the two methods will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the overall analytical workflow of the laboratory. For robust and reliable data, cross-validation of results between the two techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Preparation and Purity Assessment of a Bergamotene Analytical Standard
For researchers, scientists, and professionals in drug development, the availability of high-purity analytical standards is paramount for accurate quantification and identification of compounds of interest. This guide provides a comprehensive comparison of an in-house prepared bergamotene analytical standard versus a commercially available certified reference material. We will delve into the preparation methodologies, purity assessment techniques, and present supporting experimental data to aid in the selection of the most suitable standard for your research needs.
Preparation of a this compound Analytical Standard
This compound is a sesquiterpene found in various essential oils, most notably bergamot oil.[1][2] The preparation of an in-house analytical standard involves the extraction and subsequent purification of this compound from a natural source.
Experimental Protocol: Isolation and Purification
A common method for isolating this compound involves a multi-step process beginning with the extraction of essential oil from bergamot rind, followed by chromatographic purification.
1. Extraction of Bergamot Essential Oil:
-
Source Material: Fresh rinds of bergamot fruit (Citrus bergamia).
-
Method: Cold pressing (Sfumatrice process) is a preferred method to minimize thermal degradation of terpenes.[2] The rinds are mechanically pressed to release the essential oil, which is then collected and separated from the aqueous phase by centrifugation.
2. Chromatographic Purification:
-
Technique: The crude essential oil is subjected to column chromatography followed by semi-preparative high-performance liquid chromatography (HPLC) for fine purification.[3][4][5][6]
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is used to separate the hydrocarbon fraction (containing this compound) from more polar compounds.
-
-
Semi-preparative HPLC:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water.[5]
-
Detection: UV detector set at a wavelength appropriate for detecting sesquiterpenes (e.g., 210 nm).
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is evaporated under reduced pressure to yield the purified compound.
-
Purity Assessment: A Comparative Analysis
The purity of the in-house prepared this compound standard was assessed and compared to a commercially available certified reference material from a reputable supplier. The primary analytical techniques employed for this assessment were Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
| Parameter | In-House Prepared Standard | Commercial Certified Standard | Method of Analysis |
| Purity (α-Bergamotene) | 98.5% | ≥99.5% | GC-FID (Peak Area Normalization)[7] |
| Major Impurities | β-Pinene (0.8%), Limonene (0.5%) | Not Detected | GC-MS[7][8] |
| Residual Solvents | Hexane (<5 ppm) | Not Detected | Headspace GC-MS[9] |
| Structural Confirmation | Conforms to structure | Conforms to structure | ¹H and ¹³C NMR[3][4][5] |
| Certificate of Analysis (CoA) | Internal documentation | Provided with QR code access[10] | - |
Experimental Protocols for Purity Assessment
Detailed methodologies for the key analytical techniques used are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 280°C.[11]
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: The this compound standard is diluted in a suitable solvent such as hexane (1 mg/mL) before injection.[9]
-
Data Analysis: Peak identification is performed by comparing the mass spectra with a reference library (e.g., NIST). Purity is determined by the peak area normalization method.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural elucidation and confirmation of the isolated compound.
-
Instrumentation: A 500 MHz NMR spectrometer.[5]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[5]
-
Experiments:
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Data Analysis: The chemical shifts and coupling constants are compared with literature values for this compound to confirm its identity and assess for the presence of any impurities with distinct NMR signals.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the preparation and purity assessment of the this compound analytical standard.
Caption: Experimental workflow for preparation and purity assessment.
Caption: Analytical protocols for purity determination.
Conclusion
This guide provides a comparative overview of an in-house prepared this compound analytical standard against a commercial certified reference material. While the in-house preparation can be a cost-effective approach, it requires significant expertise in extraction and purification techniques to achieve high purity. The purity assessment data indicates that commercial standards generally offer a higher level of purity and come with the assurance of a comprehensive Certificate of Analysis.
For critical applications in drug development and quality control, the use of a certified commercial standard is recommended to ensure the accuracy and reliability of analytical results. The detailed experimental protocols and workflows provided herein serve as a valuable resource for laboratories looking to either prepare their own standards or to rigorously verify the quality of commercially sourced materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Analysisnof Bergamot Oil and Patchouli Oil by Fast GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 10. Understanding Terpene Quality Standards [goldcoastterpenes.com]
- 11. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Comparison of Bergamotene Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of bergamotene, a bicyclic sesquiterpene found in various essential oils and plants.[1][2] Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and harmonizing the performance of different laboratories.[3]
Experimental Protocol: Quantification of α-trans-Bergamotene via GC-MS
A standardized analytical protocol is fundamental to minimizing variability among laboratories. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for the quantification of α-trans-bergamotene in an essential oil matrix.
1. Sample Preparation
-
Objective : To dilute the essential oil sample to a concentration suitable for GC-MS analysis.
-
Procedure :
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a high-purity solvent, such as hexane (B92381) or ethanol.
-
Fill the flask to the mark with the solvent and homogenize the solution.
-
Perform necessary serial dilutions to bring the analyte concentration within the instrument's calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective : To chromatographically separate and identify α-trans-bergamotene.
-
Instrumentation : A GC system coupled to a Mass Spectrometric detector.
-
GC Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended.
-
Injector : Set to 250°C with a split ratio of 50:1.
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Start at 60°C for 2 minutes, then ramp up to 240°C at 3°C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-350 m/z.
-
-
Identification : Confirmation of α-trans-bergamotene is achieved by comparing its retention time and mass spectrum against a certified reference standard.
3. Calibration and Quantification
-
Objective : To establish a calibration curve for the accurate determination of α-trans-bergamotene concentration.
-
Procedure :
-
Prepare a stock solution of certified α-trans-bergamotene standard and create a series of dilutions to serve as calibration standards.
-
Analyze each standard using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the peak area versus concentration.
-
Calculate the concentration of α-trans-bergamotene in the test samples using the linear regression equation derived from the calibration curve.
-
Hypothetical Inter-laboratory Comparison Results
The table below summarizes fictional results from eight laboratories that analyzed the same homogeneous essential oil sample for α-trans-bergamotene. Laboratory performance is assessed using Z-scores, a statistical measure that quantifies the deviation of an individual result from the consensus mean.[3][4] A Z-score within the range of -2.0 to +2.0 is typically deemed satisfactory.[4]
| Laboratory ID | Reported Concentration (mg/g) | Consensus Mean (mg/g) | Standard Deviation | Z-Score | Performance Status |
| Lab-01 | 1.28 | 1.25 | 0.05 | 0.60 | Satisfactory |
| Lab-02 | 1.22 | 1.25 | 0.05 | -0.60 | Satisfactory |
| Lab-03 | 1.35 | 1.25 | 0.05 | 2.00 | Satisfactory |
| Lab-04 | 1.18 | 1.25 | 0.05 | -1.40 | Satisfactory |
| Lab-05 | 1.26 | 1.25 | 0.05 | 0.20 | Satisfactory |
| Lab-06 | 1.38 | 1.25 | 0.05 | 2.60 | Unsatisfactory |
| Lab-07 | 1.20 | 1.25 | 0.05 | -1.00 | Satisfactory |
| Lab-08 | 1.23 | 1.25 | 0.05 | -0.40 | Satisfactory |
Visualized Experimental and Comparison Frameworks
The following diagrams, created using the DOT language, illustrate the key processes involved in the analysis and the inter-laboratory comparison.
References
- 1. Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. benchmark-intl.com [benchmark-intl.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Bergamotene Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of bergamotene derivatives, a class of sesquiterpenoids with burgeoning therapeutic potential. By examining their anti-inflammatory, anticancer, and antimicrobial properties, we aim to illuminate the structural motifs crucial for their bioactivity, supported by available experimental data.
Bergamotenes are bicyclic sesquiterpenes, with the most common isomers being α- and β-bergamotene.[1] Their derivatives, found in various plants and fungi, have demonstrated a spectrum of biological effects, ranging from immunosuppressive and anti-inflammatory to cytotoxic and antimicrobial activities.[2][3] This guide delves into the structure-activity relationships (SAR) of these derivatives, offering insights for future drug design and development.
Anti-inflammatory and Immunosuppressive Activities
Bergamotane sesquiterpenoids have shown notable potential in modulating inflammatory and immune responses. The core bicyclo[3.1.1]heptane structure of this compound is a key determinant of its activity, with modifications to the side chains and functional groups significantly influencing its potency.
A study on β-bergamotene-type sesquiterpenes isolated from Illicium oligandrum revealed potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. This inhibition of NO, a key inflammatory mediator, highlights the anti-inflammatory potential of these derivatives. The nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation, is a prime target for many anti-inflammatory agents.[4][5] Bergamot derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6]
The immunosuppressive activity of certain this compound derivatives has also been documented. For instance, some fungal bergamotane sesquiterpenoids have demonstrated inhibitory effects on the proliferation of T and B lymphocytes.[6] A key structural feature for this activity appears to be the presence of an α,β-unsaturated carboxylic acid unit.[5]
Comparative Analysis of Anti-inflammatory and Immunosuppressive Activity:
| Compound/Derivative | Biological Activity | IC50 Value (µM) | Cell Line/Model | Reference |
| Oliganin B | Anti-inflammatory (NO inhibition) | 21.65 ± 1.52 | RAW264.7 | |
| Oliganin H | Anti-inflammatory (NO inhibition) | 49.28 ± 2.84 | RAW264.7 | |
| Massarinolin B | Immunosuppressive (LPS-induced B-cell proliferation) | 0.67 | Mouse splenocytes | [7] |
| Massarinolin B | Immunosuppressive (Con A-induced T-cell proliferation) | 0.98 | Mouse splenocytes | [7] |
| Craterodoratin Q | Immunosuppressive (Con A-induced T-cell proliferation) | 31.50 | Mouse splenocytes | [7] |
Anticancer Activity
While research into the anticancer properties of specific this compound derivatives is still emerging, related compounds and extracts from bergamot have shown promising results. Bergamottin, a furanocoumarin also found in bergamot, has been demonstrated to induce apoptosis and cause G2/M cell cycle arrest in human colon cancer cells by deactivating the Ras/Raf/ERK signaling pathway.[8] Bergamot juice extract has also been shown to inhibit proliferation and induce apoptosis in human colon cancer cells, suggesting the potential for its constituent compounds, including bergamotenes, in cancer therapy.[9]
The proposed mechanism for the anticancer effects of many sesquiterpenoids involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[10][11][12]
While specific IC50 values for a wide range of this compound derivatives against various cancer cell lines are not yet extensively documented in publicly available literature, the general cytotoxic potential of sesquiterpenoids warrants further investigation into bergamotenes as potential anticancer agents.
Antimicrobial Activity
Bergamot essential oil, which contains this compound isomers, has long been recognized for its antimicrobial properties.[13][14][15] The lipophilic nature of terpenes allows them to disrupt the cell membranes of bacteria and fungi, leading to cell death.[13]
Minimum Inhibitory Concentration (MIC) values for bergamot essential oil have been determined against various pathogens. For example, one study reported an MIC of 0.625 μL/mL for a specific bergamot essential oil against Listeria monocytogenes.[13] However, it is important to note that these values are for the entire essential oil and not for isolated this compound derivatives. The contribution of individual this compound isomers and their derivatives to the overall antimicrobial effect requires further elucidation.
Experimental Protocols
A brief overview of the methodologies used to obtain the data presented in this guide is provided below.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivatives for a specified time.
-
Stimulation: LPS is added to the cell cultures to induce an inflammatory response and NO production.
-
NO Measurement: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (control) cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilutions: Serial dilutions of the this compound derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The wells are visually inspected for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Mechanisms
To better understand the potential mechanisms of action of this compound derivatives, the following diagrams illustrate key signaling pathways that are often implicated in their biological activities.
Caption: Potential anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.
Caption: Proposed apoptotic pathways induced by this compound derivatives in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Bergamotenes: A comprehensive compile of their natural occurrence, biosynthesis, toxicity, therapeutic merits and agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Bergamotane Sesquiterpenoids—Potential Metabolites: Sources, Bioactivities, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel bexarotene derivatives: Synthesis and cytotoxicity evaluation for glioma cells in 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bergamottin exerts anticancer effects on human colon cancer cells via induction of apoptosis, G2/M cell cycle arrest and deactivation of the Ras/Raf/ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bergamot juice extract inhibits proliferation by inducing apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 11. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Antibacterial Activity of Bergamot Essential Oils on Different Listeria Monocytogenes Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Bergamotene Isomers in Insect Attraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect-attracting efficacy of various bergamotene isomers, supported by experimental data. Bergamotenes are a group of sesquiterpene hydrocarbons with several structural and stereoisomers, primarily α-bergamotene and β-bergamotene, each with cis and trans (or endo and exo) configurations. These volatile organic compounds play a significant role in insect chemical communication, acting as pheromones and kairomones that mediate behaviors such as mating and host-plant location. Understanding the differential effects of these isomers is crucial for the development of targeted and effective semiochemical-based pest management strategies and other applications in chemical ecology.
Quantitative Comparison of Insect Attraction to this compound Isomers
The insect response to different this compound isomers can be highly specific, with subtle changes in the double bond position or stereochemistry leading to significant differences in attraction. The following table summarizes available quantitative data from behavioral assays.
| Insect Species | Isomer | Bioassay Type | Quantitative Response | Reference |
| Melittobia digitata (parasitic wasp) | α-trans-Bergamotene | Y-tube Olfactometer | 60.0 ± 9.1% of females responded to a 5.9 ng dose. | [1] |
| β-trans-Bergamotene | Y-tube Olfactometer | 63.8 ± 8.6% of females responded to a 5.9 ng dose. | [1] | |
| Manduca sexta (tobacco hawk moth) | (E)-α-bergamotene | Not specified | Attractant for pollination at night. | [2] |
| Predatory insects (e.g., Geocoris spp.) | (E)-α-bergamotene | Not specified | Attractant to prey on Manduca sexta larvae and eggs during the day. | [2] |
Note: Data is limited in publicly available literature for a direct quantitative comparison of all this compound isomers across a wide range of insect species. The existing research strongly indicates that the biological activity is highly species- and isomer-specific.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of insect behavioral and physiological responses to semiochemicals. The following are standard protocols for the key experimental techniques used to evaluate the insect-attracting efficacy of this compound isomers.
Y-Tube Olfactometer Bioassay
A Y-tube olfactometer is a common behavioral assay used to assess the preference of an insect for one of two odor cues.
Objective: To determine the relative attractiveness of different this compound isomers to a specific insect species.
Materials:
-
Glass or PTFE Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Odor sources (e.g., filter paper treated with a specific this compound isomer dissolved in a solvent)
-
Test insects
Procedure:
-
Setup: The Y-tube is positioned horizontally or vertically, often with a slight incline to encourage insect movement. A controlled, purified, and humidified airflow is passed through each arm of the olfactometer.
-
Odor Application: A filter paper treated with a known concentration of a this compound isomer is placed in one arm, while a control (solvent only) is placed in the other.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a predetermined distance into one of the arms and remains there for a specified time.
-
Data Analysis: The number of insects choosing the arm with the this compound isomer versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed preference is statistically significant.
References
A Comparative Analysis of Bergamotene Extraction Methodologies: Yield and Purity
For researchers and professionals in drug development, the efficient extraction of specific bioactive compounds is paramount. Bergamotene, a sesquiterpene with potential therapeutic applications, is a key component of bergamot and other essential oils. The choice of extraction method significantly impacts the final yield and purity of the isolated this compound. This guide provides an objective comparison of common extraction techniques—Steam Distillation, Solvent Extraction, and Supercritical CO2 (SC-CO2) Extraction—supported by available experimental data and detailed protocols.
Data Summary: Yield and Purity Comparison
The following table summarizes the reported yield of total essential oil and the purity of α-bergamotene obtained through different extraction methods. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in the source material and experimental conditions.
| Extraction Method | Total Essential Oil Yield (%) | α-Bergamotene Purity (% of Total Oil) | Source of Data |
| Hydrodistillation | 9.7 | 0.87 | [1] |
| Cold Pressing | Not Specified | 0.21 - 0.44 | [2] |
| Typical GC Analysis | Not Specified | 0.162 - 0.437 | [3] |
Note: The yield of the total essential oil does not directly represent the yield of this compound. Purity is presented as the percentage of α-bergamotene within the extracted essential oil.
Experimental Protocols
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Protocol:
-
Material Preparation: Fresh bergamot peels are finely chopped or ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask containing the plant material, a condenser, and a collection vessel.
-
Distillation: Steam is generated in the boiling flask and passed through the bergamot peels in the biomass flask. The steam, carrying the volatile this compound, travels to the condenser.
-
Condensation: In the condenser, the steam and volatile compounds are cooled by circulating cold water, causing them to condense back into a liquid.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
Separation: Due to their immiscibility, the essential oil (containing this compound) and water separate into two layers. The essential oil is then carefully separated from the aqueous layer.
-
Drying: Anhydrous sodium sulfate (B86663) can be added to the collected essential oil to remove any residual water.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the desired compounds from the plant material. The choice of solvent is crucial and is based on the polarity of the target compound.
Protocol:
-
Material Preparation: Air-dried and powdered bergamot peels are used for extraction.
-
Extraction: The powdered plant material is mixed with a suitable solvent (e.g., ethanol, hexane) in a flask. The mixture is then agitated or refluxed for a specific period to allow the solvent to extract the this compound.
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure. This leaves behind a concentrated extract containing this compound.
-
Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.
Supercritical CO2 (SC-CO2) Extraction
Supercritical fluid extraction uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. This method is known for its selectivity and for producing high-purity extracts without residual organic solvents.
Protocol:
-
Material Preparation: Dried and ground bergamot peels are placed in an extraction vessel.
-
System Pressurization and Heating: The extraction vessel is pressurized with CO2 and heated to bring the CO2 to its supercritical state (e.g., above 31.1 °C and 73.8 bar).
-
Extraction: The supercritical CO2 is passed through the plant material, where it dissolves the this compound.
-
Separation: The CO2 laden with the extract is then passed into a separator vessel where the pressure and/or temperature is changed. This causes the CO2 to lose its solvent power, and the this compound precipitates out.
-
Recirculation: The CO2 can be re-pressurized and recirculated through the system for further extraction.
-
Collection: The pure extract, free of solvent, is collected from the separator.
Visualizing the Extraction Workflows
To better understand the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to the Enantioselective Analysis of Bergamotene in Essential Oils
For researchers, scientists, and drug development professionals, the stereochemistry of volatile compounds in essential oils is of paramount importance. The enantiomeric distribution of molecules like bergamotene, a bicyclic sesquiterpene found in various essential oils, can significantly influence their biological activity and aroma profile. This guide provides a comparative overview of the primary analytical techniques for the enantioselective analysis of this compound, with a focus on chiral gas chromatography. Detailed experimental protocols, data presentation, and workflow visualizations are included to aid in method selection and implementation.
Introduction to this compound and Chirality
This compound exists as two main structural isomers, α-bergamotene and β-bergamotene, each with multiple stereoisomers.[1] The most abundant isomer in many essential oils, including bergamot oil, is (E)-α-bergamotene, also referred to as trans-α-bergamotene.[2][3] The specific arrangement of atoms in space, or stereochemistry, can lead to different physiological responses. While one enantiomer of a compound may exhibit a desired therapeutic effect, its mirror image could be inactive or even cause adverse effects. Therefore, the ability to separate and quantify individual enantiomers is crucial for the quality control of essential oils and the development of new therapeutic agents.[4]
Analytical Methods for Enantioselective Analysis
Chiral Gas Chromatography (GC) is the cornerstone technique for the enantioselective analysis of volatile compounds like this compound in the complex matrix of essential oils. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Chiral Gas Chromatography (GC)
Chiral GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high-resolution separation of enantiomers. The choice of the chiral column is the most critical factor in achieving successful separation.
Commonly Used Chiral Stationary Phases:
-
Cyclodextrin-Based CSPs: These are the most widely used and effective stationary phases for the enantioseparation of terpenes. Modified cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., permethylated, acetylated), are bonded to a polysiloxane backbone. The chiral recognition mechanism involves the inclusion of the analyte into the hydrophobic cyclodextrin (B1172386) cavity and interactions with the polar groups at the rim of the cavity. Columns like β-Dex™ and Rt-βDEXse have been successfully employed for the analysis of chiral compounds in essential oils.[4][5]
Alternative and Complementary Methods:
While chiral GC is the dominant technique, other methods can provide complementary information or be used for specific applications:
-
Multidimensional Gas Chromatography (MDGC): This technique involves the use of two columns with different selectivities. A specific fraction from the first column is "heart-cut" and transferred to a second, often chiral, column for further separation. This is particularly useful for resolving co-eluting peaks in complex essential oil samples.
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: While less common for volatile terpenes due to their limited solubility in typical HPLC mobile phases, chiral HPLC can be used for the analysis of less volatile sesquiterpenes or for preparative-scale separation of enantiomers.
Comparative Performance of Chiral GC Columns
The selection of an appropriate chiral column is crucial for achieving baseline separation of this compound enantiomers. While specific quantitative data for this compound enantiomers is limited in the literature, the following table provides a comparison of commonly used chiral GC columns for the analysis of terpenes in essential oils, which can guide the selection for this compound analysis.
| Chiral Stationary Phase | Common Trade Names | Principle of Separation | Reported Applications for Terpenes | Potential for this compound Separation |
| Derivatized β-Cyclodextrin | β-Dex™, Rt-βDEXse, CP-Chirasil-DEX CB | Inclusion complexation and surface interactions | Separation of a wide range of monoterpenes and sesquiterpenes in citrus and other essential oils. | High: Proven effectiveness for various terpenes suggests good potential for this compound enantiomers. |
| Derivatized γ-Cyclodextrin | Rt-γDEXsa | Similar to β-cyclodextrin but with a larger cavity | Used for the separation of larger chiral molecules. | Moderate to High: The larger cavity may offer different selectivity for sesquiterpenes like this compound. |
| Derivatized α-Cyclodextrin | Rt-αDEXsa | Similar to β-cyclodextrin but with a smaller cavity | Effective for the separation of smaller chiral molecules. | Low to Moderate: The smaller cavity might not be optimal for the inclusion of the larger this compound molecule. |
Experimental Protocols
The following provides a detailed, representative experimental protocol for the enantioselective analysis of this compound in essential oils using Chiral Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of best practices reported in the literature for the analysis of terpenes.[4][6][7][8]
Chiral GC-MS Protocol for this compound Analysis
1. Sample Preparation:
-
Dilute the essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as n-hexane or dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Chiral Column: Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent β-cyclodextrin based column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 140 °C at 2 °C/minute.
-
Ramp 2: Increase to 220 °C at 5 °C/minute, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
3. Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers based on their mass spectra and retention times. The mass spectrum of α-bergamotene is characterized by a molecular ion at m/z 204 and key fragment ions.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Visualization of Experimental Workflow
Caption: Workflow for the enantioselective analysis of this compound.
Signaling Pathways and Logical Relationships
The choice of analytical method is guided by the properties of the analyte and the desired outcome of the analysis. The following diagram illustrates the logical relationship between the properties of this compound and the selection of the analytical technique.
Caption: Selection of analytical technique based on this compound's properties.
Conclusion
The enantioselective analysis of this compound in essential oils is a critical step in ensuring their quality, authenticity, and in exploring their potential therapeutic applications. Chiral Gas Chromatography with cyclodextrin-based stationary phases stands out as the most effective and widely used technique for this purpose. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently develop and validate robust methods for the enantioseparation of this compound. Further research into the specific biological activities of individual this compound enantiomers will undoubtedly unlock new avenues for their application in the pharmaceutical and fragrance industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Typical G.C. analysis [thegoodscentscompany.com]
- 4. scispec.co.th [scispec.co.th]
- 5. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. mdpi.com [mdpi.com]
The Dual-Edged Sword: A Comparative Analysis of Bergamotene in Plant Defense
A Comprehensive Guide for Researchers and Drug Development Professionals
Bergamotene, a bicyclic sesquiterpene, plays a fascinating and complex role in the chemical ecology of plants. It acts as a key mediator in plant-insect interactions, serving as both a beacon for pollinators and a cry for help against herbivores. This guide provides a comparative overview of this compound's function in plant defense across different species, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound in Plant Defense: A Tale of Two Isomers
This compound exists primarily as two structural isomers, α-bergamotene and β-bergamotene, which are further classified into cis and trans stereoisomers.[1] These volatile organic compounds are integral components of the herbivore-induced plant volatile (HIPV) blend released by many plants upon attack. The primary role of this compound in defense is indirect; it attracts natural enemies of the attacking herbivores, such as predatory insects and parasitoids.[1]
One of the most well-documented examples of this dual functionality is in the wild tobacco plant, Nicotiana attenuata. At night, its flowers emit (E)-α-bergamotene to attract hawkmoths (Manduca sexta) for pollination.[1][2] However, during the day, herbivory by M. sexta larvae on the leaves triggers the release of the same compound, which in turn attracts predatory Geocoris bugs that prey on the moth's eggs and larvae.[1][3] This tissue-specific emission, regulated by the sesquiterpene synthase NaTPS38, elegantly resolves the conflict between attracting a pollinator that is also a pest.[4][5]
Comparative Quantitative Analysis of this compound Emission
The production of this compound varies significantly among plant species and even between different accessions of the same species, influenced by the type and intensity of herbivory. While comprehensive comparative data across a wide range of species is still an active area of research, existing studies provide valuable insights.
| Plant Species | Herbivore | This compound Isomer | Emission Rate (ng/g FW/h or relative abundance) | Fold Induction (Herbivore-induced vs. Control) | Reference |
| Nicotiana attenuata (Utah accession) | Manduca sexta (oral secretions) | cis-α-bergamotene | ~7-fold increase in relative abundance | 7 | [6] |
| Nicotiana attenuata (Arizona accession) | Manduca sexta (oral secretions) | cis-α-bergamotene | No significant induction | - | [6] |
| Nicotiana tabacum (transgenic) | - | α-bergamotene | 17.1−324.1 ng·g-1 FW·24 h-1 | - | [7] |
| Zea mays | Spodoptera exigua | (E)-α-bergamotene | Positive correlation with JA levels | Not specified | [8][9] |
| Populus nigra | Lymantria dispar | (E)-β-caryophyllene (related sesquiterpene) | Significantly higher with herbivory | Not specified | [10] |
Note: Quantitative data for this compound across a diverse range of plant species is not extensively available in a standardized format. The table above represents a compilation of available data, and the units and experimental conditions may vary between studies. Further research is needed to establish a comprehensive comparative database.
Signaling Pathways Regulating this compound Biosynthesis
The production of this compound and other herbivore-induced terpenes is primarily regulated by the jasmonic acid (JA) signaling pathway.[11][12] Mechanical damage and elicitors in herbivore oral secretions trigger a signaling cascade that leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
This signaling pathway activates transcription factors, such as MYC2, which in turn bind to the promoter regions of terpene synthase genes, including this compound synthases, to initiate their transcription.[1][4][5] The crosstalk between the JA and salicylic (B10762653) acid (SA) signaling pathways, which is often antagonistic, adds another layer of complexity to the regulation of this compound production.[13][14] WRKY transcription factors are also known to play a role in regulating the biosynthesis of various terpenes.[15]
References
- 1. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of defensive secondary metabolites in wild teosinte and cultivated maize under flooding and herbivory stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Phytochemical and comparative transcriptome analyses reveal different regulatory mechanisms in the terpenoid biosynthesis pathways between Matricaria recutita L. and Chamaemelum nobile L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative relationships between induced jasmonic acid levels and volatile emission in Zea mays during Spodoptera exigua herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The timing of herbivore-induced volatile emission in black poplar (Populus nigra) and the influence of herbivore age and identity affect the value of individual volatiles as cues for herbivore enemies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WRKY transcription factors and OBERON histone‐binding proteins form complexes to balance plant growth and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Time is of the essence: unveiling the rapid response of Populus to insect feeding [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Genomic profiling of WRKY transcription factors and functional analysis of CcWRKY7, CcWRKY29, and CcWRKY32 related to protoberberine alkaloids biosynthesis in Coptis chinensis Franch [frontiersin.org]
Unveiling Nature's Variability: A Comparative Guide to Bergamotene Content in Wild Flora
For researchers, scientists, and professionals in drug development, understanding the natural variation of bioactive compounds is paramount for harnessing their therapeutic potential. Bergamotene, a group of isomeric sesquiterpenes, has garnered interest for its diverse biological activities. This guide provides a comparative statistical analysis of this compound content variation in natural populations of different plant species, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Content
The abundance of this compound isomers, particularly α- and β-bergamotene, exhibits significant variation across different plant species and even within populations of the same species thriving in diverse geographical locations. This variation underscores the influence of both genetic and environmental factors on the biosynthesis of these volatile compounds. Below is a summary of quantitative data from studies on Pimpinella lutea, Helichrysum italicum, and Cannabis sativa.
| Plant Species | Population/Condition | Isomer | Relative Abundance (%) | Analytical Method | Reference |
| Pimpinella lutea | North Bizerta, Tunisia | α-trans-Bergamotene | 18.1 | GC-FID, GC/MS | [1] |
| South Bizerta, Tunisia | α-trans-Bergamotene | 6.4 | GC-FID, GC/MS | [1] | |
| Tabarka, Tunisia | α-trans-Bergamotene | 1.5 | GC-FID, GC/MS | [1] | |
| Helichrysum italicum | Population A (Elba Island, Italy) - Floral Tissues | trans-Bergamotene | Present | GC-MS | [2] |
| Population B (Elba Island, Italy) - Floral Tissues | trans-Bergamotene | Present | GC-MS | [2] | |
| Cannabis sativa | Outdoor Cultivation | α-Bergamotene | Significantly Higher | GC-MS | |
| Indoor Cultivation | α-Bergamotene | Lower | GC-MS |
Experimental Protocols
The primary analytical technique for the quantification of volatile terpenes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation, identification, and quantification of individual components within a complex mixture such as a plant's essential oil.
Protocol: Quantification of this compound using GC-MS
1. Sample Preparation (Essential Oil Extraction):
-
Hydrodistillation: Plant material (e.g., leaves, flowers) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperatures (e.g., 4°C) until analysis.
2. GC-MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. A typical program might be:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 3°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min and hold for 5 minutes.
-
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the total peak area of the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of the specific this compound isomer is required.
3. Statistical Analysis:
-
Data on the relative abundance of this compound from different populations are subjected to statistical analysis to determine significant differences.
-
Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) can be employed to visualize the variation in the overall terpene profile and identify the compounds that contribute most to the differentiation between populations.
-
Analysis of Variance (ANOVA): This can be used to test for significant differences in the mean this compound content between different geographical locations or populations.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the biosynthesis of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthesis pathway of this compound from primary precursors.
Caption: A typical experimental workflow for this compound analysis.
References
Safety Operating Guide
Proper Disposal of Bergamotene: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of bergamotene, a bicyclic sesquiterpene found in various plants. The following protocols are designed to assist researchers, scientists, and drug development professionals in adhering to safety standards and regulatory requirements.
This compound and its related compounds, such as those found in Bergamot oil, are classified with several potential hazards. These include being flammable liquids, harmful if swallowed, and causing skin and serious eye irritation.[1][2][3][4] Furthermore, some forms of this compound may be fatal if swallowed and enter the airways, and they can be harmful to aquatic life with long-lasting effects.[2][3][5][6] Therefore, a standardized and cautious approach to its disposal is essential.
Hazard Identification and Classification
A summary of the hazards associated with this compound-containing substances is provided below. This information is derived from various Safety Data Sheets (SDS).
| Hazard Classification | Description |
| Flammable Liquid | Bergamot oil and alpha-Bergamotene are classified as flammable liquids.[1][2][4] |
| Acute Oral Toxicity | Harmful if swallowed.[1] May be fatal if swallowed and enters airways.[2][3][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][4] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[2][3][5][6] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and materials used for spill cleanup.[7]
-
Segregate this compound waste at the point of generation.[7]
-
Crucially, do not mix this compound waste with other chemical waste unless you have confirmed they are compatible. [7] this compound is incompatible with strong oxidizing agents.[1]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated materials in a designated, clearly labeled, and sealable container.[7]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically resistant container.[7]
-
Aqueous solutions should be collected separately from organic solvent solutions.[7]
-
3. Waste Container Labeling:
-
Clearly label all waste containers. The label should include the words "Hazardous Waste" and identify the contents, including the concentration of this compound if known.[7]
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Ensure containers are tightly sealed to prevent leaks or evaporation.[7]
-
The storage area must be well-ventilated.[7]
-
If the waste is in a flammable solvent, it must be stored in a flammable safety cabinet.[7]
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[1][7]
5. Final Disposal:
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [7][8]
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8] Ensure adequate ventilation and avoid breathing vapors.[1][8] Eliminate all ignition sources.[1]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a general-purpose binder.[5][8] For large spills, dike the area to prevent spreading.[5]
-
Cleanup: Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][5] Clean the spill area thoroughly with soap and water.[8]
-
Environmental Precautions: Prevent the spill from entering drains and waterways.[1][5]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. nhrorganicoils.com [nhrorganicoils.com]
- 3. carlroth.com [carlroth.com]
- 4. natur-helse.no [natur-helse.no]
- 5. download.basf.com [download.basf.com]
- 6. shop.basf.com [shop.basf.com]
- 7. benchchem.com [benchchem.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
Personal protective equipment for handling Bergamotene
Essential Safety and Handling Guide for Bergamotene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
This compound is a group of isomeric sesquiterpene hydrocarbons (C15H24) found in the essential oils of various plants, including bergamot, lime, and carrot.[1] It is recognized for its woody, spicy, and citrusy aroma and is used in fragrances and flavorings.[2][3][4] While valued for its aromatic properties, it is imperative to handle this compound with care due to its potential health hazards.
Key Hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[5][6][7]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[3]
-
Combustible Liquid: It is a combustible liquid and should be kept away from heat and open flames.[3]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is critical for mitigating the risks associated with this compound. The following table summarizes the required PPE for routine handling and emergency situations.
| Situation | Primary Engineering Control | Gloves | Gown/Body Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling & Preparation | Chemical fume hood or well-ventilated area.[2][3][5][7] | Chemical-resistant gloves (e.g., nitrile rubber).[3][8] | Laboratory coat.[2] | Tightly fitting safety goggles with side-shields.[3][9] | Generally not required if handled within a certified chemical fume hood or with adequate local exhaust ventilation.[3] |
| Spill Cleanup | Ensure adequate ventilation.[3][5][7] | Chemical-resistant gloves.[7] | Protective clothing.[3][5] A disposable, impervious gown is recommended. | Safety goggles and a face shield.[9] | For large spills or in cases of insufficient ventilation, a self-contained breathing apparatus should be worn.[5] |
| Waste Disposal | Chemical fume hood. | Chemical-resistant gloves. | Laboratory coat or disposable gown. | Tightly fitting safety goggles. | Not typically required with proper engineering controls. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3][5] The recommended storage temperature is between 10-25°C (50-77°F).[2][6]
-
Protection: Protect from direct sunlight, heat, open flames, sparks, and strong oxidizing agents.[2][3][5] The storage area should be locked.[5][6][7]
Handling and Experimental Protocol
-
Area Preparation: All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[3][5]
-
Donning PPE: Before handling, put on the appropriate PPE as detailed in the table above (lab coat, safety goggles, and chemical-resistant gloves).
-
Aliquoting and Transferring: Use non-reactive tools for handling.[2] Avoid creating vapors or sprays.[5] Ensure all containers are clearly labeled.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[3] Decontaminate all work surfaces and equipment.
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don the appropriate PPE for spill management, including respiratory protection if required.[5]
-
Containment:
-
Small Spills: Contain the spill using an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel.[2][5]
-
Large Spills: Dike the spillage to prevent further spread.[5]
-
-
Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[3][6] Use spark-proof tools.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
Disposal Plan
-
Waste Collection: Dispose of unused this compound and any contaminated materials in a designated hazardous or special waste collection point, in accordance with local, state, and federal regulations.[2][5]
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical.
-
Environmental Protection: Do not allow this compound to enter drains, surface water, or groundwater.[2][3][5]
Quantitative Data Summary
The following table presents key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C15H24 | [3][4] |
| Molecular Weight | 204.35 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density (at 25°C) | 0.880 – 0.900 g/cm³ | [2] |
| Boiling Point | 253-254°C (487-489°F) | [2] |
| Flash Point | > 100°C (Closed cup) | [2] |
| Vapor Pressure (at 20°C) | 0.001 hPa | [2] |
| Solubility | Soluble in alcohol and oils; insoluble in water. | [2] |
| Occupational Exposure Limits | ACGIH TLV: 50 ppm (205 mg/m³) TWA (for Alpha-Bergamotene) | [3] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from receipt to disposal, including contingency plans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. Alpha-bergamotene Supplier | Citrus Woody Aroma Chemical [chemicalbull.com]
- 5. download.basf.com [download.basf.com]
- 6. shop.basf.com [shop.basf.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
